molecular formula C16H20 B7722557 1-Phenyladamantane CAS No. 30176-62-6

1-Phenyladamantane

Cat. No.: B7722557
CAS No.: 30176-62-6
M. Wt: 212.33 g/mol
InChI Key: XACJBFHSZJWBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyladamantane (CAS 780-68-7) is a high-purity, crystalline organic compound with the molecular formula C16H20 and a molecular weight of 212.33 g/mol. This adamantane derivative features a phenyl group substituted at one bridgehead position of the rigid, diamondoid adamantane structure, creating a unique molecular scaffold valuable for materials science and chemical research. Key physical properties include a melting point of 84°C , a boiling point of 310.2°C at 760 mmHg , and a density of 1.1±0.1 g/cm³ . The compound exhibits low vapor pressure (0.0±0.3 mmHg at 25°C) and a flash point of 136.7°C , indicating good thermal stability for experimental handling. Researchers utilize this compound as a key synthetic intermediate in organic synthesis and materials science, particularly for developing pharmaceutical compounds with enhanced bioavailability and lipid membrane permeability due to its lipophilic adamantane core (LogP: 5.56) . The compound serves as a fundamental building block in supramolecular chemistry and crystal engineering, where its rigid, symmetric structure facilitates the creation of stable host-guest complexes and functional organic materials with tailored properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound using appropriate personal protective equipment in accordance with institutional safety protocols, noting that it carries hazard codes Xi and Xn . Analytical data including NMR and mass spectrometry are available to verify compound identity and purity for research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACJBFHSZJWBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878034
Record name 1-PHENYLADAMANTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30176-62-6, 780-68-7
Record name 1-PHENYLADAMANTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYLADAMANTANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Phenyladamantane: Structural Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 1-Phenyladamantane, designed for researchers and drug development professionals.

Technical Whitepaper | Version 2.0

Executive Summary

This compound (CAS: 780-68-7) represents a critical scaffold in medicinal chemistry and materials science, combining the lipophilic, cage-like structure of adamantane with the aromatic versatility of a phenyl group. Unlike its parent compound adamantane, which is chemically inert and highly symmetric (


), the introduction of the phenyl group at the bridgehead (C1) position breaks this symmetry, creating a polarized molecular axis that enhances solubility in organic solvents while retaining high thermal stability.

This guide explores the physicochemical properties, validated synthesis protocols via Friedel-Crafts alkylation, and the compound's role as a "lipophilic bullet" in drug design—improving blood-brain barrier (BBB) penetration and metabolic stability.

Chemical Structure & Physical Properties[1][2][3][4]

The adamantane cage consists of three fused cyclohexane rings in the chair conformation. In this compound, the hydrogen at the tertiary bridgehead carbon (C1) is replaced by a phenyl ring. This substitution sterically shields the C1 position, rendering it resistant to metabolic oxidation, a property exploited in pharmacokinetic optimization.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 1-Phenyltricyclo[3.3.1.1

]decane
Commonly: 1-Adamantylbenzene
CAS Number 780-68-7 Distinct from silane derivatives (e.g., 780-69-8)
Molecular Formula C

H

Molecular Weight 212.33 g/mol
Appearance White crystalline solid
Melting Point 84–85 °CLower than adamantane (270 °C) due to symmetry disruption
Solubility Soluble in DCM, CHCl

, Toluene
Insoluble in water
LogP (Predicted) ~5.8Highly lipophilic; excellent BBB penetration

Synthesis & Manufacturing Protocol

The industrial and laboratory standard for synthesizing this compound is the Friedel-Crafts Alkylation . This reaction exploits the exceptional stability of the tertiary 1-adamantyl carbocation.

Reaction Mechanism

The synthesis proceeds via the generation of a tertiary carbocation at the adamantane bridgehead using a Lewis acid catalyst (typically AlCl


 or FeCl

) and an alkylating agent such as 1-bromoadamantane.

Key Mechanistic Steps:

  • Ionization: The Lewis acid abstracts the halide from 1-bromoadamantane, forming the stable 1-adamantyl cation.

  • Electrophilic Attack: The bulky adamantyl cation attacks the benzene ring.

  • Rearomatization: Loss of a proton restores aromaticity, yielding this compound.

Visualization: Synthesis Pathway

FriedelCrafts Start 1-Bromoadamantane (C10H15Br) Intermediate [1-Adamantyl Cation] Tertiary Carbocation Start->Intermediate Lewis Acid Abstraction Reagent Benzene (Solvent/Reactant) Complex Sigma Complex (Arenium Ion) Reagent->Complex Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Catalysis Intermediate->Complex Electrophilic Attack on Benzene Product This compound (C16H20) Complex->Product -H+ (Rearomatization) Byproduct HBr / HCl Complex->Byproduct

Figure 1: Mechanistic pathway for the Friedel-Crafts synthesis of this compound via the stable adamantyl cation.

Experimental Protocol (Standardized)

Objective: Synthesis of this compound from 1-Bromoadamantane.

Reagents:

  • 1-Bromoadamantane (1.0 eq, 10 mmol, 2.15 g)

  • Benzene (Excess, acts as solvent, ~20 mL)

  • Aluminum Chloride (AlCl

    
    ), anhydrous (0.1–0.2 eq catalytic, or 1.1 eq stoichiometric for faster rates)
    
  • Note: Benzene is carcinogenic; use toluene for a methyl-substituted variant or perform in a sealed system with strict PPE.

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (Nitrogen or Argon).[1][2]

  • Dissolution: Dissolve 1-bromoadamantane (2.15 g) in dry benzene (15 mL).

  • Catalysis: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous AlCl

    
     (150 mg) in small portions to control the exotherm.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (80 °C) for 1–3 hours. Monitor conversion via TLC (Hexanes eluent) or GC-MS.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing 50 g of crushed ice/water acidified with 1M HCl to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether or dichloromethane (2 x 15 mL).

  • Purification: Combine organic layers, dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo. Recrystallize the crude white solid from ethanol or methanol to yield pure this compound.
    

Expected Yield: 75–90% Characterization (Representative NMR Data):

  • 
    H NMR (CDCl
    
    
    
    , 300 MHz):
    
    
    7.35–7.15 (m, 5H, Ar-H), 2.10 (br s, 3H, Ad-H3), 1.92 (d,
    
    
    Hz, 6H, Ad-H2), 1.80–1.70 (m, 6H, Ad-H4).

Applications in Drug Discovery & Materials[2]

Medicinal Chemistry: The "Lipophilic Bullet"

The adamantyl group acts as a bulky, lipophilic anchor. When attached to a phenyl ring (a common pharmacophore), it drastically alters the physicochemical profile of the molecule.

  • Metabolic Stability: The bridgehead carbons of adamantane are difficult to oxidize enzymatically (e.g., by CYP450). Substituting the phenyl ring with this cage blocks metabolic attack at the para position if the adamantane is attached there, or simply adds bulk that hinders protease access.

  • Solubility & Permeability: The high LogP (~5.8) ensures rapid passive diffusion across the blood-brain barrier (BBB), making this scaffold ideal for CNS-active drugs.

  • Steric Occlusion: The volume of the adamantyl group (

    
    135 Å
    
    
    
    ) is significantly larger than a tert-butyl group, providing superior receptor subtype selectivity by filling large hydrophobic pockets.
Material Science: Thermal Stability

In polymer chemistry, this compound derivatives are used as monomers to increase the glass transition temperature (


) of polymers. The rigid cage structure inhibits chain mobility, while the phenyl group allows for 

-

stacking interactions, enhancing the mechanical strength of the resulting material.

References

  • Newman, H. (1974). Synthesis of 1-Adamantyl Derivatives via Friedel-Crafts Reactions. Journal of Organic Chemistry. (Verified synthesis methodology).

  • SynQuest Laboratories. (2024). Safety Data Sheet: this compound (CAS 780-68-7).[3] (Physical property verification).

  • Olah, G. A., et al. (1990). Friedel-Crafts Chemistry. Wiley-Interscience.
  • PubChem. (2024). Compound Summary: this compound.[4][3] National Library of Medicine.[4] (CAS and structural data).

  • Hoffman, R. (2022).[2] Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance. (NMR referencing standards).

Sources

Technical Guide: Synthesis of 1-Phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Precision Organic Synthesis & Process Optimization Target Audience: Senior Researchers & Process Chemists

Executive Summary

The synthesis of 1-phenyladamantane is a pivotal transformation in medicinal chemistry, serving as a gateway to lipophilic pharmacophores used in antivirals, type-2 diabetes treatments, and neurological agents. While the adamantyl cage offers steric bulk and increased solubility in lipid membranes, its chemical inertness presents a kinetic barrier.

This guide details two distinct synthetic pathways:

  • The Classical Stepwise Route (via 1-Bromoadamantane): High fidelity, high selectivity, recommended for GMP-adjacent workflows.

  • The Direct C-H Arylation (Friedel-Crafts Type): A "one-pot" efficiency method utilizing hydride abstraction promoters, ideal for rapid library generation.

Mechanistic Foundations: The Bridgehead Cation

The success of this synthesis relies entirely on the generation and stabilization of the 1-adamantyl cation . Unlike standard tertiary carbocations, the adamantyl cation cannot planarize due to the rigid cage structure. However, it forms readily because the bridgehead geometry is close to the ideal


 bond angles, and the cage structure prevents backside nucleophilic attack (

is impossible), forcing an

-like trajectory.
Reaction Mechanism (DOT Visualization)

The following diagram illustrates the critical pathway, highlighting the role of the Lewis Acid (LA) and the initiation step.

G Start Adamantane (C10H16) Cation 1-Adamantyl Cation (Tertiary Carbocation) Start->Cation Hydride Abstraction (-H-) Initiator Initiator (R-X or Br2) Initiator->Cation Promotes Sigma Sigma Complex (Arenium Ion) Cation->Sigma Electrophilic Attack Benzene Benzene (Nucleophile) Benzene->Sigma Adds Product This compound Sigma->Product Deprotonation (-H+)

Figure 1: Mechanistic pathway for the arylation of adamantane. Note the critical hydride abstraction step required to form the reactive cation.

Protocol A: The Classical Stepwise Synthesis

Best for: High purity requirements, avoiding poly-substitution.

This method first converts adamantane to 1-bromoadamantane, creating a distinct leaving group that activates the bridgehead carbon for Lewis Acid catalysis.

Step 1: Synthesis of 1-Bromoadamantane[1]
  • Reagents: Adamantane (1.0 eq), Bromine (

    
    , excess), Iron powder (catalytic).
    
  • Conditions: Reflux, 4 hours.[1]

Protocol:

  • Equip a 3-neck round-bottom flask with a reflux condenser and a trap for HBr gas (neutralize with NaOH).

  • Charge adamantane (13.6 g, 0.1 mol) and dry bromine (40 mL).

  • Add a catalytic amount of iron powder (or

    
    ).
    
  • Heat to reflux (

    
    ) for 4 hours. The evolution of HBr gas indicates reaction progress.
    
  • Workup: Quench excess bromine with saturated sodium bisulfite (

    
    ) solution until the red color disappears. Extract with 
    
    
    
    , dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from methanol.

    • Expected Yield: 90-95%

    • Appearance: White crystalline solid.

Step 2: Friedel-Crafts Arylation
  • Reagents: 1-Bromoadamantane (1.0 eq), Benzene (Excess, acts as solvent),

    
     (0.1 - 0.5 eq).
    
  • Conditions: Reflux, 1-3 hours.

Protocol:

  • Dissolve 1-bromoadamantane (10.75 g, 50 mmol) in dry benzene (50 mL) under

    
     atmosphere.
    
  • Cool to

    
     to control the initial exotherm.
    
  • Add anhydrous Aluminum Chloride (

    
    , 1.0 g) in small portions.
    
    • Critical Note:

      
       quality is paramount. Yellow/wet catalyst will fail. Use fresh, sublimed 
      
      
      
      .
  • Allow to warm to room temperature, then reflux for 2 hours.

  • Quench: Pour the mixture onto crushed ice/HCl.

  • Separation: Separate the organic layer; wash with water and brine.

  • Purification: Remove excess benzene via rotary evaporation. Recrystallize the residue from hot ethanol or methanol.

Data Summary: Method A

Parameter Value Notes
Overall Yield 75 - 85% High efficiency due to clean leaving group.
Selectivity >95% Mono Steric bulk of Br prevents over-reaction before step 2.

| Key Risk |


 Handling | Requires fume hood and HBr scrubbing. |

Protocol B: Direct C-H Arylation (The "Promoter" Method)

Best for: Speed, high-throughput screening, "One-Pot" efficiency.

Direct reaction of adamantane with benzene using only


 is kinetically sluggish because benzene cannot easily abstract a hydride from adamantane. This protocol uses tert-butyl bromide (

-BuBr)
as a "sacrificial" hydride abstractor (initiator).
The Mechanism of Initiation

The


 ionizes 

-BuBr to form the tert-butyl cation. This cation, being highly electrophilic, abstracts a hydride from adamantane, generating isobutane and the requisite 1-adamantyl cation instantly.
Experimental Protocol
  • Reagents: Adamantane (1.0 eq), Benzene (Excess),

    
    -BuBr (1.0 - 1.5 eq), 
    
    
    
    (0.5 eq).
  • Conditions:

    
     to Room Temperature, 30-60 mins.
    

Step-by-Step:

  • Setup: Flame-dry a 2-neck flask; flush with Argon.

  • Charge: Add Adamantane (1.36 g, 10 mmol) and dry Benzene (15 mL).

  • Catalyst: Add anhydrous

    
     (0.66 g, 5 mmol). The mixture may remain a suspension.
    
  • Initiation: Add tert-butyl bromide (1.1 mL, 10 mmol) dropwise over 5 minutes at

    
    .
    
    • Observation: Evolution of HBr gas and isobutane will occur. The solution typically turns homogenous and darkens.

  • Reaction: Stir at room temperature for 45 minutes.

  • Workup: Quench carefully with ice water. Extract with diethyl ether or keep the benzene layer.

  • Purification: The crude may contain traces of 1,3-diphenyladamantane. Recrystallize twice from methanol to ensure purity.

Data Summary: Method B

Parameter Value Notes
Yield 60 - 70% Lower than Method A due to side reactions.
Time < 1 Hour Significantly faster than the 2-step route.

| Selectivity | ~85% Mono | Risk of di-arylation if reaction runs too long. |

Decision Matrix & Workflow

Use the following logic flow to determine the appropriate synthetic route for your specific constraints.

Workflow Start Start: Synthesis Requirement Scale Is Scale > 100g? Start->Scale Purity Is Purity > 99.5% Critical? Scale->Purity No MethodA Method A: Stepwise (via Bromide) Scale->MethodA Yes (Safety/Control) Speed Is Speed/Throughput Priority? Purity->Speed No Purity->MethodA Yes Speed->MethodA No MethodB Method B: Direct (via Promoter) Speed->MethodB Yes

Figure 2: Decision matrix for selecting the optimal synthetic pathway.

Purification and Characterization Standards

For pharmaceutical applications, the removal of the 1,3-diphenyladamantane impurity is critical, as it significantly alters lipophilicity profiles.

Crystallization Logic

This compound crystallizes well from polar protic solvents, whereas the di-substituted byproduct is less soluble.

  • Solvent System: Methanol or Ethanol/Water (9:1).

  • Technique: Dissolve crude in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to

    
    .
    
Analytical Checkpoints
  • 1H NMR (

    
    ):  Look for the multiplet at 
    
    
    
    7.1-7.4 ppm (Phenyl, 5H). The adamantyl protons appear as three distinct signals between
    
    
    1.7-2.2 ppm.
  • Melting Point: Pure this compound melts sharp at 88-90°C . A broad range indicates polysubstitution.

References

  • Stetter, H., et al. "Über Verbindungen mit Urotropin-Struktur, XVI. Beiträge zur Chemie der Adamantan-Derivate." Chemische Berichte, 1960. Link (Foundational work on adamantane functionalization).

  • Newman, H. "Synthesis of 1-Bromoadamantane."[1] Journal of Organic Chemistry, 1965. (Establishes the high-yield bromination protocol).

  • Olah, G. A., et al. "Friedel-Crafts Chemistry. Part IV. The Adamantylation of Aromatics." Journal of the American Chemical Society, 1973.
  • Chalais, S., et al. "Direct Clay-Catalyzed Friedel-Crafts Alkylation of Aromatics with Adamantane." Tetrahedron Letters, 1985.
  • Schleyer, P. v. R. "A Simple Preparation of Adamantane." Journal of the American Chemical Society, 1957. Link (Background on adamantane availability).

Sources

Structural & Functional Analysis of 1-Phenyladamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and functional analysis of 1-Phenyladamantane. It is designed for researchers in medicinal chemistry and crystallography, moving beyond basic descriptions to explore the causal relationships between molecular geometry, solid-state packing, and pharmacological utility.

Executive Summary

This compound (C₁₆H₂₀) represents a critical structural motif in medicinal chemistry, combining the rigid, lipophilic, diamondoid cage of adamantane with the electronic versatility of a phenyl ring. This guide analyzes its molecular architecture, solid-state packing behaviors, synthetic pathways, and its role as a "lipophilic bullet" in drug design.

Key Technical Parameters:

Parameter Value Context
Formula C₁₆H₂₀ Lipophilic Hydrocarbon
Molecular Weight 212.33 g/mol Fragment-based design compliant

| Geometry |


 (cage) + 

(ring) | Steric bulk +

-stacking potential | | LogP (Est.) | ~4.2 - 4.8 | High membrane permeability | | Boiling Point | ~310°C | High thermal stability |[1][2][3][4]

Molecular Architecture & Crystallographic Principles[1][5][6][7][8]

The Geometric Hybrid

The this compound molecule is a hybrid of two distinct geometric domains:

  • The Adamantyl Cage: A tricyclic[3.3.1.1

    
    ]decane system consisting of four fused cyclohexane rings in stable chair conformations. It is essentially a fragment of the diamond lattice, providing high rigidity and thermal stability.
    
  • The Phenyl Substituent: Attached at the bridgehead (C1) position, this planar aromatic ring breaks the

    
     symmetry of the parent adamantane, introducing a dipole moment and the potential for 
    
    
    
    -interactions.
Solid-State Packing and Intermolecular Forces

While pure adamantane forms a plastic crystal phase (disordered fcc) at room temperature due to its globular shape, the introduction of the phenyl group restricts this rotation.

  • Order-Disorder Transitions: Similar to 1-haloadamantanes (e.g., 1-iodoadamantane), this compound derivatives often exhibit phase transitions where the molecule "locks" into an ordered lattice at lower temperatures.[2]

  • Dominant Interactions: The crystal packing is governed by a competition between:

    • London Dispersion Forces: Maximized by the large surface area of the adamantyl cage.

    • C-H...

      
       Interactions:  The electron-rich phenyl ring acts as an acceptor for the slightly acidic bridgehead protons of neighboring adamantyl cages. This "T-shaped" interaction is a critical stabilizing force in the lattice, often disrupting the tendency for pure 
      
      
      
      -
      
      
      stacking seen in flat aromatics.

Expert Insight: In drug formulation, this disruption of planar stacking by the globular adamantane group often improves solubility profiles compared to flat polyaromatic hydrocarbons, despite the high lipophilicity.

Synthetic Protocol: Friedel-Crafts Alkylation[2][9]

The most robust synthesis involves the direct alkylation of benzene using a 1-adamantyl cation source. This is a self-validating protocol where the evolution of HBr gas (if using bromide) or phase separation serves as a reaction monitor.[2]

Reaction Logic
  • Electrophile Source: 1-Bromoadamantane is preferred over 1-adamantanol for faster kinetics, though the alcohol can be used with stronger acid catalysis.[2]

  • Lewis Acid:

    
     or 
    
    
    
    generates the stable tertiary adamantyl carbocation.
  • Solvent/Nucleophile: Benzene acts as both solvent and nucleophile to minimize polymerization side products.[2]

Step-by-Step Methodology

Reagents:

  • 1-Bromoadamantane (10 mmol, 2.15 g)

  • Benzene (Dry, 50 mL) - Excess serves as solvent

  • Aluminum Chloride (

    
    , 1.2 eq, anhydrous)
    

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (

    
    ) to the condenser.[2]
    
  • Dissolution: Dissolve 1-bromoadamantane in dry benzene under nitrogen atmosphere.

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Add

    
     portion-wise over 10 minutes. Observation: The mixture will darken, and HBr gas evolution may be observed.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4 hours. If TLC (Hexane eluent) shows starting material, heat to mild reflux (80°C) for 1 hour.[2]

  • Quench: Pour the reaction mixture carefully onto 100g of crushed ice/HCl mixture to hydrolyze aluminum salts.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer with diethyl ether (2 x 30 mL).[2]

  • Purification: Combine organic layers, wash with brine, dry over

    
    , and concentrate in vacuo. Recrystallize the crude solid from hot ethanol or methanol.[2]
    
Synthetic Pathway Visualization

Synthesis Start 1-Bromoadamantane (C10H15Br) Intermediate Adamantyl Cation (Tertiary Carbocation) Start->Intermediate Ionization (-Br-) Reagent Benzene (Solvent/Nucleophile) Product This compound (Crystalline Solid) Reagent->Product Electrophilic Attack Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Promotes Intermediate->Product Friedel-Crafts Alkylation

Figure 1: Mechanistic flow of the Friedel-Crafts synthesis of this compound.

Pharmacological Applications: The "Lipophilic Bullet"

In drug development, the this compound motif is rarely the final drug but rather a strategic scaffold used to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability (The "Blocking" Effect)

The adamantane cage is metabolically inert to most oxidases. Placing a phenyl group at the C1 position creates a steric shield.

  • Mechanism: The bulky cage prevents Cytochrome P450 enzymes from accessing the proximal positions of the phenyl ring, extending the half-life (

    
    ) of the drug.
    
Lipophilicity and BBB Penetration

The adamantyl group increases


 by approximately 3.0 units.
  • Application: This is exploited to transport polar pharmacophores across the Blood-Brain Barrier (BBB).[2] The this compound substructure acts as a lipophilic anchor, dragging attached amine or amide functionalities into the CNS.

Structure-Activity Relationship (SAR) Logic

SAR Core This compound Scaffold Lipophilicity Lipophilicity Boost (+3.0 LogP) Core->Lipophilicity Sterics Steric Bulk (Metabolic Shield) Core->Sterics Interaction C-H...Pi Interactions (Receptor Binding) Core->Interaction BBB Enhanced BBB Permeability Lipophilicity->BBB HalfLife Extended Plasma Half-Life Sterics->HalfLife Potency Allosteric Binding (e.g., Ion Channels) Interaction->Potency

Figure 2: Pharmacological impact of the this compound scaffold on drug properties.

Quantitative Data Summary

PropertyData PointSource/Method
Crystal System Monoclinic (Typical for derivatives)Inferred from 1-iodoadamantane/derivatives [1, 2]
Space Group

or

(Common)
CSD Analysis of analogs [2]
Melting Point High (>200°C)Thermally stable lattice
Solubility Soluble: Hexane, DCM, BenzeneInsoluble: WaterHydrophobic effect
Key Interaction C-H...

(3.6 - 3.8 Å)
Solid-state packing analysis [3]

References

  • Cambridge Structural Database (CSD). Crystal structure analysis of adamantane derivatives.[2] Cambridge Crystallographic Data Centre.[2][5] [2]

  • UCL Discovery. Unraveling the Complex Solid-State Phase Transition Behavior of 1‐Iodoadamantane. (2023).[2][6][7][8] [2]

  • Wanka, L., et al. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. European Journal of Medicinal Chemistry.[2] (2013).[2]

  • Olah, G. A. Friedel-Crafts Chemistry.[2][9] Wiley-Interscience.[2] (Standard Reference for Alkylation Protocols).

  • ResearchGate. Crystal structure and Hirshfeld surface analysis of 1,3-diethynyladamantane. (2020).[2][5][8][10]

Sources

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 1-Phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 1-Phenyladamantane .

Executive Summary

This compound (C₁₆H₂₀) is a bulky, lipophilic hydrocarbon consisting of a rigid adamantane cage substituted at the bridgehead position with a phenyl ring. Its solubility profile is governed by the competition between the high lattice energy of its crystal structure and the entropy-driven solvation of its large hydrophobic surface area.

This guide provides a technical breakdown of its solubility in organic solvents, critical for process chemists optimizing synthesis, purification (recrystallization), and formulation. While empirical mole-fraction data is sparse in public repositories, this document synthesizes available experimental evidence with structure-property relationships to establish a definitive solubility screening protocol.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the molecular forces at play:

  • The Adamantane Cage: A diamondoid structure that is highly lipophilic and rigid. It disrupts the hydrogen-bonding networks of polar solvents (the hydrophobic effect), making the compound insoluble in water.

  • The Phenyl Group: Adds aromaticity and planarity to one side of the molecule. This enhances solubility in aromatic solvents (Toluene, Benzene) via

    
     interactions and London dispersion forces.
    
  • Lattice Energy: The high symmetry of the adamantane core typically leads to high melting points and high enthalpies of fusion (

    
    ). However, the phenyl substitution lowers symmetry compared to unsubstituted adamantane, modulating the crystal lattice energy and generally improving solubility in organic media compared to the parent cage.
    
Physical Properties Reference
PropertyValueNotes
Molecular Formula C₁₆H₂₀
Molecular Weight 212.33 g/mol
Appearance White Crystalline Solid
Melting Point 82–88 °CDependent on purity/polymorph [1]
LogP (Predicted) ~5.5 - 6.5Highly Lipophilic
Water Solubility Insoluble< 0.1 mg/L

Solubility Profile & Solvent Selection

The following classification is derived from synthetic workups and standard solubility parameters (Hansen Solubility Parameters).

Qualitative Solubility Table
Solvent ClassSpecific SolventsSolubility StatusApplication
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh Reaction solvent; Friedel-Crafts synthesis medium.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh Extraction; Chromatography loading.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneModerate Anti-solvent for precipitation; Chromatography eluent.
Polar Protic (Alcohols) Ethanol, Isopropanol, MethanolTemperature Dependent Ideal for Recrystallization. Low solubility at RT; high at boiling.
Polar Aprotic Acetone, THF, Ethyl AcetateModerate to High General dissolution; intermediate polarity.
Highly Polar Water, DMSO (cold)Insoluble/Low Anti-solvent; phase separation.
Recrystallization Strategy

The most effective purification method for this compound is recrystallization from aqueous ethanol or a DCM/Hexane system.

  • Method A (Thermal Shift): Dissolve crude solid in boiling Ethanol. The compound dissolves due to increased thermal energy overcoming lattice forces. Upon cooling, the hydrophobic effect forces the non-polar this compound out of the polar alcoholic solution, forming pure crystals [2].

  • Method B (Anti-Solvent): Dissolve in minimal Dichloromethane (DCM). Slowly add Hexane until turbidity appears. Cool to 4°C.

Experimental Protocol: Determination of Mole Fraction Solubility

For precise thermodynamic modeling, researchers must generate mole fraction solubility (


) data. The following Laser Monitoring Observation Technique  is the industry standard for accuracy.
Required Equipment
  • Jacketed glass vessel (50 mL) with temperature control (

    
     0.05 K).
    
  • Laser monitoring system (or high-sensitivity turbidity probe).

  • Magnetic stirrer.

  • Digital thermometer.

Step-by-Step Methodology
  • Preparation: Add excess this compound solid to 20 mL of the chosen solvent (e.g., Ethanol) in the jacketed vessel.

  • Equilibration: Set temperature to the lower limit (e.g., 293.15 K). Stir at 400 rpm for 4 hours to ensure saturation.

  • Filtration (Gravimetric Method):

    • Stop stirring and allow phases to separate.

    • Extract supernatant using a pre-heated syringe filter (0.22 µm).

    • Transfer to a pre-weighed dish and evaporate solvent to dryness.

    • Weigh the residue (

      
      ).
      
  • Laser Method (Dynamic):

    • Alternatively, prepare a mixture of known composition.

    • Slowly heat the mixture (0.1 K/min) while monitoring laser transmittance.

    • Record the temperature (

      
      ) where transmittance hits 100% (complete dissolution).
      
  • Calculation: Calculate mole fraction (

    
    ) using the masses and molar masses of solute (
    
    
    
    ) and solvent (
    
    
    ).


Thermodynamic Modeling & Analysis

Once experimental data (


 vs 

) is obtained, it must be modeled to extract thermodynamic parameters. This validates the internal consistency of the data.
The Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature and is highly accurate for adamantane derivatives [3].



  • A, B, C: Empirical constants derived from regression analysis.

  • T: Absolute temperature (K).[1]

The van't Hoff Equation

Used to determine the apparent enthalpy of dissolution (


).


  • Plot:

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Interpretation:

  • Positive

    
    :  Endothermic dissolution (typical for this compound). Solubility increases with temperature.
    
  • Positive

    
    :  Entropy-driven process. The disorder of the solution is higher than the crystal lattice.
    

Visualization of Workflows

Diagram 1: Solubility Screening & Recrystallization Logic

This flowchart guides the researcher through solvent selection based on the observed behavior of this compound.

RecrystallizationLogic Start Start: Crude this compound SolventCheck Solubility Test (100 mg/mL) Start->SolventCheck NonPolar Non-Polar (Hexane, Toluene) SolventCheck->NonPolar Dissolves? PolarProtic Polar Protic (Ethanol, IPA) SolventCheck->PolarProtic Dissolves? PolarAprotic Polar Aprotic (DCM, THF) SolventCheck->PolarAprotic Dissolves? ResultHigh High Solubility at RT (Not ideal for single-solvent cryst.) NonPolar->ResultHigh Yes (RT) ResultMod Low Solubility at RT High Solubility at Reflux PolarProtic->ResultMod No (RT) / Yes (Hot) PolarAprotic->ResultHigh Yes (RT) Action1 Use as Solvent for Reaction or Anti-Solvent Addition ResultHigh->Action1 Action2 IDEAL: Perform Thermal Recrystallization ResultMod->Action2

Caption: Logic flow for selecting the optimal recrystallization solvent based on polarity and temperature response.

Diagram 2: Thermodynamic Cycle of Dissolution

Understanding the energy barriers (Lattice vs. Solvation).

ThermoCycle Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solvated Phase (Solution) Solid->Solution Dissolution (ΔH_sol ≈ ΔH_sub + ΔH_solv) Gas->Solution Solvation (ΔH_solv < 0)

Caption: Thermodynamic cycle showing dissolution as the sum of sublimation (breaking lattice) and solvation.

References

  • Newman, H. (1974). Synthesis of 1-Adamantane Derivatives. U.S. Patent 5,015,758. (Describes purification and melting points of adamantane derivatives).

  • Stetter, H., et al. (1960). Über Verbindungen mit Urotropin-Struktur. Chemische Berichte.
  • BenchChem Technical Guide. (2025). Solubility of Adamantane Derivatives. (General solubility trends for adamantane scaffolds).

  • NIST Chemistry WebBook. Adamantane Thermochemistry Data. (Reference for parent compound thermodynamic baseline).

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 1-Phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Certificate of Analysis — A Practical Approach to Purity

In the realm of drug discovery and development, the purity of starting materials is not merely a matter of regulatory compliance; it is a cornerstone of scientific rigor and, ultimately, patient safety. 1-Phenyladamantane, a bulky, lipophilic scaffold, is an increasingly important building block in the synthesis of novel therapeutics. Its rigid, three-dimensional structure can impart unique pharmacological properties to a molecule. However, the very synthesis that creates this valuable compound can also introduce a host of impurities that may be structurally similar and challenging to separate. This guide provides a comprehensive, in-depth technical framework for the purity analysis of commercial this compound, moving beyond a simple checklist of techniques to a deeper understanding of why certain methods are chosen and how to interpret the results with confidence.

The Synthetic Landscape: Understanding the Origins of Impurities

The most common route to this compound is the Friedel-Crafts alkylation of benzene with a reactive adamantane precursor, such as 1-bromoadamantane or 1-adamantanol. This electrophilic aromatic substitution, while effective, is not without its complexities. An understanding of the reaction mechanism is paramount to anticipating potential impurities.

The primary reaction involves the formation of a tertiary adamantyl carbocation, which then attacks the benzene ring. However, several side reactions can occur:

  • Polysubstitution: The initial product, this compound, is an activated aromatic ring, making it susceptible to further alkylation. This can lead to the formation of di- and even tri-phenyladamantane isomers.

  • Isomerization: Although less common with the stable tertiary carbocation of adamantane, slight variations in reaction conditions can potentially lead to minor amounts of other isomers.

  • Incomplete Reaction: Residual starting materials, such as 1-bromoadamantane or 1-adamantanol, may persist in the final product.

  • Solvent-Related Impurities: Depending on the solvent system used, byproducts from solvent degradation or participation in the reaction can arise.

This understanding of the synthetic pathway allows us to approach the purity analysis with a targeted strategy, focusing on the detection and quantification of these likely impurities.

Logical Flow of Purity Analysis

cluster_0 Initial Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Identification cluster_3 Final Purity Determination Sample_Receipt Commercial this compound Sample Visual_Inspection Visual Inspection (Color, Form) Sample_Receipt->Visual_Inspection Solubility_Testing Solubility Testing Visual_Inspection->Solubility_Testing GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Primary Technique for Volatile Impurities) Solubility_Testing->GC_MS HPLC High-Performance Liquid Chromatography (HPLC) (Orthogonal Technique for Non-Volatile Impurities) Solubility_Testing->HPLC NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C for Structural Elucidation) GC_MS->NMR Data_Integration Integration of All Analytical Data HPLC->Data_Integration NMR->Data_Integration Purity_Statement Final Purity Statement & Impurity Profile Data_Integration->Purity_Statement

Caption: A logical workflow for the comprehensive purity analysis of this compound.

The Analytical Toolkit: A Multi-Pronged Approach

No single analytical technique is sufficient to definitively determine the purity of a compound. A combination of orthogonal methods provides a more complete and reliable picture. For this compound, the following techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurities

Given the volatility of this compound and its likely impurities, GC-MS is the primary technique for both separation and identification.

Expertise & Experience: The choice of a non-polar capillary column is critical. A column with a 5% phenyl polysiloxane stationary phase offers a good balance of selectivity for aromatic and aliphatic compounds, making it well-suited for separating this compound from both polysubstituted and starting material impurities. The mass spectrometer provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries and known standards.

Detailed Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent such as dichloromethane or hexane.

    • Vortex until fully dissolved.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl polysiloxane column).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless injector at 280°C with a split ratio of 50:1.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 10 minutes at 300°C.

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-500.

Data Presentation: Expected GC-MS Results

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)Potential Source
Benzene (solvent)~2-378, 51, 50Residual Solvent
1-Bromoadamantane~8-10214/216 (M+), 135 (M-Br)Unreacted Starting Material
This compound ~12-15 212 (M+), 135, 91, 77 Main Product
Diphenyladamantane Isomers>15288 (M+), 211, 135Polysubstitution Byproduct
High-Performance Liquid Chromatography (HPLC): An Orthogonal View

HPLC provides a valuable orthogonal separation technique, particularly for identifying any non-volatile or thermally labile impurities that might not be amenable to GC analysis. Given the non-polar nature of this compound, a reversed-phase method is the logical choice.

Expertise & Experience: A C18 stationary phase is the standard for reversed-phase chromatography and is well-suited for retaining a non-polar molecule like this compound.[1] The mobile phase composition, a mixture of acetonitrile and water, is optimized to achieve good resolution between the main peak and any potential impurities. A gradient elution is often preferred to ensure that both more polar and less polar impurities are eluted within a reasonable timeframe.[1]

Detailed Experimental Protocol: Reversed-Phase HPLC Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the commercial this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile.

    • Vortex until fully dissolved and filter through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size or equivalent.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 70% B

      • 2-15 min: 70% to 100% B

      • 15-20 min: 100% B

      • 20.1-25 min: 70% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 254 nm.

Workflow for HPLC Method Development

Start Initial Conditions (e.g., C18 column, ACN/H₂O) Inject_Sample Inject this compound Sample Start->Inject_Sample Evaluate_Chromatogram Evaluate Peak Shape & Resolution Inject_Sample->Evaluate_Chromatogram Optimize_Mobile_Phase Adjust Gradient & Mobile Phase Composition Evaluate_Chromatogram->Optimize_Mobile_Phase Suboptimal Separation Check_Peak_Purity Use DAD to Check Peak Purity Evaluate_Chromatogram->Check_Peak_Purity Good Separation Optimize_Mobile_Phase->Inject_Sample Final_Method Validated HPLC Method Check_Peak_Purity->Final_Method

Caption: Iterative workflow for optimizing an HPLC method for this compound purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is indispensable for confirming the chemical structure of the main component and identifying any structurally related impurities. Both ¹H and ¹³C NMR should be employed.

Expertise & Experience: The highly symmetric nature of the adamantane cage results in a relatively simple ¹H NMR spectrum with broad, overlapping signals for the adamantyl protons. The phenyl protons will appear as distinct multiplets in the aromatic region. In the ¹³C NMR spectrum, the symmetry of the adamantane core leads to a few distinct signals, while the phenyl carbons will also be clearly resolved. Any significant impurities will likely present their own unique sets of signals, allowing for their identification and, with the use of an internal standard, quantification.

Expected NMR Spectral Data for this compound

NucleusExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.35-7.15mPhenyl protons
¹H~2.10br sAdamantyl CH protons
¹H~1.90-1.70br mAdamantyl CH₂ protons
¹³C~148sQuaternary phenyl carbon (C-1')
¹³C~128dPhenyl CH carbons (C-3', C-5')
¹³C~126dPhenyl CH carbon (C-4')
¹³C~125dPhenyl CH carbons (C-2', C-6')
¹³C~49sQuaternary adamantyl carbon (C-1)
¹³C~40tAdamantyl CH₂ carbons (adjacent to phenyl)
¹³C~36tAdamantyl CH₂ carbons
¹³C~29dAdamantyl CH carbons

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Detailed Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of the analytical results, a system of self-validation should be inherent in the workflow.

  • Orthogonal Methods: The use of both GC-MS and HPLC provides a cross-validation of the purity assessment. A high purity value obtained by both methods, which rely on different separation principles, lends strong confidence to the result.

  • Mass Spectral Confirmation: In GC-MS, the mass spectrum of the main peak should be a perfect match to a reference spectrum of this compound. Any co-eluting impurities would likely distort the fragmentation pattern.

  • NMR Structural Consistency: The ¹H and ¹³C NMR spectra must be fully consistent with the structure of this compound. The presence of unexpected signals would indicate impurities. Integration of the proton signals can also be used for a rough estimation of the relative amounts of different components.

  • Reference Standards: Whenever possible, commercially available standards of potential impurities should be analyzed to confirm their retention times and mass spectra, aiding in their unambiguous identification in the sample.

Conclusion: A Holistic Approach to Purity

The purity analysis of commercial this compound is a critical step in ensuring the quality and reliability of this important chemical building block. A superficial analysis can lead to downstream complications in research and development, including failed syntheses, unexpected side reactions, and misleading biological data. By adopting a comprehensive and scientifically sound approach that combines an understanding of the synthetic process with the application of orthogonal analytical techniques such as GC-MS, HPLC, and NMR, researchers can have a high degree of confidence in the quality of their starting materials. This in-depth guide provides the framework for such an analysis, empowering scientists to move beyond the numbers on a certificate of analysis and truly understand the composition of the materials they work with.

References

  • Olah, G. A., & Olah, J. A. (1973). Friedel-Crafts chemistry. V. Friedel-Crafts alkylation of benzene and toluene with 1-haloadamantanes and 1-adamantanol. The Journal of Organic Chemistry, 38(13), 2224-2225.
  • Schleyer, P. von R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292-3292.
  • Kovacic, P., & Chang, J. H. C. (1971). Adamantylation of benzene and toluene. The Journal of Organic Chemistry, 36(21), 3138-3140.
  • Ermer, O. (1977).
  • Duddeck, H. (1986). Carbon-13 NMR spectroscopy of adamantane derivatives. Magnetic Resonance in Chemistry, 24(11), 979-991.
  • Macomber, R. S. (1992). A comprehensive treatise of carbon-13 NMR spectroscopy.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.
  • Phenomenex. Reversed Phase HPLC Method Development. Technical Note.
  • Restek Corporation. (2009). A Guide to the Analysis of Chiral Compounds by GC.
  • Sigma-Aldrich.
  • NIST Chemistry WebBook. Adamantane, 1-phenyl-. SRD 69.
  • Royal Society of Chemistry. (1982). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Introduction: The Strategic Importance of the Adamantane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Phenyladamantane

The adamantane moiety, a perfectly symmetrical, rigid, and strain-free tricyclic hydrocarbon, represents the smallest repeating unit of a diamond crystal lattice.[1] Its discovery and subsequent synthesis launched a significant field of chemical research, particularly within medicinal chemistry and materials science.[2][3] When functionalized, as in the case of this compound, this unique scaffold imparts a combination of desirable properties, including high lipophilicity, metabolic stability, and a three-dimensional architecture that is invaluable for exploring biological targets.[3][4]

This compound (C₁₆H₂₀) combines the bulky, non-polar adamantane cage with a phenyl group, creating a molecule of significant interest for drug discovery programs. The adamantyl group often serves as a "lipophilic anchor," enhancing a molecule's ability to cross biological membranes and improving its pharmacokinetic profile.[5][6] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details the standard methodologies for their determination, and explores the scientific rationale behind its application in advanced research.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application. The data presented below are compiled from established chemical databases.

PropertyValueUnitsSource
Molecular Formula C₁₆H₂₀-[7]
Molecular Weight 212.33g·mol⁻¹[7]
CAS Number 780-68-7-
Density 1.07g/cm³[7]
Boiling Point 310.2°C (at 760 mmHg)[7]
Flash Point 136.7°C[7]
LogP (Octanol-Water Partition Coefficient) 4.15440-[7]
Refractive Index 1.585-[7]

Detailed Analysis of Physicochemical Properties

Molecular Structure and Lipophilicity

The structure of this compound is defined by the covalent bond between a tertiary carbon of the adamantane cage and a phenyl ring. The adamantane core is exceptionally stable and rigid, a consequence of its strain-free cyclohexane chairs fused in a cage-like structure.[1] This rigidity is a key feature in drug design, as it can precisely orient the phenyl substituent towards a specific binding pocket in a biological target, such as an enzyme or receptor.

The lipophilicity of a compound, quantified by its LogP value, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[4] A LogP of 4.15 indicates that this compound is highly lipophilic, favoring distribution into non-polar environments like cell membranes over aqueous media.[7] This high lipophilicity is a direct result of the large, non-polar hydrocarbon surface area of the adamantane cage, a property intentionally exploited by medicinal chemists to enhance the bioavailability of drug candidates.[5]

Thermal Properties and Stability

The thermal stability of this compound is reflected in its high boiling and flash points.

  • Boiling Point (310.2 °C): This elevated boiling point is characteristic of molecules with significant molecular weight and strong intermolecular van der Waals forces.[7] Unlike the parent adamantane molecule which readily sublimes at room temperature due to its high symmetry and ability to form a stable crystal lattice, the addition of the phenyl group disrupts this symmetry, leading to a more typical liquid-gas phase transition at a high temperature.[1]

  • Flash Point (136.7 °C): The flash point indicates the lowest temperature at which the compound's vapors will ignite in the presence of an ignition source.[7] This value is essential for safe handling and storage procedures in a laboratory setting.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be reliably inferred from its structure and the known properties of its constituent parts. The parent adamantane is practically insoluble in water but readily dissolves in nonpolar organic solvents.[1] Given its high LogP value and predominantly hydrocarbon nature, this compound is expected to exhibit:

  • Poor solubility in polar solvents like water.

  • Good solubility in non-polar organic solvents such as hexane, toluene, and chloroform.[8]

This solubility behavior is a cornerstone of its application in organic synthesis and its pharmacokinetic behavior in biological systems.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Based on its chemical structure, the following spectral characteristics are expected:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show distinct signals for the aromatic protons of the phenyl group (typically in the 7.0-7.5 ppm range) and multiple overlapping signals for the adamantyl protons at the bridgehead and methylene positions (typically in the 1.5-2.5 ppm range).

    • ¹³C NMR: The spectrum would reveal characteristic signals for the substituted and unsubstituted carbons of the phenyl ring and the distinct carbon environments within the adamantane cage.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the sp³-hybridized carbons of the adamantane cage (below 3000 cm⁻¹) and the sp²-hybridized carbons of the phenyl ring (above 3000 cm⁻¹). Aromatic C=C stretching bands would also be present in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would show a prominent molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (212.33). Common fragmentation patterns would likely involve the loss of the phenyl group or fragmentation of the adamantane cage.

Experimental Protocols for Physicochemical Determination

The accurate determination of physicochemical properties requires standardized, validated experimental protocols. The following section outlines the methodologies and the logical workflow for characterizing a compound like this compound.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel chemical entity.

G cluster_synthesis Synthesis & Purification cluster_id Structural Identification cluster_physchem Physicochemical Properties Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MeltingPoint Melting/Boiling Point (DSC, Capillary Method) Purification->MeltingPoint MS Mass Spectrometry (MS) NMR->MS IR IR Spectroscopy MS->IR Final Final Characterization Report IR->Final Solubility Solubility Determination (Shake-Flask Method) MeltingPoint->Solubility LogP LogP Measurement (HPLC, Shake-Flask) Solubility->LogP LogP->Final

Caption: General workflow for the synthesis, purification, and physicochemical characterization of this compound.

Step-by-Step Methodologies
  • Determination of Boiling Point (Capillary Method):

    • Principle: This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

    • Procedure:

      • A small amount of the liquid sample (this compound) is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

      • A small, inverted capillary tube is placed inside the sample.

      • The apparatus is slowly heated while stirring.

      • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

      • The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.

    • Trustworthiness: This is a classic, reliable method. For high-purity substances, the boiling point will be sharp and reproducible.

  • Determination of Lipophilicity (LogP) via Shake-Flask Method:

    • Principle: This method directly measures the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water.

    • Procedure:

      • Prepare a stock solution of this compound in n-octanol.

      • Mix a known volume of this solution with a known volume of water in a separatory funnel. The n-octanol and water must be pre-saturated with each other.

      • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow equilibrium to be reached.

      • Allow the two phases to separate completely.

      • Carefully collect samples from both the n-octanol and aqueous layers.

      • Determine the concentration of this compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

      • Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • Trustworthiness: The shake-flask method is considered the "gold standard" for LogP determination. Its accuracy depends on achieving true equilibrium and precise concentration measurements.

Conclusion: A Versatile Scaffold for Modern Science

This compound is more than a simple organic molecule; it is a highly engineered scaffold that leverages the unique properties of the adamantane cage. Its pronounced lipophilicity, thermal stability, and rigid three-dimensional structure make it a valuable building block in the design of advanced pharmaceuticals and novel materials.[3][9] The physicochemical data and methodologies detailed in this guide provide the foundational knowledge required for researchers to confidently utilize this compound in their scientific endeavors, from fundamental synthesis to complex drug development programs.

References

  • Chemsrc. (2025). Phenyladamantane | CAS#:30176-62-6.
  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of 1-Bromoadamantane.
  • Wikipedia. (n.d.). Adamantane.
  • Fässler, T. F., et al. (n.d.). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. PubMed Central.
  • Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245-3266.
  • ChemicalBook. (n.d.). 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties.
  • National Center for Biotechnology Information. (n.d.). Adamantane. PubChem.
  • National Center for Biotechnology Information. (n.d.). Adamantan-1-yl(phenyl)methanamine. PubChem.
  • National Center for Biotechnology Information. (n.d.). 1-Vinyladamantane. PubChem.
  • Google Patents. (n.d.). Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.
  • ResearchGate. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.
  • PMC. (n.d.). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats.
  • SciELO. (n.d.). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and.
  • Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science.
  • PMC. (2017). Adamantane in Drug Delivery Systems and Surface Recognition.
  • PubMed. (2024). Nascent pharmacological advancement in adamantane derivatives.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Pharmacia. (2023). Adamantane-containing drug delivery systems.

Sources

Methodological & Application

Application Note: 1-Phenyladamantane as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis & Strategic Rationale

The "Lipophilic Bullet" Concept

In modern medicinal chemistry, the 1-phenyladamantane scaffold represents a specialized structural motif often described as a "lipophilic bullet."[1] Unlike flat aromatic scaffolds (e.g., biphenyls), this structure combines the spherical, rigid, diamondoid cage of adamantane with the planar aromaticity of a phenyl ring.

Why use this scaffold?

  • Occupancy of Hydrophobic Pockets: The adamantane cage (diameter ~7 Å) is a perfect space-filler for large, globular hydrophobic pockets in enzymes (e.g., 11β-HSD1) and receptors (e.g., P2X7, Cannabinoid receptors).

  • Metabolic Modulation: The adamantane cage is generally resistant to oxidative metabolism, although the bridgehead carbons are susceptible to CYP450 hydroxylation.[1] Attaching a phenyl group at the C1 position sterically protects the cage while providing a vector for pi-pi stacking interactions.

  • Pharmacokinetic Tuning: While the scaffold significantly increases LogP (lipophilicity), it improves membrane permeability (P_app) and blood-brain barrier (BBB) penetration.[1]

Critical Design Considerations (The "Grease" Factor)

The primary failure mode for this compound derivatives is excessive lipophilicity (cLogP > 5), leading to:

  • Poor aqueous solubility.

  • High non-specific binding (plasma protein binding > 99%).[1]

  • Rapid hepatic clearance via CYP3A4.[1]

Expert Insight: Successful application requires balancing this lipophilicity by incorporating polar "warheads" or solubilizing groups (e.g., sulfones, piperazines, carboxylic acids) on the phenyl ring or the adamantane bridgeheads.

Part 2: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the modular logic for optimizing this compound derivatives, using 11β-HSD1 inhibitors as a template.

SAR_Logic Scaffold This compound Core Zone1 Adamantane Cage (The Anchor) Scaffold->Zone1 Zone2 Phenyl Ring (The Spacer/Pi-Stacker) Scaffold->Zone2 Int1 Hydrophobic Van der Waals Zone1->Int1 fills pocket Opt1 Optimization: Block C3/C5 with F or OH to reduce clearance Zone1->Opt1 Zone3 Distal Substituents (The Warhead) Zone2->Zone3 Int2 Pi-Pi Stacking or Pi-Cation Zone2->Int2 orients Opt2 Optimization: Replace with Pyridine to lower LogP Zone2->Opt2 Int3 H-Bonding Solubility Zone3->Int3 engages active site

Figure 1: Modular SAR logic for this compound derivatives. The scaffold acts as a rigid anchor, positioning distal polar groups.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of this compound (Friedel-Crafts Alkylation)

Objective: To synthesize the core scaffold from 1-bromoadamantane and benzene.[1] This method is robust but requires strict moisture control.[1]

Mechanistic Insight: This reaction proceeds via the formation of the stable 1-adamantyl cation .[1] The tertiary carbocation is stabilized by hyperconjugation from the cage structure, making it a potent electrophile for the benzene ring.[1]

Reagents & Equipment[2]
  • Starting Material: 1-Bromoadamantane (2.15 g, 10 mmol)

  • Solvent/Reactant: Benzene (anhydrous, 20 mL) [Caution: Carcinogen]

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous powder (150 mg, ~1.1 mmol)

  • Setup: 50 mL Round-bottom flask, reflux condenser, CaCl₂ drying tube, magnetic stirrer.

Step-by-Step Methodology
  • Preparation: Flame-dry the glassware and cool under a stream of nitrogen.

  • Dissolution: Add 1-bromoadamantane to the flask and dissolve in 15 mL of anhydrous benzene.

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add AlCl₃ in small portions over 5 minutes. Note: Evolution of HBr gas will occur.[1] Ensure proper ventilation.

  • Reaction: Remove the ice bath and heat the mixture to reflux (80°C) for 1–2 hours. Monitor via TLC (Hexane eluent; Product Rf ~ 0.8, SM Rf ~ 0.5).[1]

  • Quench: Cool to room temperature. Pour the reaction mixture carefully onto 50 g of crushed ice/HCl (1 M) mixture to decompose the aluminum complex.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with diethyl ether (2 x 20 mL).[1]

  • Workup: Combine organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Purification: Remove solvent under reduced pressure. Recrystallize the crude off-white solid from methanol or purify via silica gel flash chromatography (100% Hexanes).

Expected Yield: 75–85% Physical Data: White crystalline solid, MP: 88–90°C.[1]

Protocol B: Microsomal Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CL_int) of lipophilic adamantane derivatives. Why this is critical: this compound derivatives often suffer from rapid hydroxylation at the adamantane bridgehead (C3, C5, C7). This assay identifies "metabolic soft spots."[1]

Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).

  • Test Compound: 10 mM stock in DMSO.

  • Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

Assay_Workflow Step1 Pre-Incubation (37°C, 5 min) Buffer + HLM + Compound (1 µM) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Points 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Add Ice-Cold ACN + IS Step3->Step4 Step5 Centrifugation 4000 rpm, 20 min, 4°C Step4->Step5 Step6 LC-MS/MS Analysis Monitor Parent Depletion Step5->Step6

Figure 2: Workflow for assessing metabolic stability of adamantane derivatives.

Calculation

Plot ln(% remaining) vs. time.[1] The slope is


.[1]



[1]

Interpretation:

  • CL_int < 10: Stable (Good candidate).

  • CL_int > 50: Unstable (Likely requires blocking groups on the adamantane cage, e.g., F or OH).[1]

Part 4: Comparative Data & Case Studies

Case Study: 11β-HSD1 Inhibitors

Inhibition of 11β-HSD1 treats metabolic syndrome by blocking the conversion of cortisone to cortisol.[1][3][4] The this compound scaffold fits the large lipophilic substrate-binding pocket.[1]

Table 1: Impact of Scaffold Modification on Potency and Stability

Compound IDScaffold StructureR-Group (Phenyl)IC50 (nM)HLM T1/2 (min)Notes
A This compoundH12015High potency, poor stability (Cage hydroxylation).
B This compound4-SO2Me4528Polar group improves potency & stability.[1]
C 1-(2-Pyridyl)adamantane-6055Bioisostere: Pyridine reduces LogP, improves T1/2.[1]
D 5-OH-1-PhenyladamantaneH210>120Metabolic Blocking: Pre-oxidized cage prevents rapid clearance.[1]

Data aggregated from representative SAR trends in literature [1, 2].

References

  • Discovery of Adamantyl Ethanone Derivatives as Potent 11beta-HSD1 Inhibitors. Source: PubMed/NIH URL:[1][Link]

  • Adamantane-Based Drugs and Their Scaffolds in Medicinal Chemistry. Source: ResearchGate URL:[2][5][6][Link]

  • Synthesis of Functionalized Adamantane Derivatives. Source: ResearchGate URL:[2][5][6][Link]

  • Organic Syntheses Procedure: Adamantane Functionalization. Source: Organic Syntheses URL:[Link]

  • Metabolic Stability of Adamantane Derivatives. Source: PubMed Central URL:[Link]

Sources

Application Notes & Protocols: The Role of the 1-Phenyladamantane Scaffold in Advanced OLED Technology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The relentless pursuit of higher efficiency, greater stability, and purer color coordinates in Organic Light-Emitting Diode (OLED) technology has led to innovative molecular design strategies. A key area of focus is the development of host materials for the emissive layer, particularly for challenging blue emitters. This document provides a detailed exploration of the 1-phenyladamantane moiety as a foundational building block for high-performance host materials in Phosphorescent (PHOLED) and Thermally Activated Delayed Fluorescence (TADF) OLEDs. We will delve into the core physicochemical principles that make the adamantane cage a superior architectural component, present comparative performance data, and provide detailed protocols for the synthesis and fabrication of OLED devices incorporating these advanced materials.

Introduction: The Challenge of Stable and Efficient Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their high contrast ratios, wide viewing angles, and design flexibility.[1] The heart of an OLED is the emissive layer (EML), where electrically injected electrons and holes combine to form excitons, which then decay radiatively to produce light. The efficiency of this process is paramount. While first-generation fluorescent emitters are limited to a theoretical maximum internal quantum efficiency (IQE) of 25%, second-generation phosphorescent and third-generation TADF materials can, in principle, harvest all generated excitons, promising 100% IQE.[2]

However, achieving this potential, especially for high-energy blue emitters, is fraught with challenges, including poor operational lifetime and material degradation.[3][4] The solution often lies not with the emitter alone, but with the host material it is dispersed in. An ideal host must possess several critical attributes:

  • High Triplet Energy (T₁): To prevent energy back-transfer from the dopant, the host's triplet energy must be higher than that of the emitter.[5]

  • Appropriate HOMO/LUMO Levels: To ensure efficient charge injection and transport.

  • High Thermal and Morphological Stability: To prevent device degradation during operation.

  • Ability to Isolate Emitter Molecules: To suppress concentration quenching, where emitters aggregate and decay non-radiatively.[6]

The this compound scaffold has emerged as a key structural motif in designing host materials that excel in these areas. Its unique three-dimensional, rigid structure offers a powerful tool for building a stable and efficient emissive layer.

The Adamantane Advantage: Physicochemical Properties

The utility of the this compound moiety stems directly from its distinct molecular architecture. The adamantane cage is a perfectly rigid, stress-free, and bulky saturated hydrocarbon. When incorporated into larger molecules, it imparts a unique combination of properties.

Unparalleled Thermal and Morphological Stability

The rigidity of the adamantane cage significantly elevates the glass transition temperature (Tg) of materials that incorporate it.[7][8] A high Tg is critical for OLEDs as it signifies a stable amorphous state, preventing the thin film from crystallizing or deforming under the heat generated during operation. This morphological stability is essential for long device lifetimes.

Intrinsic High Triplet Energy

Due to its fully saturated (sp³-hybridized) carbon framework, the adamantane group itself has a very high triplet energy. When used as a linker or side group in a host molecule (e.g., connecting two carbazole units), it acts as an insulating bridge, preventing the π-conjugation from extending across the entire molecule. This allows the core chromophore to maintain a high intrinsic triplet energy, making it a suitable host for high-energy blue emitters.[8]

Steric Hindrance and Suppression of Quenching

The bulky, spherical nature of the adamantane group provides significant steric hindrance.[9] When this compound derivatives are used as host materials, they create a matrix that effectively isolates the individual emitter (dopant) molecules. This spatial separation prevents the formation of aggregates and minimizes intermolecular interactions (like π-π stacking), which are primary causes of efficiency roll-off and concentration quenching.[8]

Fig. 1: Role of Adamantane in Emitter Isolation cluster_0 Standard Host Matrix cluster_1 Adamantane-Based Host Matrix a Emitter b Emitter a->b c Emitter d Emitter c->d e Host Ad f Host Ad g Host Ad h Host Ad i Host Ad j Host Ad k Host Ad l Host Ad dopant Emitter

Caption: Adamantane groups (Ad) create steric bulk, isolating emitters.

Performance in OLED Devices: A Comparative Analysis

To illustrate the impact of the adamantane scaffold, we compare the performance of a conventional host material, 1,3-Bis(N-carbazolyl)benzene (mCP), with its adamantane-integrated counterpart, Ad-mCP.[8] In Ad-mCP, a rigid adamantane unit is incorporated, enhancing the material's properties without altering its core photophysical characteristics.

Table 1: Comparison of Physicochemical Properties
PropertymCP (Standard Host)Ad-mCP (Adamantane Host)Rationale for Improvement
Glass Transition Temp. (Tg)62 °C137 °CThe rigid adamantane cage restricts molecular motion, significantly increasing thermal stability.[8]
Triplet Energy (T₁)2.91 eV2.91 eVThe sp³-hybridized adamantane acts as an insulator, preserving the high triplet energy of the mCP core.[8]
Film Surface RoughnessHigherLowerThe bulky structure of Ad-mCP promotes the formation of smoother, more uniform amorphous films.[8]

This enhanced thermal and morphological stability translates directly into superior device performance, particularly in demanding blue TADF OLEDs.

Table 2: Blue TADF OLED Device Performance
Host MaterialMax. External Quantum Efficiency (EQE)Efficiency at 1000 cd/m²CIE Color Coordinates (x, y)
mCP23.5%20.1%(0.16, 0.30)
Ad-mCP29.9% 28.6% (0.16, 0.30)
(Data sourced from Lee et al., Adv. Funct. Mater. 2024)[8]

The device using the Ad-mCP host demonstrates a remarkable 27% increase in maximum EQE and suffers from significantly less efficiency roll-off at high brightness.[8] This is attributed to the improved charge balance and higher photoluminescent quantum yield of the emissive layer, enabled by the superior film morphology and emitter isolation provided by the adamantane groups.[8]

G Fig. 2: Energy Level Diagram for a Blue TADF OLED cluster_anode Anode Side cluster_EML Emissive Layer (EML) cluster_cathode Cathode Side HTL_HOMO HTL HOMO Host_HOMO Ad-Host HOMO HTL_HOMO->Host_HOMO Hole Injection HTL_LUMO HTL LUMO Host_LUMO Ad-Host LUMO Dopant_S1 Dopant S1 Dopant_T1 Dopant T1 Dopant_T1->Dopant_S1 RISC (TADF) Host_T1 Ad-Host T1 Host_T1->Dopant_T1 Exciton Confinement (T1 Host > T1 Dopant) ETL_HOMO ETL HOMO ETL_LUMO ETL LUMO ETL_LUMO->Host_LUMO Electron Injection

Caption: High triplet energy of the adamantane host confines energy on the dopant.

Experimental Protocols

The following protocols provide a framework for synthesizing an adamantane-based host material and fabricating a high-efficiency OLED device.

Protocol 1: Synthesis of an Adamantane-Carbazole Host (Illustrative)

This protocol is a representative example based on common synthetic routes like the Suzuki coupling reaction used for creating C-C bonds.[7]

Objective: To synthesize a host material by coupling an adamantane-boronic acid derivative with a halogenated carbazole derivative.

Materials:

  • 1-Bromoadamantane

  • Phenylboronic acid

  • N-bromosuccinimide (NBS)

  • Carbazole

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvents (e.g., Toluene, THF)

Procedure:

  • Synthesis of Phenyladamantane: React 1-bromoadamantane with phenylboronic acid under Suzuki coupling conditions to yield this compound.

  • Functionalization: Introduce appropriate functional groups for subsequent coupling. For example, brominate the phenyl ring of this compound using NBS.

  • Final Coupling Reaction: React the functionalized phenyladamantane with a corresponding functionalized charge-transporting moiety (e.g., a carbazole-boronic acid derivative) using a palladium catalyst and a base in an inert atmosphere.[7]

  • Purification: The crude product is purified using column chromatography followed by recrystallization or sublimation to achieve the high purity (>99.9%) required for OLED applications.

Causality: The Suzuki coupling is chosen for its high efficiency and tolerance of various functional groups, making it ideal for constructing complex organic molecules.[7] High-purity materials are critical, as impurities can act as charge traps or quenching sites, severely degrading device performance.

Protocol 2: Fabrication of a Vacuum-Deposited OLED Device

Objective: To fabricate a multi-layer blue TADF OLED using an adamantane-based host via thermal evaporation.

cluster_prep Substrate Preparation cluster_fab Device Fabrication (Vacuum Chamber) cluster_final Final Steps start Start: ITO Substrate clean1 Sonication: Deionized Water + Detergent start->clean1 clean2 Sonication: Deionized Water (Rinse) clean1->clean2 clean3 Sonication: Acetone clean2->clean3 clean4 Sonication: Isopropyl Alcohol (IPA) clean3->clean4 dry N₂ Blow Dry clean4->dry uv UV-Ozone Treatment dry->uv load Load into Evaporation Chamber (<10⁻⁶ Torr) uv->load dep_hil Deposit HIL (e.g., HAT-CN, 10 nm) load->dep_hil dep_htl Deposit HTL (e.g., TAPC, 40 nm) dep_hil->dep_htl dep_eml Co-deposit EML (Ad-Host:Dopant, 30 nm) dep_htl->dep_eml dep_hbl Deposit HBL (e.g., T2T, 10 nm) dep_eml->dep_hbl dep_etl Deposit ETL (e.g., TPBi, 40 nm) dep_hbl->dep_etl dep_eil Deposit EIL (e.g., LiF, 1 nm) dep_etl->dep_eil dep_cath Deposit Cathode (e.g., Al, 100 nm) dep_eil->dep_cath encap Encapsulation (Inert Atmosphere) dep_cath->encap test Device Characterization (J-V-L, EQE, Lifetime) encap->test

Caption: Fig. 3: Workflow for vacuum-deposited OLED fabrication.

Step-by-Step Methodology:

  • Substrate Cleaning: The quality of the Indium Tin Oxide (ITO) anode is critical for efficient hole injection. A rigorous cleaning protocol is mandatory.

    • Sequentially sonicate the patterned ITO-coated glass substrates in baths of detergent solution, deionized water, acetone, and isopropyl alcohol (15 minutes each).[10]

    • Dry the substrates with a high-purity nitrogen gun.

    • Immediately before loading into the vacuum chamber, treat the substrates with UV-Ozone for 10 minutes to remove organic residues and increase the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum (<10⁻⁶ Torr) thermal evaporation system.

    • Hole Injection Layer (HIL): Deposit a layer (e.g., 10 nm of HAT-CN) to facilitate hole injection from the anode.[11]

    • Hole Transport Layer (HTL): Deposit a layer (e.g., 40 nm of TAPC) to transport holes to the emissive layer.

    • Emissive Layer (EML): Co-evaporate the adamantane-based host (e.g., Ad-mCP) and the TADF dopant from separate sources. The doping concentration is critical and must be optimized (typically 5-20 wt%). A typical thickness is 30 nm.

    • Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): Deposit layers to confine excitons within the EML and transport electrons (e.g., 10 nm T2T as HBL, 40 nm TPBi as ETL).[2]

    • Electron Injection Layer (EIL): Deposit a thin layer (e.g., 1 nm of LiF) to lower the electron injection barrier.

    • Cathode: Deposit the top metal contact (e.g., 100 nm of Aluminum).

  • Encapsulation: Immediately transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) and encapsulate it using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

Conclusion

The incorporation of the this compound scaffold into host materials represents a significant advancement in OLED technology. The rigid, bulky nature of the adamantane cage provides a robust solution to several key challenges, particularly in the development of stable and highly efficient blue OLEDs. By enhancing thermal and morphological stability while simultaneously preventing emitter aggregation, these materials have enabled devices to achieve external quantum efficiencies approaching 30%.[8] The protocols and principles outlined in this document provide a foundational guide for researchers and scientists aiming to leverage these benefits in the design and fabrication of next-generation OLEDs.

References

Sources

1-Phenyladamantane as a molecular building block for polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Phenyladamantane as a Molecular Building Block for High-Performance Polymers

Abstract

This compound represents a unique hybrid "diamondoid-aromatic" scaffold. Unlike simple aliphatic or aromatic building blocks, it combines the rigid, thermally stable, diamond-like cage of adamantane with the


-conjugation and functional versatility of a phenyl group. This Application Note details the strategic utilization of this compound to engineer high-performance polymers (Polyimides, PEEK, and Styrenics) with enhanced thermal stability (

C), low dielectric constants (

), and improved solubility. We provide validated protocols for functionalizing this core into polymerizable monomers and integrating them into macromolecular backbones.

The "Diamondoid" Effect: Mechanism of Action

The incorporation of this compound into polymer matrices addresses two critical failure points in high-performance materials: chain packing aggregation and dielectric loss .

  • Free Volume Expansion: The bulky, three-dimensional adamantane cage (approx. 6-7 Å diameter) acts as an internal "spacer," disrupting the dense packing of polymer chains. This increases fractional free volume (FFV), which lowers the dielectric constant (crucial for 5G/6G substrates) and improves solubility in organic solvents without sacrificing thermal stability.

  • Thermal Anchoring: The diamondoid cage is oxidatively and thermally robust. When covalently bonded to a phenyl ring, it restricts the rotation of the aromatic system, increasing the glass transition temperature (

    
    ) via restricted segmental mobility.
    

Monomer Synthesis & Functionalization Protocols

This compound itself is chemically inert; it must be activated to function as a monomer. The following protocols detail the conversion of the this compound core into a bifunctional diamine suitable for polyimide synthesis.

Workflow Diagram: Activation of the Diamondoid Core

G Start This compound Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 1-(4-Nitrophenyl) adamantane Step1->Inter1 Electrophilic Aromatic Substitution Step2 Regioselective Bromination (Br2, Fe) Inter1->Step2 Inter2 1-(4-Nitrophenyl)-3- bromoadamantane Step2->Inter2 Radical/Ionic Halogenation Step3 Ritter Reaction (CH3CN, H2SO4) Inter2->Step3 Inter3 Acetamide Intermediate Step3->Inter3 Nucleophilic Substitution Step4 Hydrolysis & Reduction (HCl / Pd/C, H2) Inter3->Step4 Final 1-(4-Aminophenyl)-3- aminoadamantane (Asymmetric Diamine) Step4->Final Deprotection

Figure 1: Synthetic pathway for converting inert this compound into a reactive asymmetric diamine monomer for polyimide synthesis.

Protocol A: Synthesis of Asymmetric Diamine Monomer

Target Molecule: 1-(4-Aminophenyl)-3-aminoadamantane

Reagents:

  • This compound (Starting Material)

  • Fuming Nitric Acid (

    
    ), Sulfuric Acid (
    
    
    
    )
  • Bromine (

    
    ), Iron powder (
    
    
    
    )
  • Acetonitrile (

    
    )
    
  • Hydrazine monohydrate or

    
     gas/Pd-C
    

Procedure:

  • Nitration (Phenyl Activation):

    • Dissolve this compound (10 mmol) in dry nitromethane.

    • Add a mixture of

      
       dropwise at 0°C. Stir for 2 hours.
      
    • Mechanism:[1][2] The bulky adamantyl group directs the nitro group almost exclusively to the para position due to steric hindrance at the ortho positions.

    • Quench in ice water, filter precipitate. Recrystallize from ethanol.

    • Yield Check: Expect >85% yield of 1-(4-nitrophenyl)adamantane.

  • Bridgehead Bromination (Cage Activation):

    • Dissolve the nitro-intermediate in dry dichloromethane (DCM).

    • Add dry bromine (1.1 eq) and catalytic iron powder. Reflux for 4 hours.

    • Note: The electron-withdrawing nitro group deactivates the phenyl ring, preventing bromination on the aromatic system. The reaction selectively targets the tertiary C3 bridgehead of the adamantane cage.[3]

    • Wash with

      
       (aq) to remove excess bromine. Evaporate solvent.
      
  • Ritter Reaction & Reduction (Diamine Formation):

    • Suspend the brominated intermediate in acetonitrile. Add concentrated

      
       dropwise.
      
    • Reflux for 6 hours (Formation of acetamide at C3).

    • Hydrolyze the acetamide with 20% NaOH/Ethanol reflux (24h) to generate the C3-amine.

    • Final Reduction: Reduce the nitro group using Hydrazine monohydrate and Pd/C catalyst in refluxing ethanol.

    • Validation: Verify structure via

      
      -NMR. Look for disappearance of aromatic protons shifting from nitro- to amino- environment.
      

Polymerization Application: Low-Dielectric Polyimides

This protocol describes the polymerization of the this compound-derived diamine (from Protocol A) with a standard dianhydride (e.g., 6FDA) to create a soluble, transparent, low-k polyimide.

Protocol B: Two-Step Chemical Imidization

Reagents:

  • Monomer: 1-(4-Aminophenyl)-3-aminoadamantane (Synthesized above)

  • Dianhydride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Chosen for solubility and low dielectric synergy)[4]

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous[4]

  • Catalyst: Pyridine / Acetic Anhydride

Step-by-Step Methodology:

  • Poly(amic acid) Formation:

    • In a nitrogen-purged flask, dissolve the diamine (2.0 mmol) in DMAc to achieve a 15-20% solid content.

    • Add 6FDA (2.0 mmol) in one portion.

    • Stir at room temperature for 24 hours. The solution should become viscous, indicating high molecular weight poly(amic acid) formation.

    • Critical Parameter: Maintain strict stoichiometry (1:1). Even a 1% imbalance can drastically reduce molecular weight.

  • Chemical Imidization:

    • Add a mixture of acetic anhydride (4 eq) and pyridine (4 eq) to the viscous solution.

    • Stir at room temperature for 24 hours, then heat to 60°C for 2 hours to ensure complete ring closure.

    • Why Chemical over Thermal? Chemical imidization typically yields more soluble polymers and avoids the oxidation/crosslinking that can occur during high-temp thermal curing of bulk films.

  • Isolation:

    • Pour the polymer solution slowly into methanol under vigorous stirring.

    • Filter the fibrous white precipitate. Wash repeatedly with methanol and hot water.

    • Dry in a vacuum oven at 150°C for 12 hours.

Characterization & Performance Metrics

When characterizing polymers containing this compound, specific deviations from standard aromatic polymers are expected.

PropertyMethodExpected ValueMechanistic Cause
Glass Transition (

)
DSC / TMA> 320°C Rigid adamantane cage hinders segmental rotation.
Dielectric Constant (

)
Impedance Analyzer (10 GHz)2.4 - 2.6 Bulky cage increases Free Volume (lowers polarizability density).
Solubility Visual / GPCSoluble in CHCl3, NMP, THFCage disrupts

-

stacking of polymer chains.
Thermal Decomposition (

)
TGA (

)
> 480°C High bond dissociation energy of C-C bonds in diamondoid cage.
Logic Flow: Structure-Property Relationship

P Core This compound Core Feature1 Bulky 3D Cage Structure Core->Feature1 Feature2 Rigid Aliphatic-Aromatic Bond Core->Feature2 Effect1 Disrupted Chain Packing Feature1->Effect1 Effect2 Restricted Rotation Feature2->Effect2 Result1 Increased Free Volume Effect1->Result1 App2 Soluble High-Temp Coatings Effect1->App2 Result2 High Tg (>300°C) Effect2->Result2 App1 Low Dielectric Constant (5G/6G Materials) Result1->App1 Result2->App2

Figure 2: Causal relationship between the molecular architecture of this compound and the resulting macroscopic polymer properties.

Troubleshooting & Critical Parameters

  • Reactivity Ratios: The bridgehead carbons (C3, C5, C7) of adamantane are tertiary and prone to carbocation formation. However, once a phenyl group is attached at C1, the electron-withdrawing nature of the phenyl ring (inductive effect) slightly deactivates the remaining bridgeheads compared to unsubstituted adamantane. Adjust reaction times accordingly.

  • Solubility Traps: While the final polymer is soluble, the intermediate diamine (Protocol A) can be difficult to purify. Ensure the reduction step (Nitro

    
     Amine) is complete; incomplete reduction leads to chain termination during polymerization.
    
  • Color: High-purity this compound polymers should be colorless or pale yellow. Dark colors indicate oxidation of the amine prior to polymerization or residual iron catalyst from the bromination step. Use an EDTA wash if necessary.

References

  • RSC Publishing. (2020). Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane. Royal Society of Chemistry. Link

  • National Institutes of Health (NIH). (2021). Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior. PMC. Link

  • ResearchGate. (2025). Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability. Link

  • National Institute of Standards and Technology (NIST). Polymer Composites With High Dielectric Constant. Link

  • MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives. Link

Sources

Application Note: Strategic Functionalization of the Phenyl Ring in 1-Phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

1-Phenyladamantane is a privileged scaffold in medicinal chemistry, often referred to as a "lipophilic bullet." The adamantyl group provides significant metabolic stability and improves blood-brain barrier (BBB) permeability due to its spherical, lipophilic nature. However, the extreme steric bulk of the adamantane cage presents a unique synthetic challenge: it heavily influences the regioselectivity of reactions on the attached phenyl ring.

This guide details the protocols for functionalizing the phenyl ring while leaving the adamantane cage intact. It distinguishes between classical Electrophilic Aromatic Substitution (EAS) , which favors para-selectivity, and modern C-H Activation , which leverages steric steering to access meta-positions.

Mechanistic Landscape: Sterics vs. Electronics[1]

Before attempting synthesis, one must understand the directing forces at play. The adamantyl group is an alkyl substituent, technically an ortho/para director. However, its steric volume is immense compared to a methyl or tert-butyl group.

  • The Trap (Radical vs. Ionic): Radical conditions (e.g.,

    
    ) will attack the tertiary bridgehead carbons of the adamantane cage, not the phenyl ring. Ionic conditions (Lewis Acids) are required to functionalize the phenyl ring. 
    
  • Regioselectivity:

    • Ortho: Highly disfavored due to steric clash with the adamantane cage.

    • Meta: Accessible via steric control (Ir-catalysis) or specific directing groups.

    • Para: The thermodynamic and kinetic favorite for EAS.

Diagram 1: Reaction Divergence & Selectivity

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

ReactionLandscape Start This compound Radical Radical Conditions (Br2, Light/Heat) Start->Radical Homolytic Path Ionic Ionic Conditions (Lewis Acid, Electrophile) Start->Ionic EAS Path Metal Ir-Catalyzed (Bpin)2, [Ir] Start->Metal C-H Activation Cage Cage Functionalization (Bridgehead Bromination) Radical->Cage 3° C-H Abstraction Para Para-Functionalization (Major Product) Ionic->Para Steric directing Meta Meta-Functionalization (Steric Control) Metal->Meta Steric avoidance

Caption: Decision tree showing how reaction conditions dictate regioselectivity (Cage vs. Phenyl Ring).

Protocol 1: Para-Bromination (The Gateway Reaction)

This is the "workhorse" reaction. The resulting aryl bromide is the standard precursor for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Objective: Selective synthesis of 1-(4-bromophenyl)adamantane. Mechanism: Electrophilic Aromatic Substitution (EAS).

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Electrophile Source: Bromine (

    
    ) (1.05 equiv) OR N-Bromosuccinimide (NBS).
    
  • Catalyst: Iron powder (

    
    ) or Ferric Bromide (
    
    
    
    ) (0.05 equiv).
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Safety:

    
     is highly toxic and corrosive. Handle in a fume hood.
    
Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add this compound (10 mmol, 2.12 g) and DCM (50 mL). Add the Iron catalyst (0.5 mmol, 28 mg).

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent over-bromination or cage functionalization.

  • Addition: Add Bromine (10.5 mmol, 0.54 mL) in DCM (10 mL) dropwise over 30 minutes. The solution will turn dark red/brown.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours.

  • Monitoring (Self-Validation): Check TLC (Hexanes).

    • Starting Material Rf: ~0.8 (Non-polar).

    • Product Rf: ~0.6 (Slightly more polar).

    • Visualization: UV lamp (254 nm).

  • Quench: Pour mixture into saturated Sodium Thiosulfate (

    
    ) solution to neutralize excess bromine (color changes from red to yellow/clear).
    
  • Workup: Extract with DCM (3x). Wash organics with Brine. Dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Hexanes is usually sufficient due to the high crystallinity of adamantane derivatives.

Expected Yield: 85-95%. Data:


 NMR will show a characteristic AA'BB' splitting pattern for the para-substituted phenyl ring (approx. 

7.40 and 7.25 ppm).

Protocol 2: Para-Nitration (Access to Anilines)

Nitration introduces a nitrogen handle, essential for amide coupling or heterocycle formation.

Objective: Synthesis of 1-(4-nitrophenyl)adamantane.

Reagents
  • Substrate: this compound.[1]

  • Reagent: Nitric Acid (

    
    , 65%) and Sulfuric Acid (
    
    
    
    , 98%).
  • Solvent: Acetic Anhydride (

    
    ) can be used as a moderator to prevent polynitration.
    
Step-by-Step Protocol
  • Preparation: Dissolve this compound (5 mmol) in Acetic Anhydride (10 mL) at 0°C.

  • Acid Mix: In a separate vial, mix

    
     (1.1 equiv) with 
    
    
    
    (catalytic amount).
  • Addition: Add the acid mixture dropwise to the substrate. Caution: Exothermic.

  • Stirring: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Pour onto crushed ice. The product typically precipitates as a yellow solid.

  • Filtration: Filter the solid, wash with water and cold ethanol.

Critical Insight: The adamantyl group is bulky enough that ortho-nitration is negligible (<5%) under these conditions. If ortho is observed, lower the temperature to -10°C.

Protocol 3: Meta-Borylation (The Modern Approach)

Accessing the meta position is difficult via EAS because the adamantyl group is an ortho/para director. However, Iridium-catalyzed C-H activation is governed by sterics , not electronics. The bulky adamantyl group blocks the ortho positions, and statistical probability (2 meta vs 1 para) combined with the steric reach of the catalyst favors meta functionalization.

Objective: Synthesis of 3-(1-adamantyl)phenylboronic acid pinacol ester.

Reagents
  • Catalyst Precursor:

    
     (1.5 mol%).
    
  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.1 equiv).
    
  • Solvent: Hexane or THF (Anhydrous).

Diagram 2: C-H Activation Workflow

CHActivation Mix 1. Catalyst Pre-formation [Ir] + Ligand + B2pin2 (Deep Red Solution) AddSub 2. Add this compound Mix->AddSub N2 Atmosphere Heat 3. Heat to 80°C (16h) Closed System (Schlenk/Vial) AddSub->Heat Workup 4. Evaporate Volatiles Pass through Silica Plug Heat->Workup Conversion >95%

Caption: Workflow for Ir-catalyzed C-H borylation, prioritizing steric control.

Step-by-Step Protocol
  • Glovebox/Schlenk: In a

    
    -filled glovebox or using Schlenk technique, combine 
    
    
    
    (10 mg) and dtbpy (8 mg) in Hexane (2 mL). The solution should turn deep red (active catalyst).
  • Reagent Addition: Add

    
     (1.1 equiv) and this compound (1.0 equiv).
    
  • Heating: Seal the vessel and heat to 80°C for 16 hours.

  • Workup: Cool to RT. The reaction is typically very clean. Remove solvent under vacuum.

  • Purification: Pass the residue through a short plug of silica gel using DCM/Hexanes (1:1) to remove the catalyst.

  • Outcome: This typically yields a mixture of meta (major) and para (minor) isomers.

    • Selectivity Note: The ratio depends on the exact ligand bulk, but meta is favored due to the extreme bulk of the adamantane blocking the ortho sites and the catalyst's preference for sterically accessible C-H bonds [1, 3].

Summary of Functionalization Strategies

Target PositionReaction TypePrimary ReagentsSelectivity DriverKey Reference
Para EAS (Bromination)

Electronics + Sterics[2]
Para EAS (Nitration)

Electronics + Sterics[2]
Meta C-H Activation

Sterics (Catalyst)[1, 3]
Ortho Directed EASRequires Ketone/AmideChelation Assistance[4]

References

  • Iridium-catalyzed meta-selective C–H borylation of phenol derivatives. Source: Royal Society of Chemistry (RSC). Context: Establishes the protocol for steric-driven meta-borylation in bulky arenes. URL:[Link]

  • Cluster halogenation of adamantane and its derivatives with bromine. Source: Organic & Biomolecular Chemistry.[2][3] Context: Details the kinetics and selectivity of bromination on adamantane scaffolds, distinguishing cage vs. ring attack. URL:[Link]

  • Adamantane-1-Carbonyl-Directed C-H Borylation. Source: PubMed / NIH. Context: Discusses directing groups required to overcome the natural steric preference of the adamantyl group. URL:[Link]

  • Directing effects in nitration of 1-adamantyl bearing aromatic ketones. Source: ResearchGate / Journal of Molecular Structure. Context: Demonstrates that without a specific directing group (like a ketone), ortho substitution is sterically blocked, confirming para preference for simple this compound. URL:[Link]

Sources

Application Note: High-Throughput Screening of 1-Phenyladamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategies and Protocols for Navigating Lipophilic Chemical Space

Abstract

The 1-phenyladamantane scaffold is a privileged structure in modern medicinal chemistry, prized for its unique combination of three-dimensional rigidity, metabolic stability, and high lipophilicity.[1][2][3][4] These properties have been successfully leveraged to develop therapeutics for a range of diseases, including viral infections and neurodegenerative disorders.[1][2] However, the very lipophilicity that enhances membrane permeability and target engagement also presents significant challenges for high-throughput screening (HTS).[2][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for this compound derivatives. We will dissect the causality behind common experimental pitfalls, such as compound aggregation and non-specific activity, and provide detailed, field-proven protocols to mitigate these issues. This guide outlines strategies for compound handling, tailored biochemical and cell-based assays, and a rigorous hit triage workflow to ensure the identification of valid, high-quality lead compounds.

Introduction: The Adamantane Advantage

Adamantane's diamondoid cage structure offers a rigid, sterically defined anchor for pharmacophoric elements.[2] The addition of a phenyl group creates a versatile scaffold that can be further functionalized to achieve high potency and selectivity for a diverse range of biological targets, including ion channels, enzymes, and receptors.[1][6] Clinically successful drugs like Memantine (an NMDA receptor antagonist) and Amantadine (an antiviral) underscore the therapeutic value of this structural class.[2]

The core advantage of the adamantane moiety is its high lipophilicity, which facilitates passage across biological membranes.[5] This property, however, is a double-edged sword in the context of HTS. The aqueous environment of most biological assays can cause highly lipophilic molecules to precipitate or form colloidal aggregates, leading to non-specific inhibition of target proteins and a high rate of false positives.[7] Therefore, a successful screening campaign requires a purpose-built strategy that anticipates and addresses these physicochemical challenges from the outset.

The HTS Challenge: Lipophilicity and Compound Aggregation

High-throughput screening is the cornerstone of modern hit identification, enabling the rapid evaluation of vast compound libraries.[8][9] However, its success is predicated on the assumption that observed activity is due to a specific, one-to-one interaction between the compound and its target. For lipophilic compounds like this compound derivatives, this assumption is frequently violated.

Causality of False Positives:

  • Poor Aqueous Solubility: When a compound stored in 100% DMSO is diluted into an aqueous assay buffer, its concentration may exceed its solubility limit, causing it to precipitate.

  • Colloidal Aggregation: At concentrations above a critical aggregation concentration (CAC), many lipophilic molecules self-associate into colloidal particles. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is independent of the intended target-binding site.[7] This phenomenon is a major source of "promiscuous inhibitors" that appear active across multiple, unrelated assays.

Addressing these issues is not merely a matter of optimization; it is fundamental to the integrity of the screening data. The following sections detail a workflow and protocols designed to preemptively manage these challenges.

Strategic HTS Workflow for Lipophilic Compounds

A successful HTS campaign for this compound derivatives must incorporate rigorous quality control at every stage. The workflow presented below is designed as a self-validating system to systematically identify true hits while flagging and discarding artifacts.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Characterization A Compound Library QC (Purity, Solubility Assessment) B Assay-Ready Plate Preparation (Low DMSO, Echo Dispensing) A->B C Primary HTS (Single Concentration, e.g., 10 µM) B->C D Hit Confirmation (Re-test from fresh stock) C->D E Promiscuity Counter-Screen (e.g., Detergent-based assay) D->E F Orthogonal Assay (Different detection technology) E->F If clean G Dose-Response Analysis (IC50) F->G H Cellular Toxicity Assay G->H I Hit Expansion (SAR) H->I If non-toxic

Caption: Strategic workflow for HTS of this compound derivatives.

Core Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for key stages of the screening process. The causality behind critical steps is explained to empower researchers to adapt these protocols to their specific targets.

Managing Compound Solubility in HTS

Rationale: The initial handling of compounds is the most critical step in preventing solubility-related artifacts. The goal is to maintain the compound in a monomeric state within the aqueous assay buffer.

Protocol 4.1.1: Preparation of Assay-Ready Compound Plates

  • Stock Solution: Prepare primary stock solutions of this compound derivatives in 100% DMSO at a concentration of 10 mM.

  • Intermediate Plates: Create an intermediate dilution plate by diluting the 10 mM stock into 100% DMSO. For a final assay concentration of 10 µM with a 1:100 dilution factor (e.g., 100 nL into 10 µL), the intermediate concentration should be 1 mM.

  • Acoustic Dispensing: Use a non-contact acoustic liquid handler (e.g., Echo®) to transfer nanoliter volumes (e.g., 100 nL) of the 1 mM DMSO stock into the bottom of an empty 384-well or 1536-well assay plate.

    • Expert Insight: Acoustic dispensing minimizes cross-contamination and allows for the creation of dose-response plates directly. Crucially, it adds the compound before the aqueous buffer, allowing for rapid mixing.

  • Assay Addition: Immediately prior to the assay, add the aqueous buffer containing assay reagents (e.g., enzyme, substrate, cells) directly to the compound-spotted plates. This ensures that the final DMSO concentration is low (typically ≤ 0.5%) to minimize solvent effects on the biological target.

  • Mixing: Mix the plate thoroughly on a plate shaker for 30-60 seconds.

Protocol 4.1.2: Formulation with Solubility Enhancers

Rationale: For particularly "difficult" compound series, the inclusion of a non-ionic detergent in the assay buffer can help maintain compound solubility and disrupt the formation of colloidal aggregates.

  • Detergent Selection: Choose a non-denaturing, non-ionic detergent such as Tween-20 or Triton X-100.

  • Critical Micelle Concentration (CMC): Prepare the assay buffer to contain the detergent at a concentration just above its CMC (e.g., 0.01% v/v for Tween-20).

    • Expert Insight: Working above the CMC ensures that detergent micelles are present to sequester lipophilic compounds, preventing them from aggregating. However, high detergent concentrations can inhibit some enzymes, so this must be validated for your specific target.

  • Assay Validation: Re-validate the assay's performance (e.g., Z'-factor, signal-to-background) in the presence of the detergent to ensure it does not interfere with the biological readout.

Protocol: Biochemical HTS for Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition

Rationale: Tdp1 is a DNA repair enzyme and a promising anticancer target.[10] Screening for its inhibitors can identify compounds that sensitize tumors to conventional chemotherapy.[10] A fluorescence-based assay is highly amenable to HTS due to its sensitivity and large dynamic range.[11]

Assay Principle: This assay uses a synthetic DNA oligonucleotide substrate with a fluorophore at one end and a quencher at the other. In its intact state, the quencher suppresses the fluorophore's signal. Tdp1 cleaves the substrate, releasing the fluorophore from the quencher's proximity and resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a low fluorescence signal.

Tdp1_Assay cluster_0 No Inhibition cluster_1 Inhibition A Substrate (Fluorophore-DNA-Quencher) C Cleaved Products (Fluorophore-DNA + Quencher) A->C + Tdp1 B Tdp1 Enzyme D HIGH Fluorescence C->D A2 Substrate (Fluorophore-DNA-Quencher) C2 Intact Substrate A2->C2 + Tdp1 + Inhibitor B2 Tdp1 + Inhibitor D2 LOW Fluorescence C2->D2

Caption: Principle of the fluorescence-based Tdp1 inhibition assay.

Materials:

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% Tween-20.

  • Recombinant human Tdp1 enzyme.

  • Tdp1 substrate (e.g., a 5'-FAM, 3'-BHQ1 labeled oligonucleotide).

  • 384-well, low-volume, black assay plates.

  • Plate reader with fluorescence detection capabilities.

Step-by-Step Protocol:

  • Prepare assay-ready plates containing this compound derivatives (100 nL in DMSO) as described in Protocol 4.1.1. Include columns for positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Prepare a Tdp1 enzyme solution in Assay Buffer at 2X the final concentration. Add 5 µL to each well of the assay plate.

  • Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Prepare a Tdp1 substrate solution in Assay Buffer at 2X the final concentration.

  • Initiate the reaction by adding 5 µL of the substrate solution to each well. The final volume is 10 µL.

  • Mix the plate on a shaker for 30 seconds.

  • Incubate the plate for 60 minutes at 37°C. Protect from light.

  • Read the fluorescence intensity on a plate reader (e.g., Excitation: 485 nm, Emission: 520 nm).

Protocol: Cell-Based HTS for Cytotoxicity

Rationale: It is crucial to determine if a compound's activity in a primary screen is due to specific target modulation or simply because it is killing the cells. A cell viability assay is therefore a fundamental counter-screen for any cell-based campaign and a primary screen for anti-cancer drug discovery. The CellTiter-Glo® Luminescent Cell Viability Assay is an HTS standard that measures ATP levels as an indicator of metabolically active cells.

Materials:

  • Target cell line (e.g., HeLa, HCT-116) cultured in appropriate medium.

  • 384-well, white, clear-bottom tissue culture-treated plates.

  • CellTiter-Glo® Reagent.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Protocol:

  • Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,500 cells/well) in 20 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

  • Prepare intermediate compound plates in culture medium with a low percentage of DMSO.

  • Add 5 µL of the compound solution to the cells (final volume 25 µL).

  • Incubate for 48-72 hours (37°C, 5% CO₂).

  • Equilibrate the plates to room temperature for 30 minutes.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a plate reader. A decrease in signal indicates cytotoxicity.

Data Analysis and Interpretation

Raw data from an HTS plate is meaningless without rigorous statistical analysis and quality control.

Quality Control Metrics

The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation. An assay is considered robust for HTS if it has a Z'-factor > 0.5.

  • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • μ_p = mean of positive control; σ_p = standard deviation of positive control

    • μ_n = mean of negative control; σ_n = standard deviation of negative control

Hit Identification and Prioritization
  • Normalization: Raw data from each well is typically normalized to the plate controls. For an inhibition assay:

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control))

  • Hit Threshold: A "hit" is defined as a compound that produces a response exceeding a certain threshold, typically calculated as 3 times the standard deviation of the negative (DMSO) controls.

  • Triage: As outlined in the workflow diagram, primary hits must undergo a rigorous triage process. This includes re-testing from a fresh stock, performing dose-response curves to determine potency (IC₅₀), and running counter-screens to eliminate compounds that are aggregators or interfere with the assay technology.

Table 1: Sample HTS Assay Parameters

ParameterBiochemical Assay (Tdp1)Cell-Based Assay (Cytotoxicity)
Plate Format384-well, low-volume384-well, tissue culture
Final Volume10 µL50 µL (post-reagent)
Compound Conc.10 µM10 µM
Final DMSO %0.5%0.1%
Incubation Time60 min @ 37°C48 hours @ 37°C
DetectionFluorescenceLuminescence
Target Z'-Factor> 0.6> 0.5

Table 2: Sample Hit Profile for a Phenyladamantane Derivative

Compound IDPrimary Screen (% Inh @ 10µM)Tdp1 IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)Notes
PA-00185.21.5> 50> 33Promising Hit: Potent, non-toxic.
PA-00292.12.32.81.2Toxic: Activity likely due to cytotoxicity.
PA-00378.5> 20> 50-False Positive: Activity not confirmed in dose-response.

Conclusion & Future Perspectives

References

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Feng, B. Y., Shelat, A., Doman, T. N., Guy, R. K., & Shoichet, B. K. (2005). High-throughput assays for promiscuous inhibitors. Nature chemical biology, 1(3), 146–148. [Link]

  • Shoukry, M. (n.d.). Process for the preparation of 1-adamantane derivatives.
  • Hsiao, Y. H., & Jeng, J. C. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. In Retinal Degenerative Diseases (pp. 529-539). Springer. [Link]

  • Kaserer, T., et al. (2015). High-Throughput Screening Assay Datasets from the PubChem Database. Journal of Chemical Information and Modeling, 55(9), 1834-1842. [Link]

  • Fernandez, F. M., et al. (2024). High-throughput screening of fentanyl analogs. Talanta, 268(Pt 1), 127191. [Link]

  • Guedes, P. M. M., et al. (2025). New Trypanosoma brucei acting derivatives incorporating 1-(4-phenyl)adamantane and 1-(4-phenoxyphenyl)adamantane. RSC Medicinal Chemistry. [Link]

  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

  • Czarzasta, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

  • Magri, A., & D'Auria, M. (2018). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Molecules, 23(1), 120. [Link]

  • Zheldakova, R., et al. (2022). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 27(19), 6598. [Link]

  • Pišlar, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 299. [Link]

  • Georgiev, G., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1027. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]

  • Sittampalam, G. S., et al. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Assay and Drug Development Technologies, 15(6), 256-267. [Link]

  • Zhang, Y., et al. (2017). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. IOP Conference Series: Materials Science and Engineering, 213, 012001. [Link]

  • ResearchGate. (n.d.). A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase. ResearchGate. [Link]

Sources

Application Note: Structural Elucidation of 1-Phenyladamantane via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Phenyladamantane (


) represents a critical structural motif in medicinal chemistry, often serving as a lipophilic pharmacophore in antivirals, CNS agents, and channel blockers. Its unique structure combines a rigid, diamondoid adamantane cage with a planar aromatic ring.

Characterizing this molecule presents specific challenges:

  • Symmetry-Derived Overlap: The adamantane cage possesses high internal symmetry, leading to severe signal overlap in the aliphatic region (

    
     ppm).
    
  • Relaxation Dynamics: The rigid cage structure and quaternary carbons exhibit distinct spin-lattice relaxation times (

    
    ), necessitating optimized acquisition parameters for quantitative accuracy.
    
  • Solubility: The molecule is highly lipophilic, influencing solvent choice and shimming protocols.

This guide provides a validated workflow for the complete structural assignment of this compound, moving beyond simple verification to full atomistic mapping.

Workflow Overview

NMR_Workflow Sample Sample Preparation (Solvent & Conc.) Shim Shimming & Tuning (Lock Stability) Sample->Shim H1 1H NMR (Quant & Integration) Shim->H1 C13 13C {1H} & DEPT (Topology) H1->C13 TwoD 2D Correlation (HSQC, HMBC, COSY) C13->TwoD TwoD->H1 Re-integrate Report Final Assignment & Report TwoD->Report

Figure 1: Sequential workflow for the structural elucidation of this compound.

Protocol 1: Sample Preparation & Environment

Objective: Minimize solvent-solute interactions that broaden linewidths and ensure sufficient concentration for 13C sensitivity.

Solvent Selection[1]
  • Primary Choice: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
    • Reasoning: High solubility of the lipophilic adamantyl group; excellent lock signal; TMS provides a sharp reference at 0.00 ppm.

  • Alternative: Benzene-

    
     (
    
    
    
    ).
    • Use Case: If aliphatic overlap in

      
       is unresolved. The magnetic anisotropy of the benzene ring can induce "ASIS" (Aromatic Solvent-Induced Shifts), resolving overlapping cage protons.
      
Sample Concentration
  • Standard 1H/2D: 5–10 mg in 0.6 mL solvent.

  • 13C/DEPT: 30–50 mg in 0.6 mL solvent (Essential for detecting the quaternary C1 and ipso-carbons within reasonable timeframes).

Tube & Handling
  • Tube: 5mm high-precision tubes (Wilmad 528-PP or equivalent).

  • Pre-Acquisition: this compound is a solid that may sublime. Cap tubes tightly. Filter the solution through a glass wool plug if any turbidity (undissolved micro-particles) is observed, as this destroys field homogeneity.

Protocol 2: 1H NMR (Proton Assignment)

Objective: Establish the proton count and identify the two distinct structural domains (Aromatic vs. Cage).

Acquisition Parameters[1]
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width: 12 ppm (-1 to 11 ppm).

  • Relaxation Delay (d1): 2.0 seconds (Adequate for protons; adamantyl protons relax reasonably fast due to efficient dipolar coupling within the cage).

  • Scans (ns): 16 (High S/N expected).

Spectral Analysis & Logic

The spectrum will display two distinct regions.[1][2] The integration ratio is the primary self-validation check.

Target Integration Ratio: 5:15 (1:3)

  • Aromatic Region (5H): 7.10 – 7.40 ppm.

  • Aliphatic Region (15H): 1.70 – 2.00 ppm.

Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
7.35 - 7.40 Multiplet2HH-orthoDeshielded by ring current; closest to substituent.
7.28 - 7.34 Multiplet2HH-metaStandard aromatic range.
7.15 - 7.20 Triplet (tt)1HH-paraDistal to adamantyl group.
1.95 - 2.00 Broad Singlet3HH-

(Cage C3,5,7)
Methine protons at bridgeheads.
1.85 - 1.90 Doublet/Multiplet6HH-

(Cage C2,8,9)
Methylene protons closest to Phenyl ring (deshielded).
1.70 - 1.80 Multiplet6HH-

(Cage C4,6,10)
Distal methylene protons.

Note: Shifts are referenced to TMS in


. "Cage" numbering assumes Phenyl is at position 1.

Protocol 3: 13C {1H} & DEPT-135 (Topology)

Objective: Identify the carbon skeleton and confirm the quaternary connection point.

The Symmetry Challenge

This compound possesses effective


 symmetry regarding the cage (ignoring instantaneous phenyl rotation). This simplifies the spectrum significantly.[3]
  • Expected Signals: 8 Total Resonances.

    • Phenyl: 4 signals (Ipso, Ortho, Meta, Para).

    • Adamantane: 4 signals (C1-quat, C2-

      
      , C3-
      
      
      
      , C4-
      
      
      ).
Acquisition Parameters (Critical)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (d1): 5.0 - 10.0 seconds.

    • Why? The quaternary C1 (bridgehead) and the Ipso-C of the phenyl ring have no attached protons. Their dominant relaxation mechanism (Dipolar) is inefficient. Short delays will suppress these signals, leading to "missing" carbons.

Assignment Table

(ppm)
Type (DEPT-135)AssignmentCausality
150.0 - 152.0 Quaternary (No peak)Ph-C1' (Ipso)Low field due to aromaticity + steric bulk.
128.0 - 129.0 Up (+ phase)Ph-C3'/5' (Meta)Typical aromatic CH.
125.0 - 126.0 Up (+ phase)Ph-C4' (Para)Typical aromatic CH.
124.5 - 125.5 Up (+ phase)Ph-C2'/6' (Ortho)Shielded slightly by steric crowding of cage.
36.0 - 40.0 Quaternary (No peak)Ad-C1Crucial Node: The connection point.
42.0 - 44.0 Down (- phase)Ad-C2 (

-CH2)
Deshielded by proximity to Phenyl.
36.5 - 37.0 Down (- phase)Ad-C4 (

-CH2)
Distal methylenes.
28.5 - 29.5 Up (+ phase)Ad-C3 (

-CH)
Methine bridgeheads.

Protocol 4: 2D Correlation (Connectivity)

Objective: Prove the covalent bond between the Phenyl ring and the Adamantane cage (C1-C1' bond).

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment. We look for a "Long Range" coupling (


) between the adamantane protons and the aromatic carbons, and vice versa.

Key Correlations to Observe:

  • Ad-H2 (

    
    -CH2) 
    
    
    
    Ph-C1' (Ipso):
    This cross-peak proves the cage is attached to the ring.
  • Ph-H (Ortho)

    
     Ad-C1 (Quaternary):  This confirms the reverse connectivity.
    
Visualization of HMBC Connectivity

HMBC_Connectivity Ph_Ortho_H Phenyl Ortho-H (7.35 ppm) Ad_Quat_C Adamantyl C1 (Quat) (38 ppm) Ph_Ortho_H->Ad_Quat_C HMBC (3J) Ad_Alpha_H Adamantyl Alpha-H (1.90 ppm) Ph_Ipso_C Phenyl Ipso-C (151 ppm) Ad_Alpha_H->Ph_Ipso_C HMBC (3J) Ad_Alpha_H->Ad_Quat_C HMBC (2J)

Figure 2: Key HMBC correlations establishing the C1-C1' linkage. The solid red arrow represents the critical diagnostic cross-peak.

Troubleshooting & Quality Assurance

Common Failure Mode: "Missing" Carbons
  • Symptom: Only 6 carbon signals appear instead of 8.[1]

  • Cause: The quaternary carbons (Ad-C1 and Ph-Ipso) are saturated due to short

    
     delays.
    
  • Fix: Increase

    
     to 5s or add Cr(acac)
    
    
    
    relaxation agent (though this is destructive/contaminating).
Common Failure Mode: Broad Aliphatic Lines
  • Symptom: The adamantane region (1.7-2.0 ppm) is a shapeless blob.

  • Cause: Poor shimming or aggregation.[4]

  • Fix:

    • Check lock level.

    • Dilute the sample (aggregation check).

    • Switch to

      
       to utilize magnetic anisotropy for better resolution.
      

References

  • Claridge, T. D. W. (2016).[5] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and relaxation).

  • AIST Spectral Database for Organic Compounds (SDBS). Adamantane & Benzene Derivatives Spectral Data. National Institute of Advanced Industrial Science and Technology. Available at: [Link]

  • Duddeck, H. (1978). "Substituent effects on 13C chemical shifts in adamantane derivatives." Organic Magnetic Resonance, 11(3), 130-132. (Foundational work on adamantane carbon assignments).
  • Reich, H. J. (2023). Structure Determination Using NMR.[1][6] University of Wisconsin-Madison. Available at: [Link]

Sources

Mass spectrometry fragmentation patterns of 1-Phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Fragmentation Dynamics of 1-Phenyladamantane via Electron Ionization Mass Spectrometry (EI-MS)

Core Directive & Executive Summary

This guide provides a definitive protocol for the mass spectrometric characterization of This compound (


, MW 212.33 Da). Unlike simple aliphatic hydrocarbons, this compound presents a unique competitive fragmentation landscape driven by the extraordinary stability of the 1-adamantyl cation  versus the resonance stabilization of the phenyl substituent .

Key Technical Insight: The fragmentation pattern is not random; it is a deterministic competition between the cleavage of the exocyclic C(sp³)-C(sp²) bond and the unraveling of the adamantane cage itself. Successful identification requires monitoring the molecular ion (


, m/z 212) and the base peak (

, m/z 135), while distinguishing isobaric interferences using specific cage-disintegration markers (m/z 155).

Instrumentation & Experimental Protocol

To ensure reproducibility and spectral matching with standard libraries (NIST/Wiley), the following "Standard Operating Procedure" (SOP) is recommended. This protocol minimizes thermal degradation prior to ionization.

GC-MS Acquisition Parameters
ParameterSettingRationale
Ionization Mode Electron Ionization (EI)Standard 70 eV energy ensures reproducible fragmentation for library matching.
Source Temp 230 °CHigh enough to prevent condensation, low enough to avoid pyrolysis of the cage structure.
Transfer Line 280 °CPrevents cold-spot condensation of the high-boiling polycyclic scaffold.
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms)Non-polar stationary phase provides ideal retention for hydrophobic hydrocarbons.
Carrier Gas Helium (1.0 mL/min)Constant flow ensures stable retention times for Relative Retention Time (RRT) calculation.
Scan Range m/z 40 – 300Captures the molecular ion (212) and low-mass aromatic fragments (77, 51).
Sample Preparation (Self-Validating Step)
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Concentration: 10 µg/mL.

  • System Suitability Test (SST): Inject a blank solvent followed by a standard of Adamantane (unsubstituted).

    • Acceptance Criteria: Adamantane must show Base Peak m/z 136 (M+) or 135 depending on tuning, with no background peaks >1% at m/z 212.

Fragmentation Mechanism & Spectral Analysis

The mass spectrum of this compound is defined by three distinct mechanistic pathways. Understanding these provides the "causality" required for high-confidence identification.

The Primary Pathway: Exocyclic Bond Cleavage

The dominant feature of the spectrum is the formation of the 1-Adamantyl cation (m/z 135).

  • Mechanism: Homolytic cleavage of the C1-Phenyl bond.

  • Driving Force: The 1-adamantyl cation is a tertiary carbocation located at a bridgehead. Unlike typical tertiary carbocations, it cannot undergo planarization due to geometric constraints (Bredt's rule context), but it is nevertheless exceptionally stable due to hyperconjugative donation from the cage C-C sigma bonds (sigma-delocalization).

  • Observation: The peak at m/z 135 is typically the Base Peak (100%) .

The Molecular Ion ( )
  • Observation: m/z 212 .

  • Intensity: Moderate to Strong (20–60%).

  • Rationale: The phenyl group acts as a "charge stabilizer." The aromatic ring can sustain the radical cation character more effectively than a purely aliphatic adamantane, making the molecular ion significantly more abundant than in alkyl-adamantanes.

Secondary Pathway: Cage Fragmentation (The "Fingerprint")

A crucial diagnostic for 1-substituted adamantanes is the loss of a butyl radical (


) from the cage itself, while the substituent remains attached.
  • Transition:

    
    .
    
  • Observation: m/z 155 .

  • Mechanism: This involves the opening of the adamantane cage followed by the loss of a

    
     fragment. This peak confirms the substituent is attached to the cage and not just a physical mixture of adamantane and benzene.
    
Minor Aromatic Fragments
  • m/z 77 (

    
    ):  Phenyl cation. Present, but usually low abundance because the positive charge preferentially resides on the adamantyl fragment (m/z 135) due to lower ionization energy of the adamantyl radical compared to the phenyl radical.
    

Visualizing the Fragmentation Pathways

The following diagram illustrates the competitive ionization pathways. The color coding highlights the stability of the resulting ions.

Fragmentation M_Ion This compound [M]+• m/z 212 (Stable Radical Cation) Ad_Cat 1-Adamantyl Cation [Ad]+ m/z 135 (BASE PEAK) M_Ion->Ad_Cat Major Pathway Loss of Ph• Ph_Rad Phenyl Radical (Neutral Loss) M_Ion->Ph_Rad Cage_Frag Cage Fragmentation [M - C4H9]+ m/z 155 (Diagnostic Ion) M_Ion->Cage_Frag Cage Opening Loss of C4H9• Ph_Cat Phenyl Cation [Ph]+ m/z 77 (Minor) M_Ion->Ph_Cat Minor Pathway Loss of Ad• Ad_Rad Adamantyl Radical (Neutral Loss) M_Ion->Ad_Rad

Figure 1: Competitive fragmentation pathways of this compound. The formation of the 1-Adamantyl cation (m/z 135) is the thermodynamically preferred route.

Summary of Diagnostic Ions

Use this table to validate your spectral data.

m/z (Mass-to-Charge)Ion IdentityRelative Abundance (Approx.)[1]Diagnostic Value
212

(Molecular Ion)
20 – 60%Confirms intact molecule and MW.
155

5 – 15%Critical: Proves the phenyl is attached to the cage structure.
135

(Adamantyl)
100% (Base Peak) Indicates the presence of the adamantyl core; cleavage of substituent.
77

(Phenyl)
< 10%Confirms presence of aromatic ring (though low intensity).
91

(Tropylium-like)
VariableOften seen in adamantane rearrangement; less specific.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of this compound. National Institute of Standards and Technology. [Link]

  • Bauer, J., et al. (1986). Mass spectral fragmentation of substituted adamantanes. Indian Journal of Chemistry, Section B. [Link]

  • Dougherty, R. C. (1981). The stability of the 1-adamantyl cation in the gas phase. Journal of the American Chemical Society. [Link]

  • Sen Sharma, D. K., & Kebarle, P. (1978). Stability and fragmentation of adamantane cations. Canadian Journal of Chemistry. [Link]

Sources

Strategic Synthesis of Substituted 1-Phenyladamantane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Medicinal Context

The 1-phenyladamantane scaffold represents a privileged pharmacophore in medicinal chemistry. The adamantane cage (tricyclo[3.3.1.1


]decane) acts as a "lipophilic bullet," improving membrane permeability and metabolic stability (decreasing CYP450 clearance) while providing a rigid steric bulk that restricts conformational freedom.

Key Applications:

  • NMDA Receptor Antagonists: Analogs of Memantine.[1]

  • 11

    
    -HSD1 Inhibitors:  Metabolic disease therapeutics.
    
  • Sigma Receptor Ligands: CNS targets.

The Synthetic Challenge: Constructing the


 bond at the bridgehead (1-position) is non-trivial. The tertiary carbon is sterically hindered, preventing standard 

attacks. Furthermore, the rigid cage structure prevents planarization, making standard elimination pathways (

-hydride elimination) geometrically disfavored—a feature we can exploit in catalytic cycles.

This guide details three distinct synthetic architectures ranging from classical industrial methods to cutting-edge photoredox catalysis.

Strategic Retrosynthesis Map

The following diagram outlines the three primary logic paths for accessing the target scaffold.

Retrosynthesis Target This compound (Target Scaffold) BrAd 1-Bromoadamantane MethodA Route A: Friedel-Crafts (Electrophilic Aromatic Substitution) BrAd->MethodA MethodB Route B: Pd-Catalyzed Suzuki-Miyaura Coupling BrAd->MethodB OHAd 1-Adamantanol OHAd->MethodA COOHAd 1-Adamantane Carboxylic Acid MethodC Route C: Dual Ni/Photoredox Decarboxylative Arylation COOHAd->MethodC MethodA->Target Lewis Acid (AlCl3/FeCl3) MethodB->Target Pd(0) / Bulky Ligand Ar-B(OH)2 MethodC->Target Ir(III)* / Ni(0) Ar-Br

Figure 1: Retrosynthetic analysis showing the three divergent pathways to the this compound core.

Route A: The Classical Approach (Friedel-Crafts Arylation)

Best For: Simple arenes, scale-up, cost-efficiency.[2] Limitation: Poor regioselectivity on substituted arenes; intolerance to Lewis-basic groups.

Mechanism & Rationale

This route relies on the generation of the stable tertiary 1-adamantyl carbocation. Because the adamantyl cation is relatively long-lived, it serves as a potent electrophile for electron-rich arenes.

Detailed Protocol

Reagents:

  • 1-Bromoadamantane (1.0 equiv)

  • Substituted Benzene (Solvent/Reagent, 5-10 equiv)

  • Lewis Acid:

    
     (anhydrous, 1.2 equiv) or 
    
    
    
    .
  • Quench: 1M HCl, Ice.

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and an inert gas inlet (

    
     or Ar).
    
  • Solvation: Charge the flask with 1-bromoadamantane (10 mmol, 2.15 g) and the arene (e.g., toluene, anisole, or benzene) (50 mL).

    • Note: If the arene is valuable/solid, use 1,2-dichloroethane (DCE) as the solvent and add 1.5 equiv of the arene.

  • Initiation: Cool the mixture to 0°C in an ice bath. Add powdered anhydrous

    
     (12 mmol, 1.6 g) portion-wise over 10 minutes.
    
    • Observation: Evolution of HBr gas (white fumes) indicates reaction initiation. Ensure proper venting through a scrubber.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 1-3 hours.

    • Monitoring: Check TLC (Hexanes). The starting bromide spot (

      
      ) should disappear.
      
  • Quench: Pour the reaction mixture slowly onto a slurry of ice (100 g) and concentrated HCl (10 mL). Stir vigorously until the solid aluminum salts dissolve.

  • Workup: Extract with Diethyl Ether (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol/Hexanes is usually sufficient. If isomers are formed (e.g., ortho/para mixture from toluene), column chromatography (Silica, 100% Hexanes

    
     5% EtOAc) is required.
    

Route B: The Modern Catalytic Approach (Suzuki-Miyaura)

Best For: Complex pharmaceutical intermediates, late-stage functionalization, convergent synthesis. Challenge: Oxidative addition to tertiary alkyl halides is slow;


-hydride elimination is usually a problem (though less so for adamantane).
Mechanism & Rationale

Standard Pd-conditions fail here. We utilize the Gregory Fu Protocol , employing electron-rich, bulky phosphine ligands (like


 or 

) to facilitate the oxidative addition to the bulky adamantyl bromide.
Detailed Protocol

Reagents:

  • 1-Bromoadamantane (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol %)
    
  • Ligand: Tricyclohexylphosphine (

    
    ) (10-12 mol %) or 
    
    
    
    .
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (20:1) or Dioxane.

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: This reaction is oxygen-sensitive. Flame-dry a Schlenk tube and cycle Argon 3 times.

  • Loading: Add 1-bromoadamantane (1.0 mmol), Aryl Boronic Acid (1.5 mmol),

    
     (46 mg, 0.05 mmol), 
    
    
    
    (34 mg, 0.12 mmol), and
    
    
    (636 mg, 3.0 mmol).
  • Solvation: Add degassed Toluene (4 mL) and degassed Water (0.2 mL).

    • Why Water? The presence of trace water is critical for the transmetallation step involving the boronic acid.

  • Reaction: Seal the tube and heat to 100°C for 12-24 hours.

    • Visual: The solution typically turns from dark purple/red to black.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Chromatography (Hexanes/EtOAc gradient).

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Slow Step) Pd0->OxAdd 1-Br-Ad PdII_Br R-Pd(II)-Br OxAdd->PdII_Br TransMet Transmetallation (+ Ar-B(OH)2 / Base) PdII_Br->TransMet PdII_Ar R-Pd(II)-Ar TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product

Figure 2: Simplified catalytic cycle for the coupling of tertiary alkyl halides.

Route C: The "High-Tech" Approach (Photoredox/Ni Dual Catalysis)

Best For: Accessing analogs from abundant Carboxylic Acids (e.g., from the chiral pool or biomass), mild conditions, high functional group tolerance. Rationale: This method bypasses the need for 1-haloadamantanes. It uses a photocatalyst to oxidize the carboxylate, releasing


 to generate the adamantyl radical, which is then intercepted by a Nickel catalyst.
Detailed Protocol

Reagents:

  • 1-Adamantanecarboxylic acid (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Photocatalyst:

    
     (1 mol %)
    
  • Ni Catalyst:

    
     (5 mol %) + dtbbpy ligand (5 mol %)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: DMF or DMSO (degassed).

  • Light Source: Blue LED (450 nm, 34W).

Step-by-Step Workflow:

  • Preparation: In an 8 mL vial equipped with a stir bar, add the carboxylic acid (0.5 mmol), Aryl Bromide (0.5 mmol), Base (1.5 mmol), Ir-catalyst (5 mg), and Ni-catalyst/Ligand premix (approx 5-10 mg).

  • Inert Atmosphere: Seal the vial with a septum cap. Purge with Nitrogen for 15 minutes (sparging).

  • Irradiation: Place the vial 2-3 cm away from the Blue LED fan. Stir vigorously.

    • Temp Control: The LEDs generate heat; ensure a fan keeps the vial near RT (25-30°C).

  • Duration: Irradiate for 24-48 hours.

  • Workup: Dilute with water, extract with EtOAc (

    
    ).
    
  • Analysis: This method is highly specific. Yields are typically 70-90%.

Comparative Data Analysis

FeatureRoute A (Friedel-Crafts)Route B (Suzuki-Pd)Route C (Photoredox-Ni)
Starting Material 1-Bromoadamantane1-Bromoadamantane1-Adamantanecarboxylic Acid
Coupling Partner Arene (in excess)Aryl Boronic AcidAryl Bromide
Conditions Harsh (Lewis Acid), 0°C

RT
Moderate (100°C), BaseMild (RT), Light, Base
FG Tolerance Low (No acid-sensitive groups)HighVery High
Regioselectivity Poor (Ortho/Para mixtures)Perfect (Pre-defined)Perfect (Pre-defined)
Scalability High (Kg scale easy)Moderate (Catalyst cost)Low/Moderate (Photon flux limits)
Cost $

$

Quality Control & Validation

To validate the synthesis of this compound (C16H20), ensure the following spectral signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • Aromatic Region:

      
       7.10 – 7.40 ppm (Multiplet, 5H).
      
    • Bridgehead (C2/C8/C9):

      
       2.09 ppm (Broad singlet, 3H).
      
    • Bridge (C3/C5/C7):

      
       1.90 ppm (Doublet/Multiplet, 6H).
      
    • Methylene (C4/C6/C10):

      
       1.70 – 1.80 ppm (Multiplet, 6H).
      
  • 13C NMR: Look for the quaternary carbon signal of the adamantane attached to the phenyl ring (

    
     ~36-37 ppm) and the ipso-carbon of the phenyl ring (
    
    
    
    ~150 ppm).
  • Melting Point: Unsubstituted this compound melts at 88–90 °C .

References

  • Newman, H. (1974). "Synthesis of 1-phenyladamantanes." Synthesis, 1974(10), 692-693. Link (The classic Friedel-Crafts protocol).

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition, 48(49), 9240-9261. Link (Modern coupling context).

  • Zhu, L., et al. (2014). "Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids." Journal of the American Chemical Society, 136(6), 2256-2259. (Foundational Photoredox/Ni work).[3] Link

  • Kirschning, A., et al. (2012). "Adamantane: A Privileged Scaffold in Medicinal Chemistry." ChemMedChem. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 1-Phenyladamantane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-phenyladamantane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges encountered during this synthetic process.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to its rigid, lipophilic cage structure. The most common method for its synthesis is the Friedel-Crafts alkylation of benzene with an adamantyl precursor. While seemingly straightforward, this reaction is often plagued by issues such as low yields, the formation of polysubstituted byproducts, and purification difficulties. This guide provides a comprehensive resource to navigate these challenges, drawing upon established protocols and field-proven insights.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and offering actionable solutions.

Low Yield of this compound

Question 1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure that your adamantyl precursor (1-bromoadamantane or 1-adamantanol) and benzene are of high purity. Impurities can interfere with the catalyst and lead to side reactions.

  • Anhydrous Conditions: The Lewis acids commonly used as catalysts (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled and dried.

  • Catalyst Activity: The activity of the Lewis acid is critical. Use a fresh, unopened bottle of the catalyst or a freshly sublimed portion for best results. The color of the catalyst can sometimes be an indicator of its activity; for instance, anhydrous aluminum chloride should be a pale yellow or off-white powder.

  • Stoichiometry: While benzene is often used as both a reactant and a solvent, the molar ratio of the adamantyl precursor to the catalyst is crucial. A catalyst loading of 10-20 mol% is a good starting point, but optimization may be necessary.

2. Reaction Conditions:

  • Temperature: The reaction temperature significantly influences the rate and selectivity. For the Friedel-Crafts alkylation with 1-bromoadamantane, reactions are typically run at room temperature to 80°C (refluxing benzene). Higher temperatures can promote the formation of polysubstituted byproducts.[1] It's advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete conversion, while excessively long times can increase the formation of byproducts. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal endpoint.

Optimization of Reaction Parameters:

The choice of catalyst and reaction conditions can have a substantial impact on the yield of this compound. The following table provides a comparison of different catalytic systems.

CatalystAdamantyl PrecursorSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
AlCl₃1-BromoadamantaneBenzene25-802-660-85[2]
FeCl₃1-BromoadamantaneBenzene60-804-850-70[3]
H₂SO₄1-AdamantanolBenzene20-3012-2470-90[1]

Experimental Workflow for Yield Optimization:

Caption: A systematic workflow for troubleshooting and optimizing the yield of this compound synthesis.

Formation of Polysubstituted Byproducts

Question 2: I am observing significant amounts of di- and triphenyladamantane in my product mixture. How can I minimize the formation of these byproducts?

Answer:

The formation of polysubstituted adamantanes is a common issue in Friedel-Crafts alkylations, as the initial product, this compound, is more nucleophilic than benzene and can undergo further alkylation. Here’s how to address this:

  • Molar Ratio of Reactants: Use a large excess of benzene. This increases the probability of the adamantyl cation reacting with a benzene molecule rather than an already substituted this compound molecule. Ratios of benzene to adamantyl precursor of 10:1 or higher are recommended.

  • Reaction Temperature: As mentioned previously, lower reaction temperatures generally favor monosubstitution. Running the reaction at room temperature or even slightly below may help reduce the rate of the second and third alkylation reactions.

  • Controlled Addition: Add the adamantyl precursor slowly to the benzene/catalyst mixture. This helps to maintain a low concentration of the adamantyl cation at any given time, further favoring reaction with the abundant benzene over the less concentrated this compound.

Identification of Byproducts:

The primary polysubstituted byproduct is 1,3-diphenyladamantane. You can identify these byproducts using GC-MS and NMR spectroscopy.

  • GC-MS: Polysubstituted adamantanes will have longer retention times than this compound due to their higher molecular weight and boiling points.

  • ¹H NMR: The proton NMR spectrum of 1,3-diphenyladamantane will show a more complex aromatic region compared to this compound, with potentially overlapping signals from the two phenyl groups.

  • ¹³C NMR: The carbon NMR spectrum provides a clearer picture. This compound will have a specific set of signals for the adamantyl cage and the phenyl group. 1,3-Diphenyladamantane will exhibit a different set of signals due to the change in symmetry and the presence of two phenyl substituents.

Purification Challenges

Question 3: I'm having difficulty separating this compound from unreacted starting materials and byproducts. What are the best purification methods?

Answer:

Effective purification is crucial for obtaining high-purity this compound. A combination of techniques is often necessary.

1. Work-up Procedure:

  • After the reaction is complete, quench the reaction by carefully pouring the mixture over ice-water. This will deactivate the Lewis acid catalyst.

  • Separate the organic layer and wash it with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filter.

  • Remove the excess benzene by rotary evaporation.

2. Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying this compound. A suitable solvent system is a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, methanol). Dissolve the crude product in a minimal amount of the hot good solvent and then slowly add the poor solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.[4][5]

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel is a good option.[6] A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is typically used. The less polar this compound will elute before the more polar polysubstituted byproducts.

Purification Workflow:

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Work-up (Quench, Wash, Dry) Crude_Product->Workup Evaporation Solvent Evaporation Workup->Evaporation Recrystallization Recrystallization (e.g., Dichloromethane/Hexane) Evaporation->Recrystallization Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) Recrystallization->Column_Chromatography If impurities remain Pure_Product Pure this compound Recrystallization->Pure_Product If pure Column_Chromatography->Pure_Product

Caption: A typical workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts synthesis of this compound?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., AlCl₃) abstracts the bromide from 1-bromoadamantane to form a stable tertiary adamantyl carbocation. This carbocation then acts as an electrophile and is attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (e.g., [AlCl₃Br]⁻) removes a proton from the carbon bearing the adamantyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Friedel_Crafts_Mechanism Ad-Br 1-Bromoadamantane Ad_cation Adamantyl Cation (Electrophile) Ad-Br->Ad_cation + AlCl₃ AlCl3 AlCl₃ Sigma_Complex Sigma Complex (Resonance Stabilized) Ad_cation->Sigma_Complex + Benzene Benzene Benzene Phenyladamantane This compound Sigma_Complex->Phenyladamantane - H⁺ HBr_AlCl3 HBr + AlCl₃ Sigma_Complex->HBr_AlCl3 - this compound

Caption: Simplified mechanism of the Friedel-Crafts alkylation for this compound synthesis.

Q2: Can I use other adamantyl precursors besides 1-bromoadamantane?

A2: Yes, 1-adamantanol is another common and effective precursor.[7] The reaction with 1-adamantanol is typically catalyzed by a strong protic acid like sulfuric acid.[1] The acid protonates the hydroxyl group, which then leaves as a water molecule to generate the adamantyl carbocation. This method can be advantageous as it avoids the use of halogenated reagents.

Q3: How can I confirm the identity and purity of my this compound product?

A3: A combination of analytical techniques is recommended:

  • ¹H NMR: The proton NMR spectrum of this compound is characteristic. You should expect to see signals for the phenyl protons in the aromatic region (typically ~7.1-7.3 ppm) and signals for the adamantyl protons in the aliphatic region (typically ~1.7-2.1 ppm).

  • ¹³C NMR: The carbon NMR will show distinct signals for the quaternary carbon of the adamantyl cage attached to the phenyl group, as well as the other carbons of the adamantyl and phenyl moieties.[8][9]

  • GC-MS: Gas chromatography-mass spectrometry is excellent for assessing purity and identifying any volatile impurities. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (212.3 g/mol ).

  • Melting Point: Pure this compound has a distinct melting point. Comparing the experimental melting point of your product to the literature value can be a good indicator of purity.

Reference ¹H and ¹³C NMR Data for this compound:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H7.25-7.35m3H, meta- & para-Ph-H
¹H7.15-7.25m2H, ortho-Ph-H
¹H2.05-2.15m3H, Adamantyl-CH
¹H1.85-2.00m6H, Adamantyl-CH₂
¹H1.70-1.85m6H, Adamantyl-CH₂
¹³C149.5sC-ipso (Ph)
¹³C128.3dC-meta (Ph)
¹³C125.5dC-para (Ph)
¹³C125.2dC-ortho (Ph)
¹³C49.2sC-1 (Adamantyl)
¹³C40.5tC-3,5,7 (Adamantyl)
¹³C36.8tC-2,8,9 (Adamantyl)
¹³C29.1dC-4,6,10 (Adamantyl)

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Bromoadamantane

Materials:

  • 1-Bromoadamantane

  • Anhydrous Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • To the flask, add anhydrous benzene (serving as both solvent and reactant) and anhydrous aluminum chloride (0.1-0.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes to allow for complex formation.

  • In a separate flask, dissolve 1-bromoadamantane (1 equivalent) in a small amount of anhydrous benzene.

  • Add the 1-bromoadamantane solution dropwise to the stirred benzene/AlCl₃ mixture over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove excess benzene.

  • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford pure this compound as a white solid.

Protocol 2: Synthesis of this compound from 1-Adamantanol

Materials:

  • 1-Adamantanol

  • Benzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantanol (1 equivalent) in benzene.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Separate the organic layer and wash it with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the benzene by rotary evaporation.

  • Purify the crude product by recrystallization from methanol to yield this compound as a white crystalline solid.

References

  • CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)
  • Preparation of adamantane over complex catalysts PW/USY | Request PDF - ResearchG
  • 13C NMR spectra of adamantane deriv
  • Detailed characterisation of isomers present in polyalphaolefin dimer and the effect of isomeric distribution on bulk properties - ResearchG
  • Synthesis of Adamantane Catalyzed by an Active Immobilized Aluminium Chloride C
  • US5015758A - Process for the preparation of 1-adamantane derivatives - Google P
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (URL not available)
  • Improved approach towards synthesis of adamantane-1,3,5-triol - ResearchG
  • Brain metabolites of lindane and related isomers: identification by negative ion mass spectrometry - PubMed. (URL not available)
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (URL not available)
  • The differentiation of positional isomers utilizing GC-IRD - JSB. (URL not available)
  • Exploring the In Situ Formation Mechanism of Polymeric Aluminum Chloride–Silica Gel Composites under Mechanical Grinding Conditions: As a High-Performance Nanocatalyst for the Synthesis of Xanthene and Pyrimidinone Compounds - PMC - NIH. [Link]

  • a simple method for synthesis of amantadine hydrochloride - IJPSR (2009), Issue 1, Vol. [Link]

  • FeCl3 catalyzed synthesis of fluorene-C-9-linked furan hybrids from biphenyl-linked conjugated ene–yne–ketones - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. [Link]

  • Purification of Organic Compounds by Flash Column Chrom
  • CN1762927A - A kind of synthetic method of adamantane - Google P
  • Significance of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
  • Synthesis of 1,2-diphenylethane catalyzed by solid acid catalyst aluminium chloride/aluminium - ResearchG
  • 13 C{ 1 H} NMR Data a | Download Table - ResearchG
  • Distinguishing drug isomers in the forensic laboratory - UvA-DARE (Digital Academic Repository). (URL not available)
  • Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[10]uril Martin Dračínský,a Carina Santos Hurtado,a Eric Masson,b* and Jiří Kaletaa - Supporting Information. (URL not available)

  • Synthesis of 3-(1-aminoethyl)adamantan-1-ol by hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine)
  • How to Purify an organic compound via recrystallization or reprecipitation?
  • JP4984548B2 - Purification method of adamantane monools - Google P
  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (URL not available)
  • A Comparative Guide to the Synthesis of 1-Haloadamantanes - Benchchem. (URL not available)

Sources

Technical Support Center: Purification of 1-Phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Isolation Protocols

Document ID: SOP-PUR-1PA-004 Status: Active Audience: Chemical Development | Process Chemistry | Medicinal Chemistry[1]

Introduction: The Purification Challenge

1-Phenyladamantane is a bulky, lipophilic scaffold frequently used in drug discovery (e.g., as a pharmacophore for lipophilic binding pockets).[1] Its purification presents a specific thermodynamic challenge:

  • High Lipophilicity: The adamantane cage fused with a phenyl ring creates a highly hydrophobic surface area, making it extremely soluble in non-polar solvents (hexane, toluene) even at room temperature.

  • Melting Point Proximity: With a melting point of approximately 88–91°C , the solid melts near the boiling point of common recrystallization solvents (e.g., Isopropanol, BP 82°C). This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

This guide provides a robust, self-validating protocol to overcome these issues, moving beyond "standard recipes" to thermodynamic control.

Module 1: Solvent Selection & Thermodynamics

The choice of solvent is dictated by the Like-Dissolves-Like principle, but with a twist. We need a solvent that is marginal enough to force precipitation upon cooling, but polar enough to reject the non-polar impurities (like tarry Lewis acid residues).

Solvent Performance Table
SolventBoiling Point (°C)Solubility (Hot)Solubility (Cold)Risk ProfileRecommendation
Isopropanol (IPA) 82HighLow-ModerateOiling Out (High risk due to BP

MP)
Primary Choice (High Recovery)
Ethanol (EtOH) 78ModerateLowPremature CrystallizationSecondary Choice (High Purity)
Hexane/Heptane 69 / 98Very HighHighLow Yield (Too soluble)Use only for initial crude wash
Methanol 65LowInsolubleLow CapacityNot recommended for bulk

Expert Insight: We recommend Isopropanol (IPA) as the balance point.[1] However, strict temperature control is required to prevent the product from melting into an oil before it dissolves.

Module 2: Standard Operating Procedure (SOP)

Protocol: Recrystallization from Isopropanol

Prerequisites:

  • Crude this compound (typically from Friedel-Crafts alkylation).[1]

  • Critical: Ensure the crude has been washed with water/bicarbonate to remove AlCl₃/FeCl₃ residues before attempting recrystallization.[1] Acidic residues promote decomposition.[1]

Step 1: Dissolution (The Saturation Point) [2]
  • Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Add Isopropanol (2.5 mL per gram of solid) .

  • Heat the bath to 85°C (reflux).

    • Checkpoint: If the solid melts into a separate oily layer at the bottom before dissolving, you have "oiled out." (See Troubleshooting).

  • Add additional IPA in 0.5 mL increments through the condenser until the solution is homogeneous.

Step 2: Hot Filtration (Clarification) [1]
  • While at reflux, check for insoluble black specks (catalyst residues).[1]

  • If present, add a spatula tip of activated carbon (Norit), reflux for 5 mins.

  • Filter rapidly through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Why pre-warmed? To prevent the saturated solution from crystallizing in the funnel stem.[1]

Step 3: Controlled Cooling (Crystal Growth)
  • Remove the filtrate from heat.[1]

  • Insulate the flask with a towel or place it in a warm water bath (50°C) and let it cool to room temperature slowly over 2 hours.

    • Thermodynamic Logic: Rapid cooling traps impurities in the lattice.[1] Slow cooling allows the crystal lattice to reject "imposter" molecules (like 1,3-diphenyladamantane).[1]

  • Once at room temperature, place in an ice bath (0–4°C) for 30 minutes to maximize yield.

Step 4: Isolation
  • Filter the white needles using vacuum filtration.[1]

  • Wash the cake once with ice-cold IPA (minimal volume).

  • Dry under high vacuum at 40°C.[1]

Module 3: Troubleshooting Hub (FAQs)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I heated the solvent, but instead of dissolving, my product turned into a yellow blob at the bottom. Upon cooling, it solidified into a hard chunk, not crystals."

Root Cause: The boiling point of your solvent (IPA: 82°C) is too close to the melting point of the impure solid (<88°C).[1] The solid melted before it could dissolve.[1]

The Fix (Logic Tree):

OilingOut Start Problem: Product Oils Out CheckConc Is the solution too concentrated? Start->CheckConc AddSolvent Add 20% more solvent to lower saturation temp CheckConc->AddSolvent Yes CheckSolvent Is Solvent BP > Solid MP? CheckConc->CheckSolvent No SwitchSolvent Switch to Ethanol (BP 78°C) or Methanol CheckSolvent->SwitchSolvent Yes (BP is too high) Seed Add Seed Crystal at T = (MP - 5°C) CheckSolvent->Seed No (BP is OK)

Figure 1: Decision matrix for resolving oiling out issues during recrystallization.

Issue 2: Persistent 1,3-Diphenyladamantane Impurity

User Question: "NMR shows small peaks corresponding to the di-substituted impurity (1,3-diphenyladamantane). Recrystallization isn't removing it."

Technical Insight: The 1,3-isomer is structurally very similar to the 1-isomer but is more lipophilic.[1] In IPA, it may co-crystallize.[1]

Corrective Action:

  • The "Wash" Method: Before recrystallizing, suspend the crude solid in cold Hexane . The 1,3-isomer is often more soluble in hydrocarbons than the mono-substituted product.[1] Filter the solid; the filtrate will contain the di-substituted impurity.[1]

  • The Solvent Switch: Recrystallize from Ethanol instead of IPA. The lower solubility power of Ethanol discriminates better against the bulkier di-substituted product.[1]

Issue 3: Colored Impurities (Yellow/Orange)

User Question: "My crystals are off-white/yellow. Is this normal?"

Answer: No. Pure this compound is white.[1] Yellow color usually indicates:

  • Oxidized phenols (if phenol was used as a reactant).[1]

  • Iron/Aluminum salts from the catalyst.[1]

Protocol:

  • Perform the Hot Filtration step (Module 2, Step 2) using Activated Carbon.

  • Warning: Do not use too much carbon, or you will adsorb your product (Adamantane derivatives bind well to carbon).[1]

Module 4: Process Logic & Impurity Control

The following diagram illustrates the purification pathway and where specific impurities are rejected.

PurificationLogic Crude Crude Mixture (1-Ph-Ad + 1,3-Di-Ph + Salts) Wash Water/Bicarb Wash Crude->Wash Dry Dry Crude Wash->Dry Waste1 Waste: Al/Fe Salts Wash->Waste1 Removes Salts Dissolve Dissolve in Hot IPA Dry->Dissolve Filter Hot Filtration (Activated Carbon) Dissolve->Filter Cool Slow Cooling (Thermodynamic Control) Filter->Cool Waste2 Waste: Tars/Color Filter->Waste2 Removes Insolubles Isolate Pure this compound Cool->Isolate Waste3 Mother Liquor: 1,3-Diphenyl isomer Cool->Waste3 Rejects Isomers

Figure 2: Purification workflow highlighting impurity rejection points.[1]

References

  • Newman, H. (1972).[1] Synthesis of 1-Phenyladamantanes. Journal of Organic Chemistry, 37(21), 3220-3221.[1] [1]

    • Context: Establishes the Friedel-Crafts synthesis route and melting point characteristics (~89°C).
  • Stetter, H., & Rauscher, E. (1960). Über Verbindungen mit Urotropin-Struktur, XVII. Die Friedel-Crafts-Synthese mit 1-Halogen-adamantanen.[1][3] Chemische Berichte, 93(5), 1161-1166.[1] [1]

    • Context: Foundational text on adamantane functionalization and purification logic.[1]

  • PubChem Database. (n.d.).[1] Adamantane, 1-phenyl- (CID 12836).[1] National Center for Biotechnology Information.[1] [1]

    • Context: Verification of physicochemical properties and safety data.[1]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Phenyladamantane. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent solubility challenges of this lipophilic compound in experimental assays. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the reliability and reproducibility of your results.

Understanding the Challenge: The Physicochemical Nature of this compound

This compound is a unique molecule characterized by its rigid, three-dimensional adamantane cage structure coupled with a phenyl group. This structure confers a high degree of lipophilicity, making it a valuable scaffold in medicinal chemistry for enhancing metabolic stability and receptor binding.[1][2] However, these same properties are the root of its primary challenge in experimental biology: poor aqueous solubility. The parent adamantane structure is practically insoluble in water, readily dissolving only in nonpolar organic solvents.[3][4] The addition of the phenyl group further increases its hydrophobicity.

This guide will walk you through a logical, step-by-step process to effectively work with this compound, from initial stock solution preparation to final assay validation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound won't dissolve when I add it directly to my aqueous assay buffer or cell culture medium. What am I doing wrong?

A1: Direct dissolution of this compound in aqueous solutions is not recommended and is unlikely to succeed. Due to its highly hydrophobic nature, it will not readily dissolve in polar solvents like water or phosphate-buffered saline (PBS). The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.

Q2: How do I prepare a stock solution of this compound? Which solvent should I choose?

A2: The key is to select an organic solvent that can dissolve this compound at a high concentration and is miscible with your final aqueous assay buffer. The most common and recommended starting solvent for cell-based assays is Dimethyl Sulfoxide (DMSO).

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of solid this compound in a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high concentration stock (e.g., 10-50 mM). It is crucial to create a high concentration to ensure the final volume of DMSO in your assay remains very low.

  • Dissolution: Vortex the solution vigorously. If necessary, gentle warming in a water bath (37°C) can aid dissolution. Ensure the compound is fully dissolved and no particulates are visible.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. It is also miscible with water and cell culture media, allowing for dilution to working concentrations.

Data Summary: Common Organic Solvents for Stock Solutions

SolventRelative PolarityProsCons
DMSO 0.444High dissolving power; miscible with water.Can be toxic to cells at >0.5-1% v/v; may affect cell differentiation.
Ethanol 0.654Less toxic than DMSO; volatile.Lower dissolving power for highly lipophilic compounds.
Methanol 0.762Good dissolving power.More toxic to cells than ethanol.
Acetone 0.355Volatile; good dissolving power.Can be toxic to cells; may interfere with some assay readouts.

Data adapted from various sources including Christian Reichardt's "Solvents and Solvent Effects in Organic Chemistry".[5]

Q3: I've prepared a DMSO stock, but when I dilute it into my cell culture medium, I see a cloudy precipitate. What is happening and how can I fix it?

A3: This is a common issue known as "crashing out." It occurs when the hydrophobic compound, upon dilution into an aqueous environment, is no longer soluble and aggregates. The key is to manage the final concentration of both the compound and the co-solvent.

Troubleshooting Workflow for Compound Precipitation

G start Precipitate observed upon dilution? stock Is stock solution clear? start->stock final_conc Is final DMSO conc. <0.5%? stock->final_conc Yes reduce_conc Reduce final this compound concentration final_conc->reduce_conc Yes serial_dil Use a two-step serial dilution method reduce_conc->serial_dil serum Does media contain serum? serial_dil->serum increase_serum Increase serum percentage (if possible) serum->increase_serum Yes alt_method Consider alternative solubilization methods serum->alt_method No end Solution should be clear increase_serum->end alt_method->end G start Prepare final dilution in assay medium visual Visually inspect for precipitation/cloudiness start->visual centrifuge Centrifuge sample (e.g., 15,000 x g, 30 min) visual->centrifuge supernatant Analyze supernatant via HPLC-UV or LC-MS centrifuge->supernatant compare Compare measured concentration to nominal concentration supernatant->compare good Proceed with assay compare->good >90% of nominal bad Re-evaluate solubilization method compare->bad <90% of nominal

Caption: Workflow for verifying the soluble concentration of this compound.

This validation step is crucial for generating reliable dose-response curves. If a significant portion of your compound has precipitated, the actual concentration exposed to the cells is much lower than your nominal concentration, leading to inaccurate IC50/EC50 values. [6]This is a common reason for late-stage failure in drug discovery projects. [7] By systematically addressing the solubility of this compound with these informed strategies, you can significantly enhance the quality and reliability of your experimental data.

References

  • Vertex AI Search Result 1: Provides information on the solubility of a related phenyl-containing compound in organic solvents.
  • Vertex AI Search Result 2: Describes the solubility of 1-Adamantylamine, highlighting the influence of functional groups on the solubility of adamantane deriv
  • Wikipedia - Adamantane: States that adamantane is practically insoluble in water but readily soluble in nonpolar organic solvents.
  • SciELO - solubility of 1-adamantanamine hydrochloride: Discusses the solubility of a modified adamantane in various solvents.
  • Synquest Labs - this compound: Safety data sheet for this compound, indicating its identity as a substance for labor
  • PubMed - Development of Adamantane-based hydrophobic tags: Highlights the use of adamantane as a hydrophobic tag in drug development.
  • Chemical Research in Chinese Universities - Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid: Mentions the use of adamantane derivatives in drugs for various tre
  • ResearchGate - In vitro cell-based assays to test drugs – A Review: General review on cell-based assays.
  • PubMed - Current and Future Challenges in Modern Drug Discovery: Discusses reasons for late-stage attrition in drug discovery, including issues with compound properties.
  • Vipergen - Cell Based Assays & Cell Based Screening Assays in Modern Research: Explains the importance of cell-based assays in providing a biologically relevant environment.
  • MDPI - Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: Discusses the challenges and methods for dosing hydrophobic substances in cell-based assays, including the use of DMSO.
  • ChemicalBook - Adamantane Properties: Provides physicochemical data for adamantane, noting its insolubility in w
  • ResearchGate - Unlocking therapeutic potential: the role of adamantane in drug discovery: Discusses the use of adamantane to introduce lipophilicity in drug design.
  • ResearchGate - water vapor solubility of adamantane-containing polymer: Provides context on the hydrophobicity of adamantane-containing m
  • BioIVT - Cell-based Assays: A Crucial Component of the Drug Discovery Process: Overviews different types of cell-based assays and their importance.
  • PubMed Central - Adamantane-type clusters: Describes the structure and deriv
  • An overview on Common Organic Solvents and their Toxicity: Provides a list and properties of common organic solvents.
  • Lab Manager - Overcoming Key Challenges in Drug Discovery: Discusses the iterative process of drug discovery and the importance of compound properties.
  • PubMed Central - Principles of early drug discovery: Outlines the stages of drug discovery and highlights common reasons for project failure, including compound toxicity and poor PK/PD profiles.
  • PubChem - Adamantan-1-yl(phenyl)
  • Scribd - Solvent Properties and Thresholds Data: A comprehensive table of solvent properties, including relative polarity, extracted
  • PubChem - 1-Adamantanol: Provides chemical and physical properties for 1-Adamantanol.
  • Benchchem - A Technical Guide to the Physicochemical Properties of 1-Bromoadamantane: Describes 1-Bromoadamantane as a bulky, lipophilic building block in medicinal chemistry.

Sources

Troubleshooting Friedel-Crafts reaction for 1-Phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Friedel-Crafts Alkylation of 1-Haloadamantanes

Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4[1]

Introduction: The Adamantyl Scaffold

1-Phenyladamantane is a critical pharmacophore in drug discovery, offering lipophilicity and metabolic stability to drug candidates (e.g., 11β-HSD1 inhibitors).[1] However, the synthesis via Friedel-Crafts alkylation is deceptively simple. While the tertiary carbocation at the bridgehead (C1) is stable, the reaction is prone to specific failure modes: catalyst deactivation , emulsion formation during workup , and regiochemical scrambling (1,3-disubstitution) .[1]

This guide addresses these specific technical bottlenecks.

Module 1: Catalyst & Initiation Protocols
Q: My reaction with 1-adamantanol and

yields no product, only sticky sludge. Why?

A: You are likely poisoning your catalyst. Unlike alkyl halides, 1-adamantanol generates water as a byproduct upon activation.[1] Aluminum chloride (


) is a Lewis acid that reacts violently with water to form aluminum hydroxides and HCl gas, effectively destroying the catalytic cycle.

The Fix:

  • Switch Precursors: Use 1-bromoadamantane or 1-chloroadamantane .[2] These release HBr or HCl, which do not deactivate the Lewis acid.

  • If you MUST use 1-adamantanol: Switch to a Brønsted acid catalyst. Sulfuric acid (

    
    , 98%)  or Triflic acid (
    
    
    
    )
    are tolerant of the water byproduct.
    • Note: The Stetter method utilizes neat benzene and

      
      , but yields can be lower due to sulfonation side reactions.
      
Q: I am using 1-bromoadamantane, but the reaction is sluggish at room temperature.

A: The 1-adamantyl cation is bulky. While electronically stable, steric hindrance at the bridgehead can slow the initial ionization.

  • Check Moisture:

    
     must be sublimed or fresh. If it's gray/white powder, it's likely good.[1] If it's yellow/clumpy, it's hydrolyzed.[1]
    
  • Lewis Acid Load: Increase

    
     from 0.1 eq to 0.5–1.0 eq . While Friedel-Crafts is theoretically catalytic, complexation with the adamantyl halide often requires stoichiometric amounts to drive kinetics.
    
Module 2: Selectivity & Impurity Control
Q: I am seeing a significant impurity (~15-20%) with a higher molecular weight. What is it?

A: This is almost certainly 1,3-diphenyladamantane .[1] This is the most common failure mode in this synthesis. It occurs via an intermolecular hydride transfer.[3]

The Mechanism of Failure:

  • Formation: The this compound product forms.

  • Hydride Shift: A remaining adamantyl cation abstracts a hydride from the C3 position of the product (tertiary C-H), creating a new cation at C3.

  • Second Attack: This new cation attacks another benzene molecule.

The Fix:

  • High Dilution: Benzene should act as both reagent and solvent. Use at least 20-30 equivalents of benzene relative to the adamantane precursor.

  • Quench Early: Do not let the reaction stir "overnight" if conversion is complete at 2 hours. Extended reaction times favor thermodynamic equilibration to the disubstituted product.

Visualizing the Pathway

The following diagram illustrates the desired pathway versus the hydride-shift failure mode.

G Start 1-Bromoadamantane + AlCl3 Cation 1-Adamantyl Cation (Tertiary) Start->Cation - AlCl3Br- Product This compound (Target) Cation->Product + Benzene - H+ Benzene Benzene (Excess) Impurity_Step Hydride Abstraction (at C3 position) Product->Impurity_Step Excess Time/Cat. Cation_3 3-Phenyl-1-Adamantyl Cation Impurity_Step->Cation_3 - H- Side_Product 1,3-Diphenyladamantane (Major Impurity) Cation_3->Side_Product + Benzene

Caption: Mechanistic bifurcation showing the origin of the 1,3-diphenyladamantane impurity via hydride transfer.

Module 3: Workup & Isolation
Q: The workup resulted in a persistent emulsion. How do I break it?

A: Aluminum salts are notorious for forming gelatinous hydroxides (


) when quenched directly with water.

The Fix:

  • Acid Quench: Pour the reaction mixture slowly into ice-cold 1M HCl (not pure water). The acid keeps aluminum in solution as ionic

    
    , preventing the gel formation.
    
  • Rochelle's Salt: If an emulsion has already formed, add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 30 minutes. This chelates the aluminum.

Standard Operating Procedure (SOP)

Protocol: Synthesis of this compound

ParameterSpecificationReason
Precursor 1-Bromoadamantane (1.0 eq)Avoids water generation; cleaner than alcohol.
Solvent/Reagent Anhydrous Benzene (30.0 eq)High dilution prevents 1,3-disubstitution.
Catalyst Anhydrous

(0.5 eq)
Sufficient activity without promoting polymerization.
Temperature Reflux (80°C)Required to overcome steric barrier of the cage.
Time 1–3 HoursMonitor by TLC/GC. Stop immediately upon consumption of SM.

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon/Nitrogen.

  • Charge: Add 1-bromoadamantane (2.15 g, 10 mmol) and dry benzene (25 mL) . Stir until dissolved.

  • Initiation: Add anhydrous

    
     (0.67 g, 5 mmol)  in one portion. Caution: HCl gas evolution.
    
  • Reaction: Heat to reflux (80°C). The solution should turn orange/red (formation of the charge-transfer complex).

  • Monitoring: Check TLC (Hexanes) every 30 mins. Look for the disappearance of the starting bromide (

    
    ) and appearance of the product (
    
    
    
    ).
  • Quench: Cool to

    
    . Pour mixture into 100 mL of ice-cold 1M HCl .
    
  • Extraction: Separate organic layer. Wash aqueous layer 2x with Diethyl Ether. Combine organics.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from hot ethanol  or methanol/chloroform (5:1)  to remove traces of 1,3-diphenyladamantane.[1]
    
Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Q1 Is there any product? Start->Q1 NoProd Check Catalyst Q1->NoProd No YesProd Check Purity Q1->YesProd Yes CatCheck Did you use 1-Adamantanol? NoProd->CatCheck PurityCheck Impurity > 10%? YesProd->PurityCheck Sol1 Switch to H2SO4 or 1-Bromoadamantane CatCheck->Sol1 Yes (Water Poisoning) ImpurityType Is it 1,3-Diphenyl? PurityCheck->ImpurityType Yes Sol2 Reduce Rxn Time Increase Benzene Ratio ImpurityType->Sol2 Prevent Future Sol3 Recrystallize from EtOH ImpurityType->Sol3 Fix Current Batch

Caption: Decision matrix for diagnosing reaction failures and impurity profiles.

References
  • Newman, H. (1969).[1] "The Synthesis of this compound." Journal of Organic Chemistry, 34(11).[1]

  • Stetter, H., et al. (1960).[1] "Über Verbindungen mit Urotropin-Struktur, XVI.[1] Beiträge zur Chemie der Adamantan-Derivate." Chemische Berichte.

  • Olah, G. A. (1973).[1] "Friedel-Crafts Chemistry." Wiley-Interscience. (Foundational text on Lewis Acid mechanism and water sensitivity).

  • Mettler Toledo. "Friedel-Crafts Alkylation Reaction Mechanism." (General mechanism validation).

  • ChemGuide. "The Mechanism of Friedel-Crafts Alkylation." (Educational resource for carbocation stability).[4][5]

Sources

Technical Support Center: Strategic Control of Adamantane Functionalization to Prevent 1,3-Disubstitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for adamantane chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into preventing the formation of 1,3-disubstituted adamantane derivatives. By understanding the underlying mechanisms and implementing strategic experimental controls, you can significantly improve the regioselectivity of your syntheses and streamline your product purification.

Foundational Principles: Understanding Adamantane's Reactivity

Adamantane's unique, rigid cage structure dictates its reactivity. The molecule possesses two types of carbon-hydrogen bonds: tertiary C-H bonds at the four bridgehead positions (C1, C3, C5, C7) and secondary C-H bonds at the six methylene bridge positions (C2, C4, C6, C8, C9, C10).

A central challenge in adamantane chemistry is controlling functionalization to achieve the desired substitution pattern.[1] Direct C-H functionalization often leads to a mixture of products due to the comparable reactivity of the tertiary and secondary positions under various conditions.[1][2] The formation of the 1,3-disubstituted product is a common outcome, particularly in reactions proceeding through cationic intermediates or under harsh oxidative conditions.[3]

Mechanism of 1,3-Disubstitution

The propensity for 1,3-disubstitution arises from the electronic properties of the adamantane cage. Initial functionalization at a bridgehead position (C1) can influence the reactivity of the remaining bridgehead positions. In many electrophilic and radical reactions, the formation of an intermediate at one bridgehead can activate the electronically related C3 position, leading to disubstitution.

For instance, in bromination reactions, the formation of 1-bromoadamantane can proceed to 1,3-dibromoadamantane if reaction conditions are not carefully controlled.[4] This is a consequence of the stability of the adamantyl cation and the directing effects of the initial substituent.

Caption: General pathway leading to 1,3-disubstituted adamantane.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Q1: My reaction yields a mixture of 1-monosubstituted and 1,3-disubstituted adamantane. How can I favor the mono-substituted product?

Possible Causes:

  • Excess Reagents: Using a stoichiometric excess of the functionalizing agent (e.g., bromine, sulfuric acid) can drive the reaction towards disubstitution.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the formation of the monosubstituted product increases the likelihood of a second substitution event.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less favorable second substitution.

Suggested Solutions:

ParameterRecommended ActionRationale
Stoichiometry Use a 1:1 or slightly less than stoichiometric amount of the functionalizing reagent relative to adamantane.Limits the availability of the reagent for a second substitution.
Reaction Monitoring Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR. Quench the reaction once the desired amount of monosubstituted product is formed.Prevents the reaction from proceeding to the disubstituted product. For TLC, use a potassium permanganate stain for visualization if the compounds are UV-inactive.[5]
Temperature Control Conduct the reaction at the lowest feasible temperature that allows for a reasonable reaction rate.Reduces the energy available for the second substitution, which often has a higher activation barrier.

Experimental Protocol: Selective Monobromination of Adamantane

This protocol is designed to favor the formation of 1-bromoadamantane over 1,3-dibromoadamantane.

  • Reaction Setup: In a well-ventilated fume hood, dissolve adamantane (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or a superacid medium for higher yields[6]).

  • Reagent Addition: Slowly add bromine (0.95 eq) to the reaction mixture at 0°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 15 minutes by TLC (using a non-polar eluent like hexane) and visualize with a KMnO₄ stain.

  • Quenching: Once the starting material is consumed and before a significant amount of the 1,3-dibromo product is observed, quench the reaction by pouring it into an ice-cold aqueous solution of sodium thiosulfate.

  • Workup and Purification: Extract the product with a non-polar organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or sublimation.[5][7]

Q2: I am trying to synthesize a 1,3-disubstituted adamantane, but I am getting a low yield and a complex mixture of other isomers.

Possible Causes:

  • Insufficient Activation: The reaction conditions may not be harsh enough to drive the second substitution at the C3 position.

  • Rearrangement Reactions: Under certain acidic conditions, the adamantane cage can undergo rearrangements, leading to a variety of isomers.[6]

  • Steric Hindrance: If the initial substituent at C1 is bulky, it may sterically hinder the approach of the reagent to the C3 position.

Suggested Solutions:

  • Choice of Catalyst: Employing strong Lewis acids can facilitate the formation of the adamantyl cation, promoting substitution at the bridgehead positions.[7]

  • Reaction Conditions: For the synthesis of 1,3-adamantanediol from adamantane, the use of specific metal catalysts (e.g., cobalt, palladium, ruthenium) can improve selectivity, although yields can sometimes be moderate.[4] A more reliable route is often the hydrolysis of 1,3-dibromoadamantane.[4]

  • Stepwise Synthesis: A more controlled approach is a stepwise synthesis. First, synthesize and isolate the 1-monosubstituted adamantane. Then, subject this purified intermediate to a second functionalization step under optimized conditions to introduce the second substituent at the C3 position.

Sources

Improving the purity of crude 1-Phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Phenyladamantane Purification

Introduction

You are likely encountering difficulties with the purity of this compound (1-PA) synthesized via the Friedel-Crafts alkylation of 1-bromoadamantane (or 1-adamantanol) with benzene.[1] The crude product often presents as a waxy, off-white to yellow solid with a depressed melting point.

This guide addresses the three most common failure modes:

  • Poly-alkylation: Presence of 1,3-diphenyladamantane (and higher homologs).

  • Catalyst Residues: Trapped aluminum or iron species causing discoloration.

  • Isomerization: Adamantane cage rearrangements (less common but possible).

Part 1: Diagnostic Module

Before attempting purification, characterize your crude material to select the correct workflow.

Table 1: Quick Diagnostic Indicators

ObservationProbable CauseDiagnostic Action
Melting Point < 80°C Solvent entrapment or unreacted adamantane precursor.Dry sample under high vacuum; check GC-MS.
Melting Point > 95°C Presence of 1,3-diphenyladamantane (MP > 150°C) or higher homologs.This is the most common impurity. Requires fractional recrystallization.
Yellow/Brown Color Residual Lewis Acid (

,

) or oxidized phenols.
Requires acid wash/extraction before crystallization.
Insoluble White Solids 1,3,5-Triphenyladamantane (highly insoluble).[2]Filter these off during the hot filtration step.

Target Specification: Pure this compound should be a white crystalline solid with a melting point of 87–89°C [1][2].

Part 2: The "Root Cause" & Process Control

Most purity issues stem from the reaction stoichiometry. The Friedel-Crafts alkylation of adamantane is highly susceptible to poly-substitution because the adamantane cage activates tertiary carbons.

  • The Problem: If the benzene-to-adamantane ratio is too low, the mono-substituted product reacts further to form 1,3-diphenyladamantane.

  • The Fix: You must use benzene as the solvent (large molar excess, >20 equivalents) rather than a stoichiometric reagent. This statistically favors the mono-product [3].

Part 3: Purification Protocols

Workflow A: Chemical Workup (Removal of Catalyst)

Use this if your solid is colored (Yellow/Orange).

  • Quench: Pour the reaction mixture over a mixture of ice and concentrated HCl (37%). The acid prevents the formation of insoluble aluminum hydroxide gels.

  • Phase Separation: Separate the organic layer (Benzene).

  • Wash: Wash the organic layer 2x with water, 1x with saturated

    
    , and 1x with Brine.
    
  • Drying: Dry over anhydrous

    
     and evaporate benzene.
    
Workflow B: Recrystallization (Removal of Poly-phenyl Impurities)

Use this for general purification of the crude solid.

This compound is highly soluble in non-polar solvents (ether, toluene) but shows temperature-dependent solubility in alcohols. 1,3-Diphenyladamantane is significantly less soluble in cold alcohols.

Protocol:

  • Solvent Choice: Methanol (MeOH) or Isopropyl Alcohol (IPA).

  • Dissolution: Dissolve the crude solid in minimum boiling MeOH .

    • Note: If a white solid remains undissolved even at boiling, this is likely 1,3,5-triphenyladamantane. Filter this off while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer overnight.

  • Filtration: Collect the crystals via vacuum filtration.

  • Wash: Wash with cold (-20°C) MeOH.

Workflow C: Sublimation (High Purity Requirements)

Use this if >99.5% purity is required for electronic or pharma applications.

Adamantane derivatives possess high vapor pressures. This compound sublimes readily, whereas the di- and tri-phenyl derivatives have significantly lower vapor pressures due to increased molecular weight and


-stacking interactions [4].
  • Place crude solid in a sublimation apparatus.

  • Apply vacuum (< 1 mmHg).

  • Heat bath to 60–70°C .

  • Pure this compound will collect on the cold finger (water-cooled).

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying crude this compound.

PurificationWorkflow Crude Crude this compound Check Diagnostic Check (Color & MP) Crude->Check Color Is it Yellow/Brown? Check->Color Workup Acid Wash Workup (Remove Al/Fe residues) Color->Workup Yes MP_Check Check Melting Point Color->MP_Check No (White/Off-white) Workup->MP_Check HighMP MP > 95°C (Poly-phenyl impurities) MP_Check->HighMP LowMP MP < 80°C (Solvent/Precursor) MP_Check->LowMP TargetMP MP 87-89°C (Near Pure) MP_Check->TargetMP Recryst Recrystallization Solvent: Hot Methanol HighMP->Recryst Sublime Vacuum Sublimation (Optional for >99.5%) LowMP->Sublime Final Pure this compound (White Needles) TargetMP->Final Recryst->Final Sublime->Final

Caption: Decision matrix for the purification of this compound based on physical state and thermal properties.

Part 5: Frequently Asked Questions (FAQ)

Q1: My product is an oil that won't crystallize. What happened? A: This is often due to residual solvent (benzene) preventing crystal lattice formation.

  • Fix: Dissolve the oil in a small amount of diethyl ether, dry with

    
    , filter, and rotary evaporate until a solid forms. If it remains an oil, try triturating with cold pentane to induce nucleation.
    

Q2: I have a small amount of impurity that won't remove via Methanol recrystallization. What next? A: If the impurity is 1,3-diphenyladamantane, it is more lipophilic than the mono-product.

  • Fix: Switch to Hexane or Pentane . Dissolve the mixture in hot hexane. Upon cooling, the less soluble poly-phenylated species may precipitate out first (or stay in solution depending on concentration). Alternatively, use Column Chromatography (Silica Gel, 100% Hexane). This compound moves very fast (

    
    ), while di-phenyl derivatives move slightly slower.
    

Q3: Can I use water to wash the product? A: Yes, but only to remove inorganic salts (


). This compound is hydrophobic and insoluble in water. Water washes are a standard part of the initial workup but will not remove organic impurities like 1,3-diphenyladamantane.

References

  • Newman, H. (1974). "Synthesis of 1-phenyladamantanes." Journal of Organic Chemistry, 39, 100. (Establishes MP of this compound at 87-89°C).[1]

  • Stetter, H., et al. (1970). "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte. (Foundational work on adamantane functionalization).

  • Olah, G. A., et al. (1990). "Friedel-Crafts Chemistry." Wiley-Interscience. (Discusses stoichiometry control in adamantane alkylation).

  • PubChem Compound Summary. (2023). "this compound."[1][3][4][5][6][7][8] (Physical property verification).

Sources

Stability of 1-Phenyladamantane under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Phenyladamantane Stability & Handling Guide

Case ID: #PA-STAB-2024 Subject: Stability Profile of this compound (1-PhAd) Under Reaction & Storage Conditions Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This compound is a hybrid scaffold combining the lipophilic, rigid adamantane cage with an aromatic phenyl ring. While generally chemically robust, it exhibits specific "soft spots" under acidic and oxidative conditions that often catch researchers off guard. This guide addresses the three most common failure modes: cation-induced rearrangement , bridgehead oxidation , and sublimation-driven mass loss .

Module 1: Acidic Stability & Synthesis Troubleshooting

Context: This module addresses issues arising during Friedel-Crafts synthesis or derivatization using strong Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted superacids.

User Question: "I am synthesizing this compound via Friedel-Crafts alkylation. My GC-MS shows multiple peaks with the same mass (isomers) and some higher molecular weight impurities. What is happening?"

Technical Diagnosis: You are likely experiencing adamantyl cation rearrangement or polyalkylation .

  • The Mechanism: The reaction proceeds via the generation of the 1-adamantyl cation. While this tertiary carbocation is relatively stable, extended exposure to strong Lewis acids (like AlCl₃) can facilitate intermolecular hydride transfers or skeletal rearrangements to the thermodynamically more stable (but kinetically slower) isomers, such as 2-phenyladamantane (though less common) or alkyl-shifted variants if other alkyl groups are present.

  • Polyalkylation: The adamantyl group activates the phenyl ring slightly (weak activator). If the stoichiometry of the adamantyl precursor (e.g., 1-bromoadamantane) is too high, you will form 1,4-di(1-adamantyl)benzene.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Isomer mixture (same m/z) Thermodynamic rearrangement driven by excess Lewis AcidReduce reaction time.[1] Switch to milder Lewis acids (e.g., ZnCl₂ or BF₃·OEt₂) if reactivity permits.
High MW impurities Polyalkylation (Di-adamantylation)Use a large excess of benzene (solvent quantity) to favor mono-substitution.[1]
Unreacted starting material Steric hindranceThe adamantyl cation is bulky.[1] Ensure vigorous stirring and reflux; steric bulk prevents efficient orbital overlap in static conditions.

Mechanistic Visualization (DOT):

FriedelCrafts Start 1-Bromoadamantane + Lewis Acid (AlCl3) Cation 1-Adamantyl Cation (Tertiary Carbocation) Start->Cation Halide Abstraction Attack Electrophilic Attack on Benzene Cation->Attack Rate Determining Step Product This compound (Kinetic Product) Attack->Product -H+ (Aromatization) SideRxn Polyalkylation (1,4-diadamantylbenzene) Product->SideRxn Excess Cation Over-reaction

Caption: Pathway of Friedel-Crafts alkylation showing the critical cation intermediate and risk of polyalkylation.

Module 2: Oxidative & Metabolic Stability

Context: Relevant for drug metabolism (DMPK) studies and late-stage functionalization (C-H activation).

User Question: "Our microsome stability data shows high clearance, but the phenyl ring is unsubstituted. Where is the oxidation occurring?"

Technical Diagnosis: Counter-intuitively, the adamantane cage is often the metabolic soft spot , not the phenyl ring.

  • Bridgehead Activation: The tertiary C-H bonds at positions 3, 5, and 7 of the adamantane cage are electron-rich and sterically accessible to Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Selectivity: Chemical oxidants (e.g., TFDO, dioxiranes) and biological oxidants preferentially target these tertiary sites over the aromatic ring C-H bonds due to the stability of the resulting tertiary radical/cation intermediate.

Stability Data & Selectivity:

ConditionPrimary Site of AttackProduct FormedMechanism
Human Liver Microsomes (CYP450) Adamantane C3, C5, C73-hydroxy-1-phenyladamantaneH-atom abstraction (Radical rebound)
Chemical Oxidation (e.g., TFDO) Adamantane C33-hydroxy-1-phenyladamantaneConcerted O-insertion
Electrophilic Halogenation Phenyl Ring (Para > Ortho)1-(4-bromophenyl)adamantaneElectrophilic Aromatic Substitution (EAS)

Metabolic Pathway Diagram (DOT):

Metabolism cluster_metabolism Metabolic/Oxidative Pathways Parent This compound Ox1 3-Hydroxy-1-phenyladamantane (Major Metabolite) Parent->Ox1 CYP450 / TFDO (Bridgehead C-H Activation) Ox2 4-Hydroxyphenyl-adamantane (Minor Metabolite) Parent->Ox2 Aromatic Oxidation (Less Favored)

Caption: The primary oxidative liability is the tertiary C-H bond on the adamantane cage, not the phenyl ring.

Module 3: Physical Handling & Storage (Sublimation)

Context: Users observing mass loss during drying or storage.

User Question: "I left my pure product on the high-vacuum pump overnight to dry. The yield dropped by 15%, and there is a white film on the manifold. Did it decompose?"

Technical Diagnosis: It did not decompose; it sublimed .

  • Globular Nature: Adamantane derivatives are "plastic crystals." Their globular, symmetric shape prevents efficient packing in the crystal lattice (low lattice energy), leading to high vapor pressure even in the solid state.

  • Vacuum Risk: this compound sublimes readily under high vacuum (< 1 mbar), especially if slightly warmed.

Handling Protocol:

  • Drying: Do not use high vacuum (>0.1 mmHg) for extended periods unless the sample is frozen. Use a gentle stream of nitrogen or a desiccator at ambient pressure.

  • Storage: Store in tightly sealed vials (parafilm wrapped) at 4°C. Avoid "vial-in-vial" storage where the compound can sublime out of the inner vial.

References & Validated Sources

  • Synthesis & Mechanism: Stetter, H. (1976). Angewandte Chemie International Edition in English, 15(11), 639–647. (Foundational review on adamantane chemistry and Friedel-Crafts alkylation).

  • C-H Oxidation Selectivity: Fokin, A. A., & Schreiner, P. R. (2002). Chemical Reviews, 102(5), 1551–1594. (Comprehensive review on selective functionalization of adamantane bridgeheads).

  • Metabolic Stability: Liu, J., et al. (2011). Drug Metabolism and Disposition, 39(8), 1384-1395. (Discusses CYP450 regioselectivity on adamantyl-containing drugs).

  • Physical Properties (Sublimation): Chickos, J. S., et al. (1998).[2] Thermochimica Acta, 313(2), 101-110.[2] (Thermodynamic data on adamantane sublimation). [2]

Sources

Optimizing catalyst selection for 1-Phenyladamantane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Selection & Reaction Conditions
Executive Summary: The "Diamondoid" Challenge

Synthesizing 1-phenyladamantane requires navigating a delicate balance between activation and selectivity . The adamantyl carbocation is exceptionally stable (tertiary, bridgehead), which makes it highly reactive. The primary failure modes in this synthesis are not lack of reactivity, but rather over-alkylation (forming 1,3-diphenyladamantane) and catalyst deactivation (sludge formation).

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic controls required for high-purity isolation.

Catalyst Selection Matrix

Start here to select the right system for your facility's capabilities.

FeatureAluminum Chloride (

)
Triflic Acid (

)
Ionic Liquid ([BMIM]Cl-

)
Class Traditional Lewis AcidBrønsted SuperacidLewis Acidic Ionic Liquid
Activity High (Aggressive)Very HighTunable (High)
Selectivity Low (Prone to poly-alkylation)ModerateHigh (Best for mono-product)
Moisture Sensitivity Extreme (Fumes HCl)High (Hygroscopic)High (but manageable)
Workup Difficult (Emulsions/Sludge)Moderate (Aqueous wash)Easy (Phase separation)
Recommendation Baseline: Use for small scale or if cost is the only driver.High Performance: Use for difficult substrates or rapid kinetics.Green/Scale-Up: Best for process chemistry and recycling.
Reaction Mechanism & Pathway Analysis

Understanding the carbocation lifespan is critical to controlling impurities.

AdamantaneMechanism Precursor 1-Bromoadamantane (sp3 Carbon) Complex Activated Complex [Ad-Br---AlCl3] Precursor->Complex Coordination Catalyst Lewis Acid (AlCl3 / IL) Catalyst->Complex Cation 1-Adamantyl Cation (Tertiary Carbocation) Complex->Cation Ionization (-AlCl3Br-) Sigma Sigma Complex (Wheland Intermediate) Cation->Sigma Electrophilic Attack (Rate Limiting) Benzene Benzene (Solvent/Reactant) Benzene->Sigma Product This compound (Target) Sigma->Product Deprotonation (-H+) Byproduct 1,3-Diphenyladamantane (Impurity) Product->Byproduct 2nd Attack (If Benzene Low)

Figure 1: Mechanistic pathway showing the critical branch point between mono-alkylation (green) and poly-alkylation (grey). Control is achieved by maintaining a high Benzene:Cation ratio.

Experimental Protocols
Protocol A: The "Green" Ionic Liquid Method (Recommended)

Best for: High yield, reusability, and minimal waste.

Reagents:

  • 1-Bromoadamantane (1.0 eq)

  • Benzene (10.0 eq) – Acts as solvent and reactant to prevent poly-substitution.

  • Catalyst: [BMIM]Cl-

    
     (0.5 eq) – 1-Butyl-3-methylimidazolium chloride.
    

Workflow:

  • Catalyst Prep: In a glovebox or under dry

    
    , mix [BMIM]Cl and anhydrous 
    
    
    
    (molar ratio 1:2) to form a liquid acidic clathrate. Stir for 30 min (exothermic).
  • Reaction: Charge a reactor with Benzene and the Ionic Liquid catalyst.

  • Addition: Dissolve 1-Bromoadamantane in a minimum amount of Benzene. Add this solution dropwise to the reactor over 1 hour at 25°C.

    • Why? Slow addition keeps the instantaneous concentration of the carbocation low relative to benzene, favoring mono-substitution.

  • Monitoring: Stir for 2-4 hours. Monitor via GC-MS. Look for the disappearance of the bromide peak (

    
    ).
    
  • Separation: Stop stirring. The mixture will settle into two phases:

    • Top Phase: Benzene + Product.[1][2][3]

    • Bottom Phase: Ionic Liquid Catalyst.[3][4][5]

  • Workup: Decant the top phase. Wash with

    
     (aq) and Brine. Dry over 
    
    
    
    and evaporate solvent.
  • Recycling: The bottom phase can be washed with hexane and reused up to 4 times.

Protocol B: The Classical Lewis Acid Method (

)

Best for: Low-cost initial screening.

Reagents:

  • 1-Bromoadamantane (10 mmol, 2.15 g)

  • Benzene (Dry, 50 mL)

  • 
     (Anhydrous, 2 mmol, 0.27 g) – 20 mol% catalytic load.
    

Workflow:

  • Setup: Flame-dry a 3-neck flask. Equip with a drying tube (

    
    ) and pressure-equalizing addition funnel.
    
  • Solvation: Dissolve 1-Bromoadamantane in 40 mL of dry benzene.

  • Activation: Add

    
     powder to the stirring solution at room temperature.
    
    • Note: The solution will likely turn dark red/orange (formation of the charge-transfer complex).

  • Reflux: Heat to mild reflux (80°C) for 1-2 hours.

    • Caution:

      
       gas will evolve. Vent into a base trap (
      
      
      
      ).
  • Quenching (Critical): Cool to 0°C. Pour the reaction mixture slowly into a beaker containing 100g of crushed ice/water.

    • Troubleshooting: Do not add water to the acid; violent splattering will occur.

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with 10%

    
     (to remove phenols formed from moisture) and water.
    
Troubleshooting & FAQs
Q1: I am seeing a significant peak at a higher retention time (approx +76 mass units). What is it?

Diagnosis: This is likely 1,3-diphenyladamantane . Cause: The ratio of Benzene to Adamantyl cation was too low, or the reaction ran too long/hot. Once this compound forms, the remaining tertiary bridgehead protons are still susceptible to hydride abstraction and subsequent alkylation. Solution:

  • Dilution: Increase Benzene volume by 2x.

  • Addition Rate: Slow down the addition of the adamantane precursor.

  • Quench Early: Stop the reaction immediately upon consumption of the starting bromide.

Q2: The reaction turns into a black tar/sludge and yield is <30%.

Diagnosis: Catalyst poisoning or "Red Oil" formation. Cause:


 is notoriously sensitive to moisture. If "wet" benzene is used, 

hydrolyzes to

and

, killing the catalytic cycle and promoting polymerization of benzene. Solution:
  • Dry Solvents: Benzene must be dried over molecular sieves (4Å) or sodium wire.

  • Fresh Catalyst: Use sublimed grade

    
     from a freshly opened container.
    
  • Switch Protocol: Move to Protocol A (Ionic Liquid), which is more tolerant of trace impurities.

Q3: Can I use 1-Adamantanol instead of the bromide?

Answer: Yes, but you must change the catalyst.


 interacts poorly with alcohols (forms aluminum alkoxides, requiring stoichiometric amounts).
  • Recommendation: Use Triflic Acid (

    
    )  or concentrated 
    
    
    
    . The hydroxyl group is protonated (
    
    
    ) and leaves as water to form the cation.
  • Warning: Water generation can stall the reaction if not sequestered.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 Low Conversion (Bromide remains) Start->Issue1 Issue2 High Impurities (1,3-Diphenyl) Start->Issue2 Issue3 Emulsion during Workup Start->Issue3 Sol1 Check Catalyst Quality (Is AlCl3 white/yellow?) Issue1->Sol1 Sol2 Increase Benzene Ratio (Dilution Effect) Issue2->Sol2 Sol3 Filter through Celite (Remove Al salts) Issue3->Sol3 Sol1b Increase Temp to Reflux Sol1->Sol1b If Good Sol2b Reduce Reaction Time Sol2->Sol2b Sol3b Add Rochelle's Salt Sol3->Sol3b

Figure 2: Decision support logic for common synthetic deviations.

References
  • Newman, J. C. "Synthesis of this compound via Friedel-Crafts Alkylation." Organic Syntheses, Coll.[1] Vol. 5, p. 88.

  • Olah, G. A., et al. "Friedel-Crafts Chemistry: The Adamantyl Cation Mechanism." Journal of the American Chemical Society.

  • Deng, Y., et al. "Ionic liquid catalyzed synthesis of adamantane derivatives." ResearchGate / Green Chemistry.

  • BenchChem Technical Support. "Protocols for the Synthesis of Adamantane Derivatives." BenchChem Application Notes.

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.

Sources

Technical Support Center: Purifying 1-Phenyladamantane via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic purification of 1-Phenyladamantane. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity this compound. We will move beyond simple procedural lists to explore the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions and concepts that form the basis of a successful chromatographic separation for a nonpolar molecule like this compound.

Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?

A1: Understanding the molecule is the first step. This compound is a highly nonpolar, rigid, and bulky hydrocarbon. Its key features are:

  • High Lipophilicity: The adamantane cage is a large, saturated hydrocarbon structure, making the molecule very soluble in nonpolar solvents.

  • Aromatic System: The phenyl group provides a region of π-electrons and allows for visualization under UV light, which is critical for monitoring the separation.[1][2]

  • Lack of Polar Functional Groups: It has no hydrogen-bond donors or acceptors, meaning its interactions with polar stationary phases are relatively weak.

This property profile dictates that a normal-phase chromatography setup is the most logical choice for its purification.

Q2: What is the most suitable stationary phase for purifying this compound and why?

A2: The standard choice is silica gel (SiO₂) . The surface of silica gel is rich in polar silanol groups (-Si-OH).[3] In normal-phase chromatography, polar compounds interact strongly with these groups and are retained longer, while nonpolar compounds, like this compound, have weaker interactions and elute more quickly.[4][5] This principle allows for the separation of the highly nonpolar this compound from more polar impurities that might be present, such as residual solvents or more functionalized byproducts. Alumina can also be used, but silica is generally the first choice due to its versatility and cost-effectiveness.[3]

Q3: How do I select the optimal mobile phase (eluent)?

A3: Mobile phase selection is crucial and is best guided by preliminary Thin Layer Chromatography (TLC). The goal is to find a solvent system where this compound has a Retention Factor (Rf) of approximately 0.3-0.4.

  • Starting Point: Begin with a highly nonpolar solvent. Pure hexane or heptane is an excellent starting point.

  • Tuning Polarity: If the this compound does not move from the baseline on the TLC plate (Rf = 0), your eluent is not polar enough. However, for this specific molecule, it is more likely it will move too quickly. If the Rf is too high (e.g., >0.7), the eluent is too polar, and you will get poor separation from other nonpolar impurities.[6]

  • Solvent Mixtures: To achieve the target Rf, you will likely use a binary mixture. A common and effective approach is to use a hexane base and add a small percentage of a slightly more polar solvent like dichloromethane or ethyl acetate . A patent for a related adamantane derivative purification successfully used a 4:1 mixture of hexane and dichloromethane.[7] This provides a good empirical starting point.

Q4: How can I visualize this compound during TLC and column chromatography?

A4: Due to its phenyl group, this compound is UV-active.[1] TLC plates containing a fluorescent indicator (usually designated as F₂₅₄) will appear green under short-wave UV light (254 nm). The this compound spot will absorb the UV light and appear as a dark purple/black spot against the green background.[2] This is a non-destructive method and is the primary way to monitor your column fractions.

Section 2: Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for purifying a crude sample of this compound.

Step 1: TLC Analysis for Solvent System Optimization

  • Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane.

  • Spot the solution on a silica gel TLC plate (with fluorescent indicator).

  • Develop several plates using different solvent systems. Start with 100% hexane and progress to mixtures with increasing polarity (e.g., 99:1, 95:5, 90:10 Hexane:Dichloromethane).

  • Visualize the plates under a UV lamp.

  • Select the solvent system that provides good separation between the this compound spot (identify by comparing to a pure standard if available) and any impurities, aiming for an Rf of ~0.3-0.4 for the product.

Step 2: Column Preparation (Slurry Packing)

  • Select a glass column of appropriate size (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel weight to crude sample weight).[4]

  • Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • In a beaker, create a slurry of silica gel in your chosen nonpolar eluent (e.g., 100% hexane).[8] Stir well to remove trapped air bubbles.

  • Pour the slurry into the column. Use a funnel to avoid coating the sides.

  • Gently tap the column to encourage even packing and open the stopcock to drain some solvent, allowing the silica to settle.[8] Add more eluent as needed, ensuring the silica bed never runs dry.

  • Once the bed is stable, add a protective layer of sand on top.

Step 3: Sample Loading

  • Dissolve your crude this compound in the minimum possible volume of a nonpolar solvent (ideally the column eluent, or a slightly more polar solvent like dichloromethane if solubility is an issue).

  • Drain the eluent in the column down to the level of the top sand layer.

  • Carefully and slowly add your dissolved sample to the top of the column using a pipette, disturbing the sand layer as little as possible.[8]

  • Open the stopcock and allow the sample to absorb onto the silica bed.

  • Gently add a small amount of fresh eluent to wash the sides and ensure all the sample is on the bed. Drain to the sand level again.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with your mobile phase.

  • Begin eluting the column, collecting the solvent that passes through in numbered test tubes or flasks (fractions). Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to speed up the process.

  • Monitor the separation by spotting every few fractions onto a TLC plate. Develop and visualize the TLC plate to see which fractions contain your purified compound.

Step 5: Analysis and Product Isolation

  • Group the fractions that contain pure this compound (as determined by TLC).

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified solid this compound.

Data Presentation: Example Solvent Systems
Mobile Phase (Hexane:Dichloromethane)Expected Rf of this compoundSuitability for Column Chromatography
100% Hexane0.1 - 0.2Good starting point for high resolution of very nonpolar impurities.
95:50.3 - 0.4Often an ideal range for efficient elution and good separation.
90:100.5 - 0.6May be too fast; risk of co-elution with closely-related impurities.
80:20> 0.7Too polar; product will elute too quickly with poor separation.[6]

Section 3: Troubleshooting Guide

This section uses a direct question-and-answer format to address common problems encountered during the purification process.

Q: My this compound is eluting immediately with the solvent front. What should I do?

A: This is a classic sign that your mobile phase is too polar. The this compound is spending almost all its time dissolved in the mobile phase with minimal interaction with the stationary phase.

  • Immediate Action: Stop the column and switch to a less polar eluent.

  • Solution: Decrease the percentage of the polar co-solvent. For example, if you are using 90:10 hexane:dichloromethane, switch to 98:2 or even 100% hexane.[6] Re-verify with TLC before proceeding.

Q: I'm not getting good separation between this compound and a nonpolar impurity with a very similar Rf. How can I improve this?

A: This is a common challenge when dealing with byproducts like di-substituted adamantanes or unreacted starting materials.

  • Causality: The compounds have very similar polarities and are not differentiating enough between the stationary and mobile phases.

  • Solutions:

    • Decrease Eluent Polarity: Use a much less polar solvent system. This will force both compounds to interact more with the silica gel, exaggerating any small differences in polarity and leading to better separation. This will, however, increase the elution time.

    • Increase Column Length/Surface Area: Use a longer or wider column. This increases the total surface area of the stationary phase, providing more opportunities for the equilibrium between the mobile and stationary phases to occur, thereby improving resolution.

    • Try a Different Solvent System: Sometimes, changing the nature of the polar co-solvent (e.g., switching from dichloromethane to ethyl acetate or toluene) can alter the specific interactions and improve selectivity, even if the overall polarity is similar.

Q: The bands of my compounds are running unevenly or cracking the silica bed. What causes this?

A: This is typically due to poor column packing or thermal effects.

  • Poor Packing: If the silica gel is not packed uniformly, channels can form, leading to an uneven solvent front and distorted bands.[9] Always pack the column carefully as a homogenous slurry.

  • Heat of Adsorption: If you load a very concentrated sample, the heat generated when the sample adsorbs onto the silica can cause solvent to boil locally, leading to cracks and channels.

  • Solution: Ensure the column is packed well. Load the sample in as dilute a solution as is practical to minimize thermal stress.

Q: My compound appears as a long streak rather than a tight spot on the TLC plate. What does this mean for my column?

A: Streaking on a TLC plate is a red flag that will translate to broad, tailing bands on your column, resulting in poor separation.

  • Causes & Solutions:

    • Overloading: You have spotted too much material. This is the most common cause. Dilute your sample and spot again. For the column, this means you should not exceed the capacity of your stationary phase.

    • Insolubility: The compound may not be fully soluble in the mobile phase, causing it to smear as it moves up the plate. Ensure your sample is completely dissolved before loading it onto the column.

    • Compound Instability: While unlikely for this compound, some compounds can decompose on the acidic surface of silica gel, leading to streaks.[10] If this is suspected, one could use deactivated silica or alumina.

Section 4: Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing poor separation during column chromatography.

Troubleshooting_Workflow start Problem: Poor Separation check_rf Is Product Rf in 0.2-0.4 range? start->check_rf rf_high Rf is too high (>0.4) check_rf->rf_high Yes rf_low Rf is too low (<0.2) check_rf->rf_low No rf_ok Rf is optimal check_rf->rf_ok Optimal sol_decrease_pol Solution: Decrease Eluent Polarity (e.g., more hexane) rf_high->sol_decrease_pol sol_increase_pol Solution: Increase Eluent Polarity (e.g., less hexane) rf_low->sol_increase_pol check_loading Was the sample loaded correctly? rf_ok->check_loading loading_bad Loading Issue: - Too concentrated - Band too wide check_loading->loading_bad No loading_ok Loading OK check_loading->loading_ok Yes sol_reload Solution: - Use min. solvent - Load carefully as a narrow band loading_bad->sol_reload check_column Is the column packed correctly? loading_ok->check_column column_bad Packing Issue: - Channels - Cracks check_column->column_bad No final_sol Consider: - Longer/wider column - Different solvent system check_column->final_sol Yes sol_repack Solution: Repack column using a homogenous slurry column_bad->sol_repack

Caption: Troubleshooting workflow for poor separation in column chromatography.

References

  • Column Chromatography - Chemistry LibreTexts. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International - Chromatography Online. [Link]

  • 2.3D: Separation Theory - Chemistry LibreTexts. [Link]

  • US5015758A - Process for the preparation of 1-adamantane derivatives - Google P
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. [Link]

  • Column chromatography - University of Calgary. [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC - Chromatography Online. [Link]

  • Thin Layer Chromatography (TLC) - University of California, Los Angeles. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci. [Link]

  • Phenyl Stationary Phases for HPLC - Element Lab Solutions. [Link]

  • The Role of Nonpolar Phases: Fundamentals and uses in Chromatographic Techniques - Technology Networks. [Link]

  • Thin layer chromatography (TLC) (video) - Khan Academy. [Link]

  • solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and - SciELO. [Link]

  • HPLC Troubleshooting Guide - Waters. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • Which migrates faster in chromatography polar or nonpolar species in a nonpolar solvent? - Reddit. [Link]

  • A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride - ResearchGate. [Link]

  • 【4K】-- Column Chromatography (Purification) - YouTube. [Link]

  • What is a good way to select mobile phase in chromatography? - ResearchGate. [Link]

  • Thin Layer Chromatography - University of Arizona. [Link]

  • a simple method for synthesis of amantadine hydrochloride - IJPSR. [Link]

  • Liquid chromatography of adamantane derivatives | Request PDF - ResearchGate. [Link]

  • Normal Phase HPLC Columns - Phenomenex. [Link]

  • Chromatography clarification : r/Mcat - Reddit. [Link]

  • CN102503806A - Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)
  • How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC - NIH. [Link]

Sources

Validation & Comparative

A Researcher's Guide to the In Vitro Evaluation of 1-Phenyladamantane's Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro assessment of 1-Phenyladamantane, a rigid, lipophilic compound, against various cancer cell lines. The adamantane cage is a unique three-dimensional pharmacophore found in several approved drugs and numerous experimental compounds, where it often enhances lipophilicity and biological activity.[1] While many functionalized adamantane derivatives have demonstrated significant anti-cancer properties, including the induction of apoptosis and inhibition of key signaling pathways, the specific activity of the parent this compound remains less characterized.[2][3]

This document outlines a logical, multi-phased experimental workflow designed to rigorously evaluate the cytotoxic, anti-proliferative, and anti-migratory potential of this compound. We will compare its performance against a standard-of-care chemotherapeutic agent, Doxorubicin, providing the scientific rationale behind each experimental choice and detailed, self-validating protocols to ensure data integrity and reproducibility.

The Strategic Rationale: A Multi-Assay Approach

A single assay is insufficient to characterize the complex interplay between a novel compound and a cancer cell. A robust preclinical evaluation requires a multi-pronged approach to build a comprehensive activity profile. Our strategy is to progress from broad cytotoxicity screening to more nuanced assessments of long-term survival, migration, and the mechanism of cell death.

  • Choice of Cell Lines: To assess the breadth of activity, we will utilize a panel of well-characterized, commercially available cancer cell lines from different origins:

    • MCF-7: A human breast adenocarcinoma cell line, widely used for screening endocrine-related anti-cancer drugs.[4]

    • HepG2: A human hepatocellular carcinoma cell line, relevant for studying liver cancer, a major global health issue.[3][4]

    • HCT-116: A human colorectal carcinoma cell line, representing another prevalent cancer type.[5]

  • Selection of a Positive Control: Doxorubicin is selected as the positive control. It is a widely used chemotherapeutic agent with a well-understood mechanism of action (DNA intercalation and topoisomerase II inhibition) that induces apoptosis in a broad range of cancers.[3][6] This provides a robust benchmark against which the potency of this compound can be measured.

  • Dose-Response Analysis: All initial testing will be performed across a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Comprehensive Experimental Workflow

The proposed investigation follows a logical progression from initial screening to mechanistic studies. This workflow ensures that resources are directed toward the most promising avenues of inquiry based on accumulating data.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Long-Term Survival cluster_2 Phase 3: Anti-Metastatic Potential cluster_3 Phase 4: Mechanism of Action p1_assay MTT Assay p1_data Determine IC50 Values p1_assay->p1_data Dose-Response p2_assay Clonogenic (Colony Formation) Assay p1_data->p2_assay Use IC50 concentration for subsequent assays p3_assay Wound Healing (Scratch) Assay p1_data->p3_assay Use IC50 concentration for subsequent assays p4_assay Annexin V / PI Staining Assay p1_data->p4_assay Use IC50 concentration for subsequent assays p2_data Calculate Surviving Fraction p2_assay->p2_data p3_data Measure % Wound Closure p3_assay->p3_data p4_data Quantify Apoptosis vs. Necrosis p4_assay->p4_data G cluster_quadrants Flow Cytometry Quadrants start Treat cells with This compound harvest Harvest and wash cells stain Stain with FITC-Annexin V and Propidium Iodide (PI) flow Analyze via Flow Cytometry q1 Q1: Annexin V- / PI+ (Necrotic) q2 Q2: Annexin V+ / PI+ (Late Apoptotic) q3 Q3: Annexin V- / PI- (Viable) flow->q3 Interpret q4 Q4: Annexin V+ / PI- (Early Apoptotic)

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Protocol: Annexin V / PI Apoptosis Assay
  • Treatment: Seed cells in 6-well plates and treat with this compound or Doxorubicin at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. [7]Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

  • Data Analysis: Gate the cell populations and quantify the percentage of cells in each of the four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Summary and Future Directions

This structured guide provides a robust, multi-faceted approach to the initial in vitro characterization of this compound's anti-cancer activity. By systematically evaluating its impact on cell viability, long-term proliferation, and migration, and by determining its primary mechanism of cell death, researchers can build a comprehensive data package.

Positive results from this workflow—such as a low micromolar IC50, a significant reduction in clonogenic survival, and a clear induction of apoptosis—would provide a strong rationale for subsequent investigations. These could include exploring the molecular mechanism through western blotting of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), cell cycle analysis, and eventually, transitioning to more complex 3D spheroid models and in vivo xenograft studies to assess efficacy in a more physiologically relevant context.

References

  • Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy. The FEBS Journal. [Link]

  • Chemopreventive agents induce programmed death-1-ligand 1 (PD-L1) surface expression in breast cancer cells and promote PD-L1-mediated T cell apoptosis. PubMed. [Link]

  • Mechanisms controlling PD-L1 expression in cancer. National Institutes of Health (NIH). [Link]

  • 4-(1-Adamantyl) Phenylalkylamines with Potential Antiproliferative Activity. ResearchGate. [Link]

  • Adamantane-containing drug delivery systems. Pharmacia. [Link]

  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. [Link]

  • Cancer Cell-Based Assays. Charles River Laboratories. [Link]

  • Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. National Institutes of Health (NIH). [Link]

  • New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain. ResearchGate. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Anti-cancer activity of adamantane derivatives.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples. National Institutes of Health (NIH). [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health (NIH). [Link]

  • Clonogenic Assay. Bio-protocol. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH). [Link]

  • 1,6-Bis[4-(4-amino-3-hydroxyphenoxy)phenyl] diamantane potentiates in vitro and in vivo antitumor effects of irinotecan on human colorectal cancer cells. National Institutes of Health (NIH). [Link]

  • In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • An introduction to the wound healing assay using live-cell microscopy. National Institutes of Health (NIH). [Link]

  • Clonogenic Assay. Creative Bioarray. [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]

  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Bitesize Bio. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

  • Cell Viability Assays. National Institutes of Health (NIH). [Link]

  • Clonogenic Cell Survival Assay (Colony Formation Assay). YouTube. [Link]

  • Fluorophenyl adamantane derivatives anticancer activity and biological targets. ResearchGate. [Link]

  • Clonogenic Assay: Adherent Cells. National Institutes of Health (NIH). [Link]

  • MTT Assay protocol. protocols.io. [Link]

  • Wound Healing and Migration Assays. ibidi. [Link]

  • In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. National Institutes of Health (NIH). [Link]

  • Apoptosis – what assay should I use? BMG Labtech. [Link]

  • In Vitro Chemoresistance and Chemosensitivity Assays. Evidence.gov. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Phenyladamantane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will explore the SAR of 1-phenyladamantane derivatives across several key therapeutic areas, including their roles as N-methyl-D-aspartate (NMDA) receptor antagonists, antiviral agents, and anticancer therapeutics. We will delve into the causal relationships behind experimental design choices, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound scaffold is considered a "privileged structure" in drug discovery. This is due to its ability to interact with multiple biological targets by presenting functional groups in a well-defined three-dimensional orientation.[1] The rigid adamantane cage provides a bulky, lipophilic anchor that can enhance binding affinity and influence pharmacokinetic properties. The attached phenyl ring offers a versatile platform for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile.

The rationale behind exploring analogs of this compound lies in systematically modifying its structure to enhance potency, selectivity, and drug-like properties. Key modifications often involve:

  • Substitution on the Phenyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy, halogens) at different positions (ortho, meta, para) of the phenyl ring can significantly alter electronic and steric properties, thereby influencing target binding.

  • Modification of the Adamantane Cage: While less common, alterations to the adamantane structure itself can impact lipophilicity and overall molecular shape.

  • Introduction of Linkers: Inserting linker moieties between the phenyl and adamantane groups can modulate the distance and relative orientation of these two key pharmacophoric elements.[2]

This guide will explore how these modifications translate into specific biological activities.

Comparative Analysis of Biological Activities

NMDA Receptor Antagonism: Modulating Neuronal Activity

This compound analogs have been extensively studied as non-competitive antagonists of the NMDA receptor, a crucial ion channel involved in synaptic plasticity and neuronal function.[3] Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists valuable therapeutic candidates.[4] The binding site for these antagonists is located within the ion channel pore.

Structure-Activity Relationship Insights:

The affinity of this compound analogs for the NMDA receptor is highly dependent on the substitution pattern of the phenyl ring and the nature of any appended groups.

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical for binding affinity. For instance, in a series of (phosphonomethyl)phenylalanine analogs, the 3-(phosphonomethyl) derivative was found to be the most potent antagonist, with an IC50 of approximately 5 µM.[3] The ortho-substituted analog was about half as active, while the para-isomer was nearly inactive.[3] This highlights the importance of the substituent's spatial orientation for optimal interaction with the receptor.

  • Nature of the Acidic Group: Replacement of the phosphono group with a sulfo group led to a significant reduction in antagonist activity.[3] Furthermore, introducing a carboxyl or a bidentate HONHCO group resulted in inactive compounds, indicating a strong preference for the phosphono moiety in this series.[3]

Comparative Data: NMDA Receptor Binding Affinity

Compound/AnalogModificationBinding Affinity (Ki, nM)
1-Phenylcyclohexylamine (PCA)Parent Compound130
Phencyclidine (PCP)N-piperidine5.7
3-MeO-PCP3-methoxy on phenyl ring, N-piperidine20
4-MeO-PCP4-methoxy on phenyl ring, N-piperidine1400

This table demonstrates how modifications to the core structure, such as the addition of a piperidine ring and methoxy groups on the phenyl ring, significantly impact the binding affinity for the NMDA receptor. The data is compiled from a comparative guide on 1-phenylcyclohexylamine analogs, which share structural similarities with this compound derivatives targeting the NMDA receptor.[3]

Experimental Protocol: Radioligand Binding Assay for NMDA Receptors

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.

Materials:

  • Rat cortical synaptosomes (source of NMDA receptors)

  • [³H]CGP 39653 (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds (this compound analogs)

  • Non-specific binding control (e.g., a high concentration of a known NMDA receptor antagonist)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Membrane Preparation: Prepare rat cortical synaptosomes according to established protocols.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 200 µL of the receptor preparation (synaptosomes).

    • 25 µL of test compound at various concentrations or buffer for total binding.

    • 25 µL of non-specific binding control for determining non-specific binding.

  • Radioligand Addition: Add 50 µL of [³H]CGP 39653 solution to each well.[5]

  • Incubation: Incubate the plate at 30°C for 35 minutes to allow binding to reach equilibrium.[6]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[7]

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[5]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compounds (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

The choice of a radioligand binding assay is based on its ability to directly measure the interaction between a compound and its target receptor, providing a quantitative measure of affinity (Ki).[8] The use of a radiolabeled competitor allows for sensitive detection of this interaction. The filtration step is a rapid and efficient way to separate bound from unbound ligand, which is crucial for accurate quantification.

Logical Relationship Diagram: NMDA Receptor Antagonism SAR

SAR_NMDA cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Structure Phenyl_Sub Phenyl Ring Substituents Scaffold->Phenyl_Sub Position & Nature Acidic_Group Nature of Appended Acidic Group Scaffold->Acidic_Group Functional Group Binding_Affinity NMDA Receptor Binding Affinity (Ki) Phenyl_Sub->Binding_Affinity Influences Acidic_Group->Binding_Affinity Determines

Caption: Key SAR determinants for NMDA receptor antagonism.

Antiviral Activity: A Broad-Spectrum Defense

Adamantane derivatives, most notably amantadine and rimantadine, have a long history as antiviral agents, primarily against influenza A virus.[9][10] The mechanism of action for these early adamantane antivirals involves the inhibition of the M2 proton channel, which is essential for viral uncoating.[10] Research into this compound analogs has expanded the scope of their antiviral potential to include other viruses.

Structure-Activity Relationship Insights:

The antiviral efficacy of this compound analogs is influenced by substitutions on both the adamantane and phenyl moieties.

  • Influenza Virus: The introduction of amino acid and lipoic acid residues to adamantane derivatives has been shown to inhibit rimantadine-resistant strains of influenza A (H1N1)pdm09.[11] This suggests that such modifications can overcome existing resistance mechanisms. In a study of rimantadine analogs, a glycyl-rimantadine derivative exhibited the highest antiviral activity, with an IC50 value about 3.5 times lower than that of amantadine.[12]

  • Other Viruses: The antiviral activity of adamantane derivatives is not limited to influenza. For instance, certain adamantane-containing indole derivatives have shown potent inhibition of HIF-1α, a key factor in the replication of some viruses, with IC50 values as low as 0.02 µM in Hep3B cell lines under hypoxic conditions.[13]

Comparative Data: Anti-Influenza Activity

Compound/AnalogVirus StrainActivity (IC50, µM)
AmantadineInfluenza A/Hong Kong/68< 30
Glycyl-rimantadineInfluenza A/Hong Kong/68Significantly lower than amantadine
Leu-rimantadineInfluenza A/Hong Kong/68Active, but higher than glycyl-rimantadine
Tyr-rimantadineInfluenza A/Hong Kong/68Active, but higher than glycyl-rimantadine

This table highlights the enhanced antiviral activity of amino acid-conjugated rimantadine analogs compared to the parent compound amantadine against an influenza A strain.[12]

Experimental Protocol: Plaque Reduction Assay

This protocol describes a standard method for evaluating the antiviral activity of compounds by quantifying the reduction in viral plaques.

Materials:

  • Susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)

  • Virus stock

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound analogs)

  • Overlay medium (containing, for example, agarose or Avicel)

  • Fixing solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., 1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Remove the growth medium from the cells and infect the monolayers with the virus dilutions for 1-2 hours to allow for viral adsorption.[14]

  • Treatment: After the adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.[15]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Remove the overlay and fix the cells with a fixing solution. After fixation, stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.[15]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Causality Behind Experimental Choices:

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.[15] It provides a direct measure of the virus's ability to replicate and cause cell death, and how a compound interferes with this process. The use of a semi-solid overlay restricts the spread of the virus, leading to the formation of discrete, countable plaques.

Experimental Workflow Diagram: Antiviral Screening

Antiviral_Workflow A Seed Host Cells B Infect with Virus A->B C Treat with This compound Analogs B->C D Add Overlay Medium C->D E Incubate for Plaque Formation D->E F Fix and Stain Cells E->F G Count Plaques F->G H Calculate IC50 G->H

Caption: A typical workflow for a plaque reduction assay.

Anticancer Activity: A Multifaceted Approach

The unique structural features of this compound analogs have also led to their investigation as potential anticancer agents.[16] Their lipophilicity can facilitate crossing cell membranes, and the rigid scaffold can be functionalized to target various pathways involved in cancer progression.

Structure-Activity Relationship Insights:

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents.

  • Broad-Spectrum Activity: Certain adamantane phenylalkylamines have demonstrated significant in vitro antiproliferative activity against a range of cancer cell lines.[16]

  • Targeting Hypoxia: As mentioned earlier, adamantane-containing indole derivatives have shown potent inhibition of HIF-1α, a key transcription factor that allows cancer cells to adapt to hypoxic conditions, with an impressive IC50 of 0.02 µM.[13]

  • Induction of Apoptosis: Some analogs have been shown to induce apoptosis and activate caspase-3, key players in programmed cell death.[16]

  • Substituent Effects: In a series of 1,4-naphthoquinones, which can be considered structurally related to phenyl-substituted compounds, substitution at either the R² or R³ position of the naphthoquinone ring generally increased antiproliferative activity, while disubstitution decreased it.[17] Analogs with IC50 values in the 1-3 µM range were identified.[2]

Comparative Data: Anticancer Activity

Compound SeriesCancer Cell LineActivity (IC50, µM)
Adamantane PhenylalkylaminesVarious (8 lines)Significant antiproliferative activity
Adamantane-containing Indole Derivative (20a)Hep3B (hypoxia)0.02
Substituted 1,4-Naphthoquinones (PD9-11, PD13-15)DU-145, MDA-MB-231, HT-291-3

This table summarizes the potent anticancer activity of various adamantane-related compounds against different cancer cell lines, highlighting the low micromolar to nanomolar efficacy of some derivatives.[2][13][16]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • 96-well plates

  • Test compounds (this compound analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.[18]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at a wavelength of 590 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Causality Behind Experimental Choices:

The MTT assay is a widely used and reliable method for screening the cytotoxic effects of potential anticancer drugs.[9] It is based on the principle that only viable cells with active mitochondria can reduce MTT to formazan, providing a direct correlation between the colorimetric signal and the number of living cells. Its simplicity and suitability for a 96-well plate format make it ideal for high-throughput screening of compound libraries.

Logical Relationship Diagram: Anticancer Drug Discovery Funnel

Anticancer_Funnel A Library of This compound Analogs B High-Throughput Screening (e.g., MTT Assay) A->B C Identification of 'Hits' (Compounds with IC50 < 10 µM) B->C D Lead Optimization (SAR Studies) C->D E In Vivo Efficacy Studies (Animal Models) D->E F Clinical Candidate E->F

Caption: A simplified workflow for anticancer drug discovery.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity, enabling the optimization of potency and selectivity for a range of targets.

The future of this compound research will likely focus on:

  • Expanding the Target Space: Exploring the activity of these analogs against a wider array of biological targets, including other receptors, enzymes, and ion channels.

  • Rational Drug Design: Utilizing computational modeling and structural biology to design novel analogs with improved pharmacological profiles based on a deeper understanding of their binding modes.

  • Overcoming Drug Resistance: As seen with influenza, designing analogs that can circumvent known resistance mechanisms will be a critical area of research.

  • Pharmacokinetic Optimization: Further studies to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their clinical potential.

By continuing to explore the rich chemical space of this compound derivatives, researchers are well-positioned to uncover new and effective treatments for a variety of diseases.

References

  • Preferred antagonist binding state of the NMDA receptor: synthesis, pharmacology, and computer modeling of (phosphonomethyl)phenylalanine derivatives. PubMed. Available at: [Link]

  • [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo]. PubMed. Available at: [Link]

  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. PMC. Available at: [Link]

  • [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo]. ResearchGate. Available at: [Link]

  • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. NIH. Available at: [Link]

  • New adamantane phenylalkylamines with σ-receptor binding affinity and anticancer activity, associated with putative antagonism of neuropathic pain. PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Process for the preparation of 1-adamantane derivatives. Google Patents.
  • The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo. ResearchGate. Available at: [Link]

  • New Adamantane Phenylalkylamines with σ-Receptor Binding Affinity and Anticancer Activity, Associated with Putative Antagonism of Neuropathic Pain | Request PDF. ResearchGate. Available at: [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Available at: [Link]

  • Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Available at: [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug design. ResearchGate. Available at: [Link]

  • Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. SciSpace. Available at: [Link]

  • QSAR Study on Some Substituted Glutamine Analogs as Anticancer Agents. SciSpace. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Novel 4 (1-adamantyl) Phenyl Analogues as HIF-1α Inhibitors. PubMed. Available at: [Link]

  • The many faces of the adamantyl group in drug design. PubMed. Available at: [Link]

  • Pharmacology of NMDA Receptors. NCBI. Available at: [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]

  • Antiviral Potential of Natural Resources against Influenza Virus Infections. Semantic Scholar. Available at: [Link]

  • Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. MDPI. Available at: [Link]

  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available at: [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. NIH. Available at: [Link]

  • Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. PMC. Available at: [Link]

Sources

Safety Operating Guide

1-Phenyladamantane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocol for the safe handling and disposal of 1-Phenyladamantane (CAS 780-68-7).[1] It is designed for laboratory personnel and safety officers, prioritizing operational safety, regulatory compliance, and environmental stewardship.[1]

Safety & Hazard Profiling (Pre-Disposal)

Before initiating any disposal procedure, you must validate the chemical state and hazards.[1] this compound is a bulky, lipophilic hydrocarbon derivative.[1] Its primary hazards stem from its potential to irritate mucosal membranes and its environmental persistence.[1]

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][4]

  • Environmental: Treat as Toxic to Aquatic Life with long-lasting effects (based on adamantane core structure).[1][4][5]

Personal Protective Equipment (PPE) Requirements:

  • Respiratory: NIOSH-approved N95 particulate respirator (minimum) if dust formation is possible.[1]

  • Skin: Nitrile rubber gloves (0.11 mm minimum thickness).[1] Break-through time >480 min.[1]

  • Eyes: Chemical safety goggles.[1][3] Safety glasses are insufficient for powder handling due to airborne particulate risks.[1]

Waste Characterization & Coding

Proper disposal begins with accurate waste stream characterization.[1] this compound is not a P-listed or U-listed RCRA hazardous waste, but it must be managed as Non-Regulated Hazardous Chemical Waste due to its toxicity profile.[1]

ParameterValue / CharacteristicImplications for Disposal
Physical State Solid (Crystalline Powder)Dust explosion hazard if aerosolized.[1][5]
Melting Point 84–85 °CLow melting point; store away from heat sources.[1]
Flash Point ~136.7 °CCombustible (Class IIIB).[1] High energy required for incineration.[1]
Solubility Insoluble in waterDo NOT flush down drains.
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitrates, perchlorates, and peroxides.[1]

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Use this workflow for expired shelf-stock or excess synthesized powder.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1] Avoid low-density plastics that may permeate over time.[1]

  • Transfer:

    • Work inside a chemical fume hood to capture fugitive dust.[1]

    • Transfer the solid using a chemically inert spatula.[1]

    • Do not mix with oxidizers or strong acids in the waste container.[1]

  • Labeling:

    • Affix a hazardous waste label immediately.[1]

    • Chemical Name: "this compound" (Do not use abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Storage: Store in a secondary containment tray in a cool, dry waste accumulation area until pickup.

Scenario B: Disposal of Liquid Waste (Solvent Solutions)

Use this workflow for reaction mixtures or mother liquors containing this compound.[1]

  • Solvent Compatibility: Identify the primary solvent (e.g., Dichloromethane, Hexane, Ethyl Acetate).[1]

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, etc.[1]

    • Non-Halogenated Waste: If dissolved in Acetone, Hexanes, Alcohols.[1]

  • Precipitation Check: Ensure the solution is not saturated.[1] If solids precipitate, they may clog waste funnels.[1]

  • Bulking: Pour into the appropriate solvent waste carboy (typically 20L HDPE).

  • Record Keeping: Log the approximate concentration of this compound on the waste log sheet attached to the carboy.

Scenario C: Contaminated Debris

Gloves, weigh boats, and paper towels.[1]

  • Bagging: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).[1]

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.[1]

  • Disposal: Place the sealed bag into the laboratory's solid hazardous waste drum (usually a fiber or poly drum).

Professional Destruction Method

The ultimate fate of this compound must be high-temperature destruction.[1] Landfilling is prohibited due to the stability of the adamantane cage structure, which resists biodegradation and can bioaccumulate.[1]

  • Method: Rotary Kiln Incineration.[1]

  • Requirement: The incinerator must be equipped with an afterburner and flue gas scrubber .[1][2]

    • Reasoning: The adamantane cage is thermally stable and requires high residence times (>2 seconds) at temperatures >1000°C to fully mineralize into CO₂ and H₂O.[1] The scrubber is necessary to capture any incomplete combustion byproducts.[1]

Emergency Spill Management

Immediate Action: Evacuate the immediate area if dust is airborne.[1]

  • Isolate: Mark the spill area.[1]

  • PPE Up: Don goggles, nitrile gloves, and N95 mask.[1]

  • Dry Spill (Powder):

    • Do NOT use compressed air or dry sweeping (creates dust).[1]

    • Cover the spill with a dust suppressant (e.g., wet sand or oil-dri) or use a HEPA-filter vacuum dedicated to chemical cleanup.[1]

    • Scoop material into a waste container.[1][2]

  • Wet Spill (Solution):

    • Cover with an inert absorbent pad or vermiculite.[1]

    • Wait 5 minutes for absorption.[1]

    • Transfer saturated absorbent to a sealed bag (Scenario C).

  • Decontamination: Wipe the surface with a soap and water solution.[1] this compound is lipophilic; water alone will not clean the surface effectively.[1]

Operational Decision Workflow

The following diagram illustrates the logical decision path for disposing of this compound in various states.

DisposalWorkflow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Powder LiquidSol Dissolved in Solvent StateCheck->LiquidSol Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Items SolidContainer Collect in HDPE/Glass Jar Label: 'Toxic Solid' SolidPure->SolidContainer SolventCheck Check Solvent Type LiquidSol->SolventCheck Bagging Double Bag (4 mil Poly) Gooseneck Seal Debris->Bagging EHS Transfer to EHS/Waste Facility SolidContainer->EHS HaloWaste Halogenated Waste Stream SolventCheck->HaloWaste DCM, Chloroform NonHaloWaste Non-Halogenated Waste Stream SolventCheck->NonHaloWaste Acetone, Hexane HaloWaste->EHS NonHaloWaste->EHS Bagging->EHS Incineration Final Destruction: Rotary Kiln Incineration (>1000°C with Scrubber) EHS->Incineration Off-site Disposal

Figure 1: Decision tree for segregating and processing this compound waste streams.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 522696, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyladamantane
Reactant of Route 2
Reactant of Route 2
1-Phenyladamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.